molecular formula C10H13NO5S B133777 (S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt CAS No. 112839-95-9

(S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt

Cat. No.: B133777
CAS No.: 112839-95-9
M. Wt: 259.28 g/mol
InChI Key: AHPNSUJOZQROEQ-WNQIDUERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt (CAS: 112839-95-9) is a chiral β-lactone derivative presented as a stable, crystalline p-toluenesulfonic acid salt to enhance handling and storage . This compound is critically employed in organic synthesis, particularly in peptide chemistry and as a key synthetic intermediate for β-lactam antibiotics . Its (S)-stereospecific configuration at the amino group is essential for imparting chiral selectivity in the synthesis of sophisticated drug intermediates and biologically active molecules . The p-toluenesulfonic acid salt form is commonly utilized to improve the crystallinity and purity of amine-containing compounds, facilitating their use in rigorous research applications . A classical synthesis of this reagent involves the reaction of N-tert-butoxycarbonyl-L-serine β-lactone with p-toluenesulfonic acid (PTSA) in a deprotecting step, yielding the final salt in high purity . The strong acidity and thermal stability of the p-toluenesulfonic acid counterion contribute to its utility in various chemical transformations . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(3S)-3-aminooxetan-2-one;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C3H5NO2/c1-6-2-4-7(5-3-6)11(8,9)10;4-2-1-6-3(2)5/h2-5H,1H3,(H,8,9,10);2H,1,4H2/t;2-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPNSUJOZQROEQ-WNQIDUERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(C(=O)O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@@H](C(=O)O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40575464
Record name 4-Methylbenzene-1-sulfonic acid--(3S)-3-aminooxetan-2-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112839-95-9
Record name 4-Methylbenzene-1-sulfonic acid--(3S)-3-aminooxetan-2-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-Amino-2-oxetanone Tosylate Salt: A Chiral Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-2-oxetanone tosylate salt, a chiral β-lactone derived from L-serine, has emerged as a potent and versatile building block in modern medicinal chemistry. Its inherent ring strain and defined stereochemistry make it an invaluable precursor for the stereoselective synthesis of novel β-amino acids and complex peptide structures. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and critical applications of this compound, offering field-proven insights for its effective utilization in the development of next-generation therapeutics. Every claim and protocol is substantiated by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of a Strained Ring

The four-membered β-lactone ring system of (S)-3-amino-2-oxetanone is characterized by significant ring strain, rendering it susceptible to controlled nucleophilic ring-opening reactions. This reactivity is the cornerstone of its utility, allowing for the introduction of diverse functionalities at the β-position of the resulting amino acid with high stereochemical fidelity. The presence of the tosylate salt not only enhances the stability of this otherwise labile aminolactone but also improves its handling characteristics, making it a practical and reliable reagent in a laboratory setting.

The tosyl (p-toluenesulfonyl) group is a well-established protecting group for amines and an excellent leaving group in its own right.[1] In this context, the tosylate anion serves as a counter-ion to the protonated amine, creating a stable, crystalline solid.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (S)-3-amino-2-oxetanone tosylate salt is paramount for its successful application in synthesis.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₅SCalculated
Molecular Weight 259.28 g/mol Calculated
Appearance White solid[2]
Melting Point 133–135 °C (darkening), dec. 173 °C[3]
Optical Rotation [α]D²⁵ -15.9° (c = 2.2, DMF)[3]
CAS Number 112839-95-9[2]

Spectral Data:

  • ¹³C NMR (DMF): The chemical shifts for the cation (S)-3-Amino-2-oxetanone have been reported.[1]

  • Full Spectral Data: Detailed ¹H NMR, ¹³C NMR, and IR data are available in the primary literature, confirming the structure and purity of the compound.[4]

Synthesis and Characterization: A Validated Protocol

The synthesis of (S)-3-amino-2-oxetanone tosylate salt is a well-established, multi-step process commencing from readily available L-serine. The key transformation involves an intramolecular cyclization under Mitsunobu conditions, followed by deprotection and salt formation. A detailed and vetted procedure has been published in Organic Syntheses, ensuring its reproducibility.[2]

Synthetic Pathway Overview

The synthesis can be logically divided into two main stages: the formation of the N-protected β-lactone and its subsequent conversion to the tosylate salt.

G cluster_0 Stage 1: N-Boc-L-serine β-lactone Synthesis cluster_1 Stage 2: Tosylate Salt Formation A N-Boc-L-serine C Mitsunobu Cyclization (-78 °C to RT) A->C B Preformed DMAD-PPh3 Complex B->C D N-Boc-L-serine β-lactone C->D E N-Boc-L-serine β-lactone G Boc Deprotection & Salt Formation (0 °C) E->G F p-Toluenesulfonic acid Trifluoroacetic acid (TFA) F->G H (S)-3-Amino-2-oxetanone Tosylate Salt G->H

Caption: Synthetic workflow for (S)-3-Amino-2-oxetanone tosylate salt.

Detailed Experimental Protocol

The following protocol is an abbreviated representation based on the procedure published in Organic Syntheses.[2] Researchers should consult the original publication for comprehensive details and safety precautions.

Step 1: Synthesis of N-(tert-butoxycarbonyl)-L-serine β-lactone

  • A preformed milky slurry of dimethyl azodicarboxylate (DMAD) and triphenylphosphine in anhydrous tetrahydrofuran (THF) is prepared at -78 °C. The causality behind pre-forming the complex at low temperature is to ensure controlled formation of the Mitsunobu reagent, minimizing side reactions.

  • A solution of N-(tert-butoxycarbonyl)-L-serine in THF is added dropwise to the cold slurry. The low temperature is critical to control the exothermic reaction and maintain stereochemical integrity.

  • The reaction mixture is allowed to slowly warm to room temperature over several hours. This gradual warming ensures the completion of the cyclization reaction.

  • The crude product is purified by flash column chromatography to yield pure N-(tert-butoxycarbonyl)-L-serine β-lactone.

Step 2: Synthesis of (S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt

  • N-(tert-butoxycarbonyl)-L-serine β-lactone and anhydrous p-toluenesulfonic acid are combined and cooled in an ice bath.

  • Anhydrous trifluoroacetic acid (TFA) is added slowly. TFA serves as a strong acid to cleave the Boc protecting group. The low temperature controls the rate of this deprotection step.

  • After stirring at 0 °C, the TFA is removed under reduced pressure.

  • The resulting solid is triturated with anhydrous ether to precipitate the product, which is then filtered, washed, and dried under vacuum to yield the final tosylate salt. The use of a non-polar solvent like ether is crucial for effective precipitation of the ionic salt.

Reactivity and Applications in Drug Development

The synthetic utility of (S)-3-amino-2-oxetanone tosylate salt stems from the electrophilic nature of the β-lactone ring. The strained four-membered ring readily undergoes nucleophilic attack, primarily at the carbonyl carbon or the β-carbon, leading to a variety of valuable β-substituted α-amino acids.

Nucleophilic Ring-Opening Reactions

The regioselectivity of the ring-opening is dependent on the nature of the nucleophile and the reaction conditions.

  • Attack at the Carbonyl Carbon: Strong, hard nucleophiles, such as hydroxide, tend to attack the carbonyl carbon, leading to the reformation of the serine derivative.[3]

  • Attack at the β-Carbon (C-3): Softer nucleophiles, such as amines, thiols, and cuprates, preferentially attack the β-carbon in an Sₙ2 fashion, resulting in inversion of stereochemistry at this center.[4][5] This is the most synthetically valuable reaction pathway.

G A (S)-3-Amino-2-oxetanone C Ring-Opening Reaction (Sₙ2 at C-3) A->C B Nucleophile (Nu-) B->C D (R)-β-substituted-α-amino acid C->D Inversion of Stereochemistry

Caption: General scheme for nucleophilic ring-opening of the β-lactone.

A Chiral Precursor to Unnatural Amino Acids

This predictable reactivity makes (S)-3-amino-2-oxetanone tosylate salt an excellent chiral building block for the synthesis of a wide array of enantiomerically pure β-substituted α-amino acids, which are crucial components of many modern pharmaceuticals.[4][6] These unnatural amino acids can be incorporated into peptides to enhance their metabolic stability, conformational rigidity, and biological activity.[7]

Applications in Peptide Synthesis and Medicinal Chemistry

While the free serine-derived β-lactone can be too labile for some applications in peptide ligation, its protected forms are valuable.[8] The primary utility of the tosylate salt is as a stable precursor that can be readily converted to the N-protected β-lactone for subsequent reactions. Its applications include:

  • Synthesis of Peptidomimetics: Incorporation of novel side chains via ring-opening allows for the creation of peptidomimetics with improved pharmacokinetic profiles.

  • Development of Enzyme Inhibitors: The β-lactone moiety itself is a known inhibitor of serine hydrolases, and derivatives of this compound can be explored as potential enzyme inhibitors.[9]

  • Access to Complex Natural Products: The stereodefined amino acid derivatives obtained from this building block are valuable intermediates in the total synthesis of complex natural products.

Handling, Storage, and Safety

Safety Precautions:

  • As with all fine chemicals, (S)-3-amino-2-oxetanone tosylate salt should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) for the parent compound, 3-oxetanone, as a starting point, keeping in mind that the tosylate salt may have different properties.[10] General hazards for oxetanones include flammability and irritation.[10]

Storage and Stability:

  • The tosylate salt is a stable, crystalline solid that should be stored in a tightly sealed container in a cool, dry place.

  • The β-lactone ring is sensitive to moisture and strong nucleophiles. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at 4 °C for long-term stability.[3]

Conclusion

(S)-3-Amino-2-oxetanone tosylate salt represents a powerful tool in the arsenal of the medicinal and synthetic organic chemist. Its well-defined stereochemistry, coupled with the predictable reactivity of the strained β-lactone ring, provides a reliable and efficient route to a diverse range of chiral β-substituted α-amino acids. The robust and reproducible synthesis of this building block, as documented in authoritative sources, further enhances its appeal. By understanding its properties and reactivity, researchers can leverage this unique chiral synthon to accelerate the discovery and development of innovative therapeutics.

References

  • Boc-L-serine-β-lactone. Chem-Impex.

  • Polypeptide Preparation by β-Lactone-Mediated Chemical Ligation. PMC, NIH.

  • Mechanism of formation of serine β-lactones by Mitsunobu cyclization: synthesis and use of L-serine stereospecifically labelled with deuterium at C-3. ResearchGate.

  • Synthesis of optically pure .alpha.-amino acids via salts of .alpha.-amino-.beta.-propiolactone. Journal of the American Chemical Society.

  • Low cost, versatile enzymatic synthesis of beta-lactone peptides for antibiotic or serine hydrolase inhibitor drug discovery. Washington University Office of Technology Management.

  • SAFETY DATA SHEET: 3-Oxetanone. King Scientific.

  • The secret life of β-lactone peptides. BioXconomy.

  • SAFETY DATA SHEET. MilliporeSigma.

  • Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. NIH.

  • (S)-3-Amino-2-oxetanone cation - Optional[13C NMR] - Chemical Shifts. SpectraBase.

  • Conversion of serine to stereochemically pure .beta.-substituted .alpha.-amino acids via .beta.-lactones. Journal of the American Chemical Society.

  • 2-Oxetanone, 3-amino-, (S)-, 4-methylbenzenesulfonate. Organic Syntheses Procedure.

  • Conversion of serine .beta.-lactones to chiral .alpha.-amino acids by copper-containing organolithium and organomagnesium reagents. Journal of the American Chemical Society.

  • Safety Data Sheet: 3-Oxetanone. Chemos GmbH&Co.KG.

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.

  • Preparation and Characterization of Amino Acids-Based Trimethoprim Salts. ResearchGate.

  • Oxetane amino acids. ResearchGate.

  • Amino Acid-Protecting Groups. SciSpace.

  • A beta-lactone route to chiral gamma-substituted alpha-amino acids: application to the concise synthesis of (S)-alpha-azidobutyro lactone and a natural amino acid. PubMed.

Sources

stability of p-toluenesulfonic acid salts of amino compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Stability of p-Toluenesulfonic Acid Salts of Amino Compounds

For the attention of: Researchers, scientists, and drug development professionals.

This document will elucidate the fundamental principles that dictate the stability of tosylate salts, detail prevalent degradation pathways, present robust analytical methodologies for their evaluation, and propose effective stabilization strategies. The insights herein are founded upon established scientific principles and extensive field-proven experience.

The Strategic Imperative for Tosylate Salt Formation

Amino groups are a ubiquitous functional group in a vast array of APIs. These basic centers often pose significant challenges with respect to aqueous solubility and subsequent bioavailability. The formation of a salt with a strong acid, such as p-toluenesulfonic acid (with a pKa of approximately -2.8), can dramatically improve the solubility of a basic drug. PTSA is an exemplary salt former due to its low toxicity, well-defined crystalline nature, and its capacity to confer advantageous solid-state characteristics to the resultant salt.

The synthesis of a tosylate salt is achieved through a direct acid-base reaction, wherein the sulfonic acid moiety of PTSA protonates the basic amino group of the API. This fundamental ionic interaction underpins the salt's structure and is a critical determinant of its stability.

Physicochemical Determinants of Stability

The stability of a tosylate salt is not an inherent characteristic but rather the outcome of a sophisticated interplay of multiple physicochemical factors. A granular understanding of these factors is indispensable for the prediction and control of the stability of both the drug substance and the formulated drug product.

pKa and the ΔpKa Rule

The acid dissociation constant (pKa) of both the amino compound and p-toluenesulfonic acid is a primary determinant of salt stability. A widely accepted heuristic in the pharmaceutical sciences is that a ΔpKa (defined as the pKa of the base minus the pKa of the acid) of greater than 3 is necessary to form a stable salt. Given the very low pKa of PTSA, this criterion is readily met with the majority of amino-containing APIs. This substantial ΔpKa ensures a complete and irreversible proton transfer, culminating in a stable and robust ionic bond.

Crystal Lattice Energy and Polymorphism

The solid-state properties of the tosylate salt are of paramount importance to its stability. A highly ordered crystalline lattice, characterized by high lattice energy, will exhibit greater resistance to both chemical and physical degradation. However, tosylate salts, in common with many crystalline materials, can display polymorphism—the capacity to exist in multiple distinct crystalline forms. Different polymorphs can possess markedly different stabilities, solubilities, and melting points. Consequently, the identification and comprehensive characterization of the most thermodynamically stable polymorphic form is a critical early-stage development activity.

Hygroscopicity

Hygroscopicity, the propensity of a substance to adsorb moisture from the atmosphere, represents a significant stability concern for tosylate salts. The ingress of water can function as a plasticizer, depressing the glass transition temperature and augmenting molecular mobility within the solid state, which can, in turn, accelerate chemical degradation. Moreover, adsorbed water can serve as a reactant in hydrolytic reactions, a frequent degradation pathway for numerous APIs.

The Influence of pH

In an aqueous environment, the stability of a tosylate salt is profoundly dependent on the prevailing pH. The salt will persist in its ionized and stable form within a pH range substantially below the pKa of the parent amine. Conversely, at elevated pH values, the equilibrium will shift, resulting in the deprotonation of the amino group and the potential for the free base to either precipitate from solution or undergo degradation.

Prevalent Degradation Pathways

The degradation of tosylate salts of amino compounds can proceed via several distinct mechanisms. The precise identification of the operative pathway is a crucial prerequisite for the formulation of effective stabilization strategies.

Hydrolysis

For APIs that incorporate hydrolytically susceptible functional groups, such as esters, amides, or lactams, hydrolysis constitutes a principal degradation pathway. The presence of moisture, originating from either the environment or as residual water within the drug substance, can catalyze this process. The rate of hydrolysis is frequently modulated by pH and temperature.

Oxidation

Amino compounds can be prone to oxidation, especially if the molecular structure includes electron-rich functionalities. The presence of atmospheric oxygen, exposure to light, and trace quantities of metal ions can all catalyze oxidative degradation. It is noteworthy that the tosylate counter-ion is generally stable with respect to oxidation.

Photodegradation

Exposure to light, particularly in the ultraviolet region of the electromagnetic spectrum, can initiate photochemical reactions that culminate in the degradation of the API. The extent of photodegradation is contingent upon the chemical structure of the API and the presence of chromophores that absorb light at specific wavelengths.

Solid-State Disproportionation

In the solid state, a tosylate salt may undergo disproportionation, a process involving the transfer of a proton from the protonated amine back to the tosylate anion. This results in the formation of the free base and free acid. This phenomenon is more probable if the ΔpKa is marginal or if the integrity of the crystalline lattice is compromised, for instance, by high humidity or mechanical stress.

Analytical Methodologies for Stability Assessment

A validated, stability-indicating analytical method is an indispensable tool for the precise evaluation of the stability of tosylate salts. The selected method must be capable of resolving the intact drug from its degradation products and possess sufficient sensitivity to quantify low levels of impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preeminent analytical technique for stability testing within the pharmaceutical industry. A typical stability-indicating HPLC method for a tosylate salt would encompass:

  • Column: A reversed-phase C18 or C8 column is the conventional choice.

  • Mobile Phase: Gradient elution, utilizing a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol), is frequently employed to achieve optimal separation of the API, counter-ion, and any emergent degradation products.

  • Detection: UV detection is the most common modality, configured at a wavelength where the API and its principal degradants exhibit significant absorbance.

Experimental Protocol: Development of a Stability-Indicating HPLC Method

  • Forced Degradation Studies: The tosylate salt is subjected to a battery of stress conditions (e.g., acid, base, peroxide, heat, light) to intentionally generate degradation products.

  • Method Development:

    • A systematic screening of different columns and mobile phase compositions is undertaken to achieve baseline separation between the parent peak and the degradation product peaks.

    • The gradient profile, flow rate, and column temperature are meticulously optimized to ensure excellent peak shape and resolution.

  • Method Validation: The developed method is rigorously validated in accordance with ICH guidelines, encompassing specificity, linearity, accuracy, precision, and robustness.

X-Ray Powder Diffraction (XRPD)

XRPD is a powerful, non-destructive technique for the characterization of the solid-state properties of the tosylate salt. It is employed to:

  • Identify the polymorphic form.

  • Monitor for any alterations in the crystalline structure during the course of stability studies.

  • Detect the presence of any amorphous content.

Experimental Protocol: XRPD Analysis for Solid-State Stability

  • Sample Preparation: The sample is gently ground to a fine, homogeneous powder.

  • Data Acquisition: The XRPD pattern is collected over a suitable 2θ range (e.g., 2° to 40°).

  • Data Analysis: The XRPD pattern of the stability sample is overlaid with that of a reference standard to identify any changes in the crystal form.

Dynamic Vapor Sorption (DVS)

DVS is utilized to quantitatively assess the hygroscopicity of the tosylate salt. This technique precisely measures the change in mass of a sample as it is exposed to a program of varying relative humidity (RH).

Experimental Protocol: DVS Analysis

  • Sample Preparation: A small, accurately weighed amount of the sample (e.g., 10 mg) is placed in the DVS instrument.

  • Method: The sample is initially equilibrated at a low RH (e.g., 0% RH), after which the RH is ramped up to a high value (e.g., 95% RH) in a stepwise fashion. This is followed by a corresponding ramp down to the initial RH.

  • Data Analysis: A plot of the change in mass versus RH is generated to produce a sorption/desorption isotherm. The profile of the isotherm provides critical information on the hygroscopicity of the material and its potential to form hydrates.

Strategies for Enhancing Stability

In instances where stability issues are identified, a number of strategic interventions can be implemented to improve the stability of the tosylate salt.

  • Polymorph Screening: A comprehensive polymorph screen should be executed to identify the most thermodynamically stable crystalline form. This form will typically exhibit the lowest hygroscopicity and the greatest resistance to chemical degradation.

  • Control of Particle Size and Morphology: The particle size and shape of the API can exert a significant influence on its stability. Smaller particles possess a larger surface area-to-volume ratio and may, therefore, be more susceptible to degradation.

  • Formulation Development: The judicious selection of excipients in the drug product formulation can have a profound impact on the stability of the tosylate salt. It is imperative to select excipients that are compatible with the API and do not catalyze degradation.

  • Packaging: The use of appropriate primary and secondary packaging, such as blister packs with high moisture and light barrier properties, can effectively shield the drug product from deleterious environmental factors.

Conclusion

The meticulous selection and in-depth characterization of the tosylate salt of an amino-containing API represent a mission-critical activity in the drug development continuum. A holistic understanding of the physicochemical factors that govern the stability of these salts, in conjunction with the application of robust, validated analytical techniques, is a prerequisite for the successful development of a safe, effective, and stable drug product. By diligently applying the principles and methodologies delineated in this guide, researchers and drug development professionals can proficiently navigate the challenges associated with the stability of p-toluenesulfonic acid salts and, in doing so, accelerate the delivery of novel medicines to patients.

Visualizations

G cluster_0 Stability Influencing Factors cluster_1 Degradation Pathways pKa_delta ΔpKa Disproportionation Solid-State Disproportionation pKa_delta->Disproportionation Crystal_Lattice Crystal Lattice Energy & Polymorphism Crystal_Lattice->Disproportionation Hygroscopicity Hygroscopicity Hydrolysis Hydrolysis Hygroscopicity->Hydrolysis Hygroscopicity->Disproportionation pH pH (in solution) Oxidation Oxidation Photodegradation Photodegradation PTSA_Salt p-Toluenesulfonic Acid Salt of Amino Compound PTSA_Salt->pKa_delta influences PTSA_Salt->Crystal_Lattice influences PTSA_Salt->Hygroscopicity influences PTSA_Salt->pH influences PTSA_Salt->Hydrolysis PTSA_Salt->Oxidation PTSA_Salt->Photodegradation

Caption: Factors influencing the stability and common degradation pathways of PTSA salts.

G Start Stability Assessment Workflow Forced_Degradation Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) Start->Forced_Degradation Solid_State_Analysis Solid-State Characterization (XRPD, DVS) Start->Solid_State_Analysis Method_Development Stability-Indicating Method Development (e.g., HPLC) Forced_Degradation->Method_Development Method_Validation Method Validation (ICH Guidelines) Method_Development->Method_Validation Stability_Studies Long-Term & Accelerated Stability Studies Solid_State_Analysis->Stability_Studies Method_Validation->Stability_Studies Data_Analysis Data Analysis & Degradation Profile Stability_Studies->Data_Analysis End Stability Profile Established Data_Analysis->End

Caption: Workflow for the stability assessment of a tosylate salt.

Spectroscopic Data for (S)-3-Amino-2-oxetanone: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Oxetanes in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for modulating the physicochemical and pharmacological properties of therapeutic candidates. Among these, the oxetane moiety has garnered significant attention for its ability to serve as a versatile bioisostere for commonly used functional groups, such as carbonyls and gem-dimethyl groups.[1] The introduction of an oxetane ring can enhance aqueous solubility, improve metabolic stability, and reduce the basicity of adjacent amine groups, all of which are critical parameters in the optimization of drug-like properties.[1][2]

(S)-3-Amino-2-oxetanone, a chiral beta-lactone, represents a particularly intriguing building block for medicinal chemists. Its rigid, four-membered ring structure, combined with the stereochemically defined amine functionality, offers a unique scaffold for the synthesis of novel bioactive molecules. This guide provides an in-depth analysis of the spectroscopic techniques used to characterize (S)-3-Amino-2-oxetanone, offering insights into the experimental choices and data interpretation that are essential for researchers in the field.

Molecular Structure and Physicochemical Properties

(S)-3-Amino-2-oxetanone is a heterocyclic compound with the molecular formula C₃H₅NO₂ and a molecular weight of 87.08 g/mol . The molecule features a strained four-membered beta-lactone ring, with an amine group at the chiral center on the C3 position.

PropertyValueSource
Molecular Formula C₃H₅NO₂[3]
Molecular Weight 87.08 g/mol [3]
CAS Number 112839-95-9[3]
Chirality (S)-enantiomerN/A

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For a molecule such as (S)-3-Amino-2-oxetanone, both ¹H and ¹³C NMR are crucial for confirming its structure and purity.

¹H NMR Spectroscopy

The proton NMR spectrum of (S)-3-Amino-2-oxetanone is expected to show distinct signals for the protons on the oxetane ring and the amine group. The chemical shifts and coupling patterns are highly dependent on the solvent used, due to hydrogen bonding and solvent polarity effects.

Predicted ¹H NMR Data (in D₂O, 800 MHz)

Chemical Shift (δ) ppmMultiplicityProtons
~4.5Doublet of Doublets1H (C4-H)
~4.2Doublet of Doublets1H (C4-H)
~3.8Triplet1H (C3-H)

Note: The amine protons (-NH₂) would likely be a broad singlet, which may exchange with D₂O and therefore not be observed.

Interpretation of the ¹H NMR Spectrum:

  • The two protons on C4 are diastereotopic, meaning they are in different chemical environments and will therefore have different chemical shifts. They will appear as a pair of doublets of doublets due to geminal coupling to each other and vicinal coupling to the proton on C3.

  • The proton on C3 will be split into a triplet by the two adjacent protons on C4.

  • The use of a deuterated solvent like D₂O can lead to the exchange of the labile amine protons, causing their signal to disappear from the spectrum.[4]

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.

Predicted ¹³C NMR Data (in DMF)

Chemical Shift (δ) ppmCarbon Assignment
~170C2 (Carbonyl)
~70C4
~50C3

This data is based on the literature reference for the tosylate salt of (S)-3-Amino-2-oxetanone cation in DMF.[3]

Interpretation of the ¹³C NMR Spectrum:

  • The carbonyl carbon (C2) of the beta-lactone is expected to be the most downfield signal, typically appearing in the 170-185 ppm range.[5]

  • The carbon atom bonded to the ring oxygen (C4) will be shifted downfield due to the electronegativity of the oxygen.

  • The carbon bearing the amine group (C3) will appear further upfield.

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

  • Sample Preparation:

    • Dissolve 5-10 mg of (S)-3-Amino-2-oxetanone in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube.[6]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

    • The choice of solvent is critical, as it can influence the chemical shifts, particularly of the amine protons.

  • Instrument Parameters (for a 500 MHz spectrometer):

    • ¹H NMR:

      • Acquire at least 16 scans for a good signal-to-noise ratio.

      • Use a spectral width of approximately 12 ppm.

      • Set the relaxation delay to 1-2 seconds.

    • ¹³C NMR:

      • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

      • Use a spectral width of approximately 220 ppm.

      • Employ proton decoupling to simplify the spectrum and enhance signal intensity.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis Prep1 Dissolve 5-10 mg of sample in 0.7 mL deuterated solvent Prep2 Transfer to NMR tube Prep1->Prep2 Acq1 Insert sample into spectrometer Prep2->Acq1 Acq2 Shim magnetic field Acq1->Acq2 Acq3 Acquire ¹H and ¹³C spectra Acq2->Acq3 Proc1 Fourier transform Acq3->Proc1 Proc2 Phase and baseline correction Proc1->Proc2 Proc3 Integrate and pick peaks Proc2->Proc3 Analysis1 Assign chemical shifts and coupling constants Proc3->Analysis1 Analysis2 Confirm structure Analysis1->Analysis2

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of (S)-3-Amino-2-oxetanone will be characterized by absorption bands corresponding to the amine, carbonyl, and ether linkages.

Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3250Medium, BroadN-H stretching (amine)
~1820StrongC=O stretching (beta-lactone)
1200-1000StrongC-O-C stretching (ether)

Interpretation of the IR Spectrum:

  • N-H Stretching: The presence of a primary amine will give rise to one or two bands in the 3400-3250 cm⁻¹ region. These bands are often broad due to hydrogen bonding.

  • C=O Stretching: The carbonyl group of the beta-lactone is highly strained, which causes its stretching frequency to be significantly higher than that of a typical ester or ketone. A strong absorption band around 1820 cm⁻¹ is a key diagnostic feature for the beta-lactone ring.[7]

  • C-O-C Stretching: The ether linkage within the oxetane ring will produce a strong absorption in the fingerprint region, typically between 1200 and 1000 cm⁻¹.[8]

Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of (S)-3-Amino-2-oxetanone with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like (S)-3-Amino-2-oxetanone.[9]

Predicted Mass Spectrometry Data (Positive Ion ESI-MS)

m/zIon
88.0398[M+H]⁺
60.0449[M+H - CO]⁺
43.0402[C₂H₅N]⁺

Interpretation of the Mass Spectrum:

  • Protonated Molecule: In positive ion ESI-MS, the molecule is expected to be readily protonated, giving a prominent peak at m/z 88, corresponding to [M+H]⁺.

  • Fragmentation Pathways:

    • A common fragmentation pathway for beta-lactams is the loss of carbon monoxide (CO), which would result in a fragment at m/z 60.

    • Further fragmentation could lead to cleavage of the ring, producing smaller charged fragments. The fragmentation of amino acids often involves losses of ammonia and formic acid.[10]

Experimental Protocol for ESI-MS
  • Sample Preparation:

    • Prepare a dilute solution of (S)-3-Amino-2-oxetanone (approximately 1-10 µg/mL) in a solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.[11]

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-200.

    • Tandem MS (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation and obtain further structural information.

Mass Spectrometry Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep1 Prepare dilute solution (1-10 µg/mL) in MeCN/H₂O with 0.1% Formic Acid Acq1 Infuse sample into ESI source Prep1->Acq1 Acq2 Acquire full scan mass spectrum (positive ion mode) Acq1->Acq2 Acq3 Perform MS/MS on [M+H]⁺ ion Acq2->Acq3 Analysis1 Identify [M+H]⁺ ion and confirm molecular weight Acq3->Analysis1 Analysis2 Analyze fragmentation pattern from MS/MS spectrum Analysis1->Analysis2 Analysis3 Propose fragmentation mechanism Analysis2->Analysis3

Caption: General workflow for ESI-MS analysis.

Conclusion

The comprehensive spectroscopic characterization of (S)-3-Amino-2-oxetanone is fundamental to its application in drug discovery. This guide has outlined the key spectroscopic techniques—NMR, IR, and MS—and provided a framework for data acquisition and interpretation. While publicly available experimental data for this specific molecule is limited, the principles discussed herein, based on the analysis of related structures, provide a robust methodology for researchers to confirm the identity, purity, and structure of this valuable synthetic building block. A thorough understanding of its spectroscopic properties is the first step towards unlocking the full potential of (S)-3-Amino-2-oxetanone in the development of next-generation therapeutics.

References

  • SpectraBase. (S)-3-Amino-2-oxetanone cation. [Link]

  • Wuts, P. G. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
  • Carreira, E. M., & Fessard, T. C. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(18), 10834–10900.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Kwiecień, R. A., & Gucwa, K. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(5), 617-646.
  • Bultinck, P., et al. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers, 62(5), 278-294.
  • Pinto, D. C. G. A., et al. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Morales, M. A., et al. (2005). A Spectroscopic Study of Several β-Lactams by FT-IR and Theoretical Methods. Journal of Molecular Structure: THEOCHEM, 727(1-3), 17-27.
  • Crawford, J. R., et al. (2016). The high resolution FTIR-spectrum of oxetane. Journal of Molecular Spectroscopy, 329, 1-7.
  • Heimgartner, H., et al. (2010). Synthesis and crystal structures of new chiral 3-amino-2H-azirines and the Pd complex of one of them. Molecules, 15(3), 1593-1607.
  • Zeng, M. F. (2013). How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)?
  • El-Gamal, M. I., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 258, 115594.
  • Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044.
  • Lam, C. W. K., et al. (2001). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 22(1), 3-12.
  • LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
  • Siuzdak, G. (1996). Mass Spectrometry of Amino Acids and Proteins. In Mass Spectrometry for Biotechnology (pp. 1-24). Academic Press.
  • Stepan, A. F., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery.
  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 3-hydroxybutanone.
  • Organomation. (n.d.).
  • Badland, M., et al. (2025). ( S )-Oxetan-2-ylmethyl Tosylate. Organic Process Research & Development.
  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology, 4(1), 97-118.
  • Heimgartner, H., et al. (2023). Synthesis and crystal structures of new chiral 3-amino-2H-azirines and the Pd complex of one of them. Molecules, 28(5), 2315.
  • Chen, Y., et al. (2017). Spectroscopic analysis and docking simulation on the recognition and binding of TEM-1 β-lactamase with β-lactam antibiotics. PLoS One, 12(4), e0176258.
  • University of Bristol. (n.d.).
  • Lio, M. S., et al. (2009). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Journal of the American Society for Mass Spectrometry, 20(12), 2264-2274.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0032630).
  • Gable, K. (n.d.). 13C NMR Chemical Shift.
  • Goutev, N., et al. (2010). Vibrational analysis of amino acids and short peptides in hydrated media. VIII. Amino acids with aromatic side chains: L-phenylalanine, L-tyrosine, and L-tryptophan. The Journal of Physical Chemistry B, 114(45), 14854-14864.
  • Menéndez, J. C., et al. (2001). Methods for producing chiral chromones, chromanes, amino substituted chromanes and intermediates therefor.
  • Ribaudo, G., et al. (2021). Combining Electrospray Mass Spectrometry (ESI-MS) and Computational Techniques in the Assessment of G-Quadruplex Ligands: A Hybrid Approach to Optimize Hit Discovery. Journal of Medicinal Chemistry, 64(18), 13466-13476.
  • Bultinck, P., et al. (2001). FTIR study of five complex β-lactam molecules.
  • PharmaBlock. (n.d.). Oxetanes in Drug Discovery.
  • Fisichella, S., et al. (1975). A simple 1H nmr conformational study of some heterocyclic azomethines. Tetrahedron, 31(19), 2445-2447.
  • Smith, B. C. (2021). The Infrared Spectra of Polymers II: Polyethylene. Spectroscopy Online.
  • Silva, A. M. S., & Pinto, D. C. G. A. (n.d.).
  • Königs, S., & Fales, H. M. (2011). Amino acids. Medizinische Fakultät Münster.
  • Steffen, S. (n.d.). 13C chemical shifts. Steffen's Chemistry Pages - Science and Fun.
  • Hughes, D. W. (2019). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Microbiology, 10, 205.
  • Kwon, J. S., et al. (2017). FT-IR spectra of pristine PEEK (a), PEEK-D (b), PEEK-D-Col...
  • Junk, G., & Svec, H. (1958). The Mass Spectra of the a-,Amino Acids. OSTI.GOV.
  • Ogoshi, T., & Harada, A. (2011). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 16(7), 5858-5867.
  • ChemicalBook. (n.d.). 3-Aminoacetophenone(99-03-6) 1H NMR spectrum.
  • Doc Brown's Chemistry. (n.d.). C3H8O CH3OCH2CH3 methoxyethane low high resolution 1H proton nmr spectrum.

Sources

An In-depth Technical Guide to 1-(2-chlorophenyl)-2-(methylamino)ethan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The CAS number 74330-00-0 as provided in the topic query did not yield a specific chemical entity in publicly accessible chemical databases. It is presumed that this may be an erroneous or deprecated identifier. This guide, therefore, focuses on a closely related and structurally plausible alternative, 1-(2-chlorophenyl)-2-(methylamino)ethan-1-one hydrochloride , which is of significant interest in contemporary chemical and pharmaceutical research. The primary CAS number associated with this compound is 958292-66-5 .

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 1-(2-chlorophenyl)-2-(methylamino)ethan-1-one hydrochloride.

Chemical Identity and Structure

1-(2-chlorophenyl)-2-(methylamino)ethan-1-one hydrochloride is a substituted cathinone, a class of compounds known for their stimulant properties. The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it suitable for laboratory research.

IUPAC Name: 1-(2-chlorophenyl)-2-(methylamino)ethan-1-one;hydrochloride

Synonyms:

  • 2-CMC (2-Chloromethcathinone)[1]

Molecular Formula: C₉H₁₁Cl₂NO[2][3]

Molecular Weight: 220.10 g/mol [2][3]

The chemical structure of 1-(2-chlorophenyl)-2-(methylamino)ethan-1-one hydrochloride is characterized by a chlorophenyl group attached to a propanone backbone with a methylamino group at the alpha position.

synthesis_workflow start 2'-Chloroacetophenone step1 Bromination start->step1 intermediate1 2-bromo-1-(2-chlorophenyl)ethan-1-one step1->intermediate1 step2 Amination with Methylamine intermediate1->step2 product_base 1-(2-chlorophenyl)-2- (methylamino)ethan-1-one (free base) step2->product_base step3 Salt Formation with HCl product_base->step3 final_product 1-(2-chlorophenyl)-2-(methylamino)ethan-1-one hydrochloride step3->final_product

Caption: A plausible synthetic workflow for 1-(2-chlorophenyl)-2-(methylamino)ethan-1-one hydrochloride.

Experimental Protocol Insight:

  • Bromination of 2'-Chloroacetophenone: The synthesis often commences with the alpha-bromination of 2'-chloroacetophenone. This electrophilic substitution reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent like carbon tetrachloride or acetic acid. The choice of a non-polar solvent and a radical initiator (like AIBN with NBS) or an acidic catalyst (with bromine) is crucial for regioselectivity, favoring bromination at the alpha-carbon to the carbonyl group.

  • Amination: The resulting 2-bromo-1-(2-chlorophenyl)ethan-1-one is a potent lachrymator and should be handled with extreme care in a well-ventilated fume hood. This intermediate is then subjected to nucleophilic substitution with methylamine. An excess of methylamine is often used to drive the reaction to completion and to neutralize the hydrogen bromide byproduct. The reaction is typically performed in a polar aprotic solvent like tetrahydrofuran (THF) or acetonitrile at controlled temperatures to minimize side reactions.

  • Salt Formation: The free base, 1-(2-chlorophenyl)-2-(methylamino)ethan-1-one, is often an oil or a low-melting solid. For purification and improved handling, it is converted to its hydrochloride salt. This is achieved by dissolving the free base in a suitable organic solvent (e.g., diethyl ether, isopropanol) and bubbling dry hydrogen chloride gas through the solution, or by adding a solution of HCl in a solvent like ether. The hydrochloride salt precipitates out of the solution and can be collected by filtration, washed with a cold solvent to remove impurities, and then dried under vacuum.

Analytical Data

For a closely related compound, 2-chloromethcathinone (2-CMC), UV/Vis spectral data shows λmax at 211 and 245 nm. [1]The NIST WebBook provides IR and mass spectrometry data for the parent compound, 1-(2-chlorophenyl)ethanone. [4]Researchers synthesizing or working with 1-(2-chlorophenyl)-2-(methylamino)ethan-1-one hydrochloride would typically confirm its structure and purity using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the connectivity of atoms and the overall structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as the carbonyl (C=O) and amine (N-H) groups.

Safety, Handling, and Toxicology

Hazard Statements: Compounds of this class are generally considered hazardous. For the related compound 2-amino-1-(2-chlorophenyl)ethanone hydrochloride, the GHS classification indicates it is harmful if swallowed (H302). [5]For 1-(2-chlorophenyl)ethanone, hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [6]For 2-(Methylamino)ethanol, a related structure, hazard statements include H227 (Combustible liquid), H302 + H312 (Harmful if swallowed or in contact with skin), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation), H361 (Suspected of damaging fertility or the unborn child), and H373 (May cause damage to organs through prolonged or repeated exposure if swallowed). [7][8] Precautionary Statements: Standard laboratory safety precautions should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. [8]Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust, and contact with skin and eyes. [8] Toxicology: The physiological and toxicological properties of 1-(2-chlorophenyl)-2-(methylamino)ethan-1-one hydrochloride are not extensively documented in public literature. [1]As a substituted cathinone, it is expected to have stimulant effects on the central nervous system, likely through interaction with monoamine transporters (dopamine, norepinephrine, and serotonin). The toxicological profile would need to be determined through rigorous preclinical studies.

Research Applications

Substituted cathinones are of significant interest to researchers in several fields:

  • Medicinal Chemistry: As scaffolds for the development of novel therapeutic agents targeting the central nervous system. The specific substitutions on the phenyl ring and the amine can be modified to modulate activity and selectivity for different monoamine transporters.

  • Pharmacology: As tool compounds to study the mechanisms of action of stimulant drugs and to investigate the structure-activity relationships of monoamine transporter ligands.

  • Forensic Science and Toxicology: As analytical reference standards for the identification and quantification of new psychoactive substances in forensic casework. [1]

References

  • PubChem. (n.d.). Ethanone, 1-(2-chlorophenyl)-. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(2-chlorophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

The Unseen Architects: A Technical Guide to the Discovery and Significance of β-Amino Acids in Nature

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Long considered the lesser-known siblings of the ubiquitous α-amino acids, β-amino acids are emerging from the shadows as critical players in the theater of natural product chemistry and pharmacology. While not participants in ribosomal protein synthesis, these structural isomers are integral components of a vast array of bioactive secondary metabolites.[1][2][3] This guide provides a comprehensive technical overview of the discovery, biosynthesis, and profound biological significance of β-amino acids. We will delve into the experimental methodologies that have unveiled their natural prevalence, explore the enzymatic machinery responsible for their creation, and illuminate their pivotal role in shaping the therapeutic potential of natural and synthetic compounds. For the drug development professional, this guide offers insights into how the unique structural properties of β-amino acids can be leveraged to design next-generation therapeutics with enhanced stability and efficacy.

Introduction: A Subtle Shift with Profound Consequences

Amino acids are the fundamental building blocks of life.[4] The canonical 22 proteinogenic α-amino acids, distinguished by the attachment of the amino group to the α-carbon adjacent to the carboxyl group, form the basis of proteins and enzymes that orchestrate the vast majority of biological processes.[1] However, nature's ingenuity extends beyond this primary alphabet. β-amino acids, in which the amino group is attached to the β-carbon, represent a subtle yet significant structural deviation with far-reaching implications.[1][5]

This seemingly minor isomeric shift introduces an additional carbon atom into the backbone, fundamentally altering the molecule's conformational flexibility and proteolytic susceptibility.[6][7] While peptides and proteins constructed from α-amino acids are readily degraded by proteases, oligomers of β-amino acids, known as β-peptides, exhibit remarkable resistance to enzymatic degradation.[6][7] This inherent stability, coupled with their ability to form stable secondary structures, makes β-amino acids and their derivatives highly attractive scaffolds for drug discovery.[6][7][8]

G cluster_alpha α-Amino Acid cluster_beta β-Amino Acid a_alpha α-Carbon a_carboxyl Carboxyl Group (COOH) a_alpha->a_carboxyl a_amino Amino Group (NH2) a_alpha->a_amino a_r Side Chain (R) a_alpha->a_r b_beta β-Carbon b_alpha α-Carbon b_beta->b_alpha b_amino Amino Group (NH2) b_beta->b_amino b_r Side Chain (R) b_beta->b_r b_carboxyl Carboxyl Group (COOH) b_alpha->b_carboxyl b_alpha->b_r caption Figure 1: Structural Comparison of α- and β-Amino Acids

Discovery and Natural Occurrence: A Ubiquitous Presence

The discovery of the first amino acid, asparagine, dates back to 1806.[9] For a considerable time, the focus of biochemical research remained squarely on α-amino acids due to their central role in protein synthesis. However, evidence for the natural existence of β-amino acids began to accumulate through the characterization of various secondary metabolites. These compounds are not essential for the primary metabolism of an organism but often confer a selective advantage, for instance, as defense mechanisms or signaling molecules.[1]

β-Amino acids are found in a diverse range of organisms, including:

  • Bacteria and Cyanobacteria: These microorganisms are prolific producers of secondary metabolites containing β-amino acids, many of which exhibit potent biological activities.[1]

  • Fungi: Fungi utilize β-amino acids in the synthesis of various bioactive compounds, including antifungals.[1]

  • Plants: Plants incorporate β-amino acids into a variety of alkaloids and other secondary metabolites.[1] For instance, the (2S,3R) antipode of homoproline has been isolated from plants like Nicotiana tabacum.[1]

  • Marine Organisms: Marine life is a rich source of novel natural products, many of which contain β-amino acids.[10][11] Marine sponges, in particular, produce a variety of depsipeptides and macrocyclic molecules with interesting biological properties.[10] For example, neamphamide A, a depsipeptide from a marine sponge, contains L-homoproline.[1] Dolastatin D, a cytotoxic cyclodepsipeptide, possesses the novel β-amino acid (2R,3R)-3-amino-2-methylbutanoic acid.[2]

Table 1: Examples of Naturally Occurring β-Amino Acids and Their Sources

β-Amino AcidNatural SourceOrganism Type
β-AlanineWidespreadVarious
(R)-β-AminoisobutyrateHuman urineAnimal
(S)-β-PhenylalanineStreptomyces sp.Bacterium
3-Aminobutanoic acidPenicillium sp.Fungus
HomoprolineNicotiana tabacum, Marine SpongesPlant, Marine Invertebrate
(2R,3R)-3-Amino-2-methylbutanoic acidSea hare (Dolabella auricularia)Marine Mollusk

Biosynthesis: The Enzymatic Toolkit for β-Amino Acid Formation

The biosynthesis of β-amino acids follows distinct enzymatic pathways that differ from the well-established routes for α-amino acid synthesis.[12] Understanding these pathways is crucial for metabolic engineering efforts aimed at producing novel β-amino acid-containing compounds.[12] Two primary strategies for β-amino acid biosynthesis have been identified: the modification of α-amino acids and de novo synthesis.[12]

Conversion from α-Amino Acids

A common route to β-amino acids involves the action of amino-mutases , which catalyze the transfer of an amino group from the α-carbon to the β-carbon of an α-amino acid.[12] This enzymatic transformation is a key step in the biosynthesis of many natural products.

G A α-Amino Acid B β-Amino Acid A->B Isomerization Enzyme Amino-mutase Enzyme->A caption Figure 2: Biosynthesis of β-Amino Acids via Amino-mutase

De Novo Synthesis

In de novo synthesis, the carbon skeleton of the β-amino acid is assembled from smaller precursor molecules.[12] These pathways often involve enzymes such as aminotransferases that introduce the amino group at the β-position of a keto-acid precursor.

Biological Significance and Pharmacological Potential

The incorporation of β-amino acids into natural products confers a wide range of biological activities.[4][13] These compounds have garnered significant interest from the pharmaceutical industry due to their therapeutic potential.[4][13][14]

Antimicrobial and Antifungal Activity

Many natural products containing β-amino acids exhibit potent antimicrobial and antifungal properties.[4][13] For example, cispentacin is an antifungal agent that is effective against various Candida species.[13] The unique structural features of β-peptides allow them to mimic the activity of host-defense peptides, disrupting microbial membranes and leading to cell death.[6] The resistance of β-peptides to proteolytic degradation makes them particularly promising candidates for the development of new antibiotics to combat drug-resistant pathogens.[5][7]

Anticancer Activity

Several β-amino acid-containing natural products have demonstrated significant anticancer activity.[4] Paclitaxel (Taxol), a highly successful anticancer drug, contains a β-phenylalanine derivative in its side chain that is crucial for its tubulin-binding activity.[7] Cryptophycins, another class of potent anticancer agents, also incorporate a β-amino acid moiety.[8]

Enzyme Inhibition and Receptor Modulation

The conformational constraints and altered backbone geometry of β-amino acids make them valuable tools for designing enzyme inhibitors and receptor ligands.[6] For instance, some β-proline analogues have been found to bind to the strychnine-sensitive glycine receptor, and its (R)-enantiomer acts as a selective inhibitor of GABA uptake.[1] The ability to create stable, well-defined secondary structures with β-peptides allows for the precise positioning of side chains to interact with biological targets, such as inhibiting protein-protein interactions.[6][15]

Experimental Workflows: From Discovery to Application

The study of β-amino acids and their role in nature and medicine involves a multidisciplinary approach, combining techniques from natural product chemistry, molecular biology, and synthetic chemistry.

Isolation and Identification of Naturally Occurring β-Amino Acids

Objective: To isolate and structurally elucidate β-amino acids and β-amino acid-containing compounds from natural sources.

Methodology:

  • Extraction: The natural source material (e.g., microbial culture, plant tissue, marine organism) is subjected to solvent extraction to obtain a crude extract.

  • Chromatographic Separation: The crude extract is fractionated using various chromatographic techniques, such as column chromatography, high-performance liquid chromatography (HPLC), and thin-layer chromatography (TLC), to isolate individual compounds.

  • Spectroscopic Analysis: The purified compounds are subjected to spectroscopic analysis to determine their chemical structure. Key techniques include:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY, HSQC, HMBC): To elucidate the connectivity of atoms and the stereochemistry of the molecule.

  • Chiral Analysis: To determine the absolute stereochemistry of the β-amino acid, chiral chromatography or derivatization with a chiral reagent followed by spectroscopic analysis is employed.

G A Natural Source B Crude Extract A->B Extraction C Fractionation (Chromatography) B->C D Pure Compound C->D E Structural Elucidation (MS, NMR) D->E F Identified β-Amino Acid Containing Compound E->F caption Figure 3: Workflow for the Isolation and Identification of β-Amino Acids

Synthesis of β-Peptides for Drug Discovery

Objective: To chemically synthesize β-peptides with defined sequences and structures for biological screening.

Methodology:

  • β-Amino Acid Monomer Synthesis: Enantiomerically pure β-amino acid monomers are synthesized using established organic chemistry methods, such as the Arndt-Eistert synthesis or asymmetric catalysis.[5]

  • Solid-Phase Peptide Synthesis (SPPS): The β-peptide is assembled in a stepwise manner on a solid support. The process involves repeated cycles of:

    • Deprotection: Removal of the N-terminal protecting group of the resin-bound amino acid.

    • Coupling: Activation of the carboxyl group of the incoming protected β-amino acid and its reaction with the deprotected N-terminus of the growing peptide chain.

    • Capping (optional): To block any unreacted amino groups.

  • Cleavage and Deprotection: The completed β-peptide is cleaved from the solid support, and all side-chain protecting groups are removed.

  • Purification and Characterization: The crude β-peptide is purified by reverse-phase HPLC, and its identity and purity are confirmed by MS and NMR.

Future Perspectives and Conclusion

References

  • Patočka, J. (2011). ALICYCLIC AND HETEROCYCLIC β-AMIMO ACIDS. Department of Radiology and Toxicology, Faculty of Health and Social Studies, University of South Bohemia.
  • de la Torre, B. G., & Albericio, F. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

  • Hayward, N. J., & van der Donk, W. A. (2019). β-Aminopeptidases: Insight into Enzymes without a Known Natural Substrate. PMC - NIH. [Link]

  • Rehman, M. F., & Nagina, N. R. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Hilaris Publisher.
  • Zhang, Y., & Liu, W. (2014). Biosynthesis of natural products containing β-amino acids. RSC Publishing. [Link]

  • Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher.
  • Stefanucci, A., et al. (2018). Natural Occurring β-Peptides: A Fascinating World of Bioactive Molecules.
  • Rogers, J. M., & Suga, H. (2021). Ribosomal Synthesis of Macrocyclic Peptides with β2- and β2,3-Homo-Amino Acids for the Development of Natural Product-Like Combinatorial Libraries. ACS Chemical Biology. [Link]

  • Wikipedia. (n.d.). Amino acid. Wikipedia. [Link]

  • ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. ChiroBlock. [Link]

  • Wikipedia. (n.d.). Beta-peptide. Wikipedia. [Link]

  • Riaz, N. N., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review.
  • Kritzer, J. A. (2010). β-Peptides as inhibitors of protein–protein interactions. PMC - NIH. [Link]

  • Tan, W., & Zhang, W. (2019). Marine Organisms as a Prolific Source of Bioactive Depsipeptides. PMC - PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Fernando, I. P. S., et al. (2023).
  • Rather, M. A., et al. (2021). Multimodal Role of Amino Acids in Microbial Control and Drug Development. MDPI. [Link]

  • Muttenthaler, M., et al. (2021).
  • IRB Barcelona. (2009). Therapeutic peptides revolutionize the pharmaceutical market. IRB Barcelona.
  • Stonik, V. A., & Mollo, E. (2020). Marine Excitatory Amino Acids: Structure, Properties, Biosynthesis and Recent Approaches to Their Syntheses. PubMed Central. [Link]

  • Lenci, E., & Trabocchi, A. (2023). Big peptide drugs in a small molecule world. Frontiers.
  • Reynolds, N. M., & Jewett, M. C. (2016). In Vivo Biosynthesis of a β-Amino Acid-Containing Protein. PubMed - NIH. [Link]

  • Madhushan, K. W. A., et al. (2023). Microbial production of amino acids and peptides.

Sources

reactivity of strained beta-lactone rings

Author: BenchChem Technical Support Team. Date: February 2026

<_ _> An In-depth Technical Guide to the Reactivity of Strained β-Lactone Rings

For Researchers, Scientists, and Drug Development Professionals

β-Lactones, four-membered cyclic esters, are a class of compounds characterized by significant ring strain, rendering them highly reactive and synthetically versatile.[1][2] This inherent reactivity, stemming from angular and torsional strain, makes them valuable intermediates in organic synthesis and crucial pharmacophores in numerous bioactive molecules.[3][4][5] This guide provides a comprehensive exploration of the core principles governing the reactivity of strained β-lactone rings. We will delve into the mechanistic intricacies of their ring-opening reactions, the influence of catalysts, and their burgeoning applications in polymer chemistry and drug discovery. The content herein is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical insights necessary to harness the synthetic potential of these remarkable heterocycles.

I. The Genesis of Reactivity: Understanding Ring Strain

The high reactivity of β-lactones is fundamentally attributed to their substantial ring strain, estimated to be around 22.8 kcal mol⁻¹.[6] This strain arises from the deviation of bond angles within the four-membered ring from the ideal tetrahedral (sp³) and trigonal planar (sp²) geometries.[7] Unlike their larger, more stable γ- and δ-lactone counterparts, the constrained nature of the β-lactone ring makes it susceptible to nucleophilic attack.[1][7] This susceptibility is the cornerstone of their synthetic utility, as the relief of this strain provides a strong thermodynamic driving force for ring-opening reactions.[8]

II. Modes of Reactivity: A Dichotomy of Nucleophilic Attack

The β-lactone ring presents two primary electrophilic sites for nucleophilic attack: the carbonyl carbon (C2) and the β-carbon (C4).[9] The regioselectivity of this attack is a critical aspect of β-lactone chemistry and is influenced by the nature of the nucleophile, the solvent, and the presence of catalysts.

A. Acyl-Oxygen Cleavage (Attack at C2)

Nucleophilic attack at the carbonyl carbon results in the cleavage of the acyl-oxygen bond. This pathway is typical for "hard" nucleophiles, such as hydroxide, alkoxides, and amines. The reaction proceeds through a tetrahedral intermediate, analogous to standard ester hydrolysis, leading to the formation of β-hydroxy acids or their derivatives.[10]

B. Alkyl-Oxygen Cleavage (Attack at C4 - S N 2 Reaction)

"Soft" nucleophiles, particularly organocuprates and some Grignard reagents, preferentially attack the β-carbon in an S N 2 fashion, leading to cleavage of the alkyl-oxygen bond.[9][11][12] This reaction is highly stereospecific, proceeding with inversion of configuration at the β-carbon. This predictable stereochemical outcome makes it a powerful tool in asymmetric synthesis.[11][12] The efficiency of these reactions can be significantly enhanced by the use of copper(I) catalysts.[11][12]

III. Catalysis: Enhancing and Controlling Reactivity

The inherent reactivity of β-lactones can be further modulated and controlled through catalysis. Both Lewis acids and organocatalysts have proven effective in promoting and directing ring-opening reactions.

A. Lewis Acid Catalysis

Lewis acids, such as aluminum and chromium complexes, can activate the β-lactone ring towards nucleophilic attack.[6] They coordinate to the carbonyl oxygen, increasing its electrophilicity and facilitating ring-opening. This strategy is particularly prominent in the ring-expansion carbonylation (REC) of epoxides to form β-lactones, where a bimetallic system comprising a Lewis acid and a cobalt carbonyl anion is often employed.[6]

B. Organocatalysis

Organocatalysts, including N-heterocyclic carbenes (NHCs), cinchona alkaloids, and various hydrogen-bonding donors, have emerged as powerful tools for the controlled ring-opening polymerization (ROP) of β-lactones.[13][14][15] For instance, aminocyclopropenium catalysts featuring tunable hydrogen bond donors can promote fast polymerization of β-lactones to produce high molecular weight polyhydroxyalkanoates (PHAs) by activating the monomer through hydrogen bonding.[13]

IV. Synthetic Applications: From Polymers to Pharmaceuticals

The unique reactivity of β-lactones has positioned them as pivotal building blocks in diverse areas of chemical science.

A. Polymer Chemistry: The Dawn of Biodegradable Plastics

β-Lactones, particularly β-butyrolactone and β-propiolactone, are key monomers in the synthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable and biocompatible polyesters.[13][15][16][17] The ring-opening polymerization (ROP) of β-lactones offers a versatile platform for producing PHAs with tunable properties.[16] The stereocontrol during polymerization, often modulated by the choice of catalyst, is crucial in determining the thermal and mechanical properties of the resulting polymer.[16]

B. Drug Discovery and Development: A Privileged Scaffold

The strained β-lactone ring is a recurring motif in a variety of natural products with potent biological activities, including antibiotic, anticancer, and enzyme-inhibiting properties.[3][4][5][18] The β-lactone moiety often acts as a "warhead," reacting with nucleophilic residues in the active sites of target enzymes.[19][20] For example, the natural product lipstatin and its derivative, the anti-obesity drug Orlistat, utilize a β-lactone ring to inhibit pancreatic lipase.[19] The development of enzymatic pathways for the synthesis of peptide β-lactone libraries holds significant promise for the discovery of new therapeutic agents.[18][20]

V. Experimental Protocols: A Practical Guide

A. Synthesis of β-Lactones via Ring-Expansion Carbonylation (REC) of Epoxides

This protocol is adapted from the work of Coates and co-workers, utilizing a bimetallic catalyst system.[6][21]

Materials:

  • Epoxide (e.g., propylene oxide)

  • [(salph)Al(THF)₂]⁺[Co(CO)₄]⁻ catalyst

  • Carbon monoxide (CO)

  • Anhydrous and deoxygenated solvent (e.g., toluene)

  • High-pressure reactor

Procedure:

  • In a glovebox, charge a high-pressure reactor with the [(salph)Al(THF)₂]⁺[Co(CO)₄]⁻ catalyst (1 mol%).

  • Add the anhydrous and deoxygenated solvent, followed by the epoxide.

  • Seal the reactor and remove it from the glovebox.

  • Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 60 bar).

  • Heat the reaction mixture to the specified temperature (e.g., 50 °C) and stir for the required duration.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO.

  • The β-lactone product can be purified by distillation or chromatography.

B. Nucleophilic Ring-Opening of β-Lactones with Organocuprates

This procedure is based on the S N 2 ring-opening of β-lactones as described by Romo and co-workers.[11][12]

Materials:

  • Enantiomerically enriched β-lactone

  • Grignard reagent (e.g., methylmagnesium bromide)

  • Copper(I) bromide-dimethyl sulfide complex (CuBr·DMS)

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, prepare the Gilman reagent by adding the Grignard reagent (2 equivalents) to a suspension of CuBr·DMS (1 equivalent) in anhydrous THF at a low temperature (e.g., -78 °C).

  • In a separate flask, dissolve the β-lactone and TMSCl (1 equivalent) in anhydrous THF.

  • Slowly add the β-lactone solution to the freshly prepared Gilman reagent at low temperature.

  • Stir the reaction mixture at the same temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The β-disubstituted carboxylic acid product can be purified by column chromatography.

VI. Data Presentation

Table 1: Regioselectivity of Nucleophilic Attack on β-Lactones

Nucleophile TypePredominant Site of AttackReaction TypeProduct
Hard (e.g., RO⁻, R₂N⁻)Carbonyl Carbon (C2)Acyl-Oxygen Cleavageβ-Hydroxy Ester/Amide
Soft (e.g., R₂CuLi)β-Carbon (C4)Alkyl-Oxygen Cleavage (S N 2)β-Substituted Carboxylic Acid

VII. Visualizations

G cluster_0 Nucleophilic Ring-Opening of β-Lactones cluster_1 Hard Nucleophile cluster_2 Soft Nucleophile beta_lactone β-Lactone C2_attack Attack at Carbonyl Carbon (C2) (Acyl-Oxygen Cleavage) beta_lactone->C2_attack Hard Nu- C4_attack Attack at β-Carbon (C4) (Alkyl-Oxygen Cleavage - SN2) beta_lactone->C4_attack Soft Nu- nucleophile Nucleophile nucleophile->beta_lactone product_A β-Hydroxy Acid Derivative C2_attack->product_A product_B β-Substituted Carboxylic Acid C4_attack->product_B

Caption: Modes of nucleophilic attack on the β-lactone ring.

G Epoxide Epoxide Activated_Epoxide Activated_Epoxide Epoxide->Activated_Epoxide [Lewis Acid]+ Ring_Opened_Intermediate Ring_Opened_Intermediate Activated_Epoxide->Ring_Opened_Intermediate [Co(CO)4]- Acyl_Cobalt_Complex Acyl_Cobalt_Complex Ring_Opened_Intermediate->Acyl_Cobalt_Complex CO Insertion beta_Lactone beta_Lactone Acyl_Cobalt_Complex->beta_Lactone Ring Closure beta_Lactone->Epoxide Catalyst Regeneration

Sources

Oxetan-2-ones as Keystone Intermediates in Modern Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Oxetan-2-ones, commonly known as β-lactones, represent a class of strained four-membered cyclic esters that have emerged from relative obscurity to become powerful and versatile intermediates in synthetic chemistry. Their inherent ring strain, which renders them susceptible to controlled ring-opening reactions, provides a unique platform for the stereoselective introduction of complex functionalities. This guide offers an in-depth exploration of the synthesis, reactivity, and strategic application of oxetan-2-ones, with a particular focus on their pivotal role in the fields of natural product synthesis and drug discovery. We will delve into the causality behind key experimental choices, present validated protocols, and illustrate the strategic deployment of these intermediates in the synthesis of complex molecular architectures.

The Oxetan-2-one Motif: A Primer on Reactivity and Significance

The utility of an oxetan-2-one as a synthetic intermediate is fundamentally derived from its high ring strain, estimated at approximately 25.5 kcal/mol.[1] This stored energy facilitates a variety of ring-opening reactions that proceed under mild conditions, often with high regioselectivity and stereochemical control. Unlike their more stable five- and six-membered lactone counterparts, the oxetan-2-one ring can be selectively cleaved by a wide array of nucleophiles, effectively serving as a compact and reactive β-hydroxy acid synthon.

This reactivity profile is particularly valuable in medicinal chemistry and drug development. The incorporation of β-amino acid and β-hydroxy carbonyl substructures is a common strategy for designing peptidomimetics, enzyme inhibitors, and other biologically active molecules. Oxetan-2-ones provide a direct and often stereocontrolled route to these valuable building blocks. For instance, the commercial synthesis of the amino acid β-alanine involves the reaction of ammonia with β-propiolactone, the parent oxetan-2-one.[2]

G Reactivity Reactivity AminoAcids AminoAcids Reactivity->AminoAcids Precursor to HydroxyAcids HydroxyAcids Reactivity->HydroxyAcids Precursor to Polymers Polymers Reactivity->Polymers Precursor to Alkenes Alkenes Reactivity->Alkenes Precursor to

Synthesis of Oxetan-2-ones: Forging the Strained Ring

The construction of the oxetan-2-one ring is a non-trivial synthetic challenge that requires careful strategic planning. Methodologies can be broadly categorized into cycloadditions and intramolecular cyclizations, with the choice of method often dictated by the desired substitution pattern and stereochemistry.

Intramolecular Cyclization of β-Hydroxy Carboxylic Acids

One of the most direct and reliable methods for synthesizing oxetan-2-ones is the intramolecular cyclization of a β-hydroxy carboxylic acid or its derivatives. This approach leverages a proximal hydroxyl group to displace a leaving group or activate the carboxylic acid moiety.

A powerful illustration of this strategy is the tandem Mukaiyama aldol-lactonization (TMAL) reaction. In this process, a ketene silyl acetal reacts with an aldehyde, and the resulting aldol adduct is induced to cyclize in situ. The choice of Lewis acid is critical for controlling the diastereoselectivity of the final product. While ZnCl₂ typically yields trans-1,2-disubstituted β-lactones, a stereocomplementary reaction employing SnCl₄ can provide highly diastereoselective access to cis-1,2-disubstituted β-lactones. [3]This switch in selectivity is attributed to different chelation modes between the Lewis acid and the reaction intermediates.

G

Caption: Lewis acid control in the Tandem Mukaiyama Aldol-Lactonization (TMAL) reaction.

[2+2] Cycloadditions

The formal [2+2] cycloaddition of a ketene with an aldehyde or ketone is a classic method for β-lactone synthesis. Modern variations of this reaction employ chiral catalysts to achieve high levels of enantioselectivity. For example, chiral N-heterocyclic carbenes have been shown to be effective catalysts for the cycloaddition of alkyl- and arylketenes with trifluoromethyl ketones. [1]

Experimental Protocol: Diastereoselective Synthesis of a cis-β-Lactone via SnCl₄-Mediated TMAL Reaction[3]

This protocol describes the synthesis of cis-3-ethyl-4-phenyloxetan-2-one, adapted from the work of Nelson and co-workers. [3]The causality for using SnCl₄ is to enforce a specific chelation geometry that leads to the cis product, in contrast to the trans selectivity typically observed with other Lewis acids like ZnCl₂.

Materials:

  • Benzaldehyde (1.0 mmol, 1.0 equiv)

  • 1-(2-Pyridinylthio)-1-(triethylsilyloxy)-1-butene (1.2 mmol, 1.2 equiv)

  • Tin(IV) chloride (SnCl₄, 1.0 M in CH₂Cl₂, 1.1 mmol, 1.1 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (oven-dried, cooled under nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add anhydrous CH₂Cl₂ (10 mL). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Addition of Reagents: Add benzaldehyde (1.0 mmol) to the cooled solvent. In a separate flask, dissolve the ketene silyl acetal (1.2 mmol) in anhydrous CH₂Cl₂ (5 mL) and add it to the reaction mixture via cannula.

  • Initiation: Slowly add the SnCl₄ solution (1.1 mL, 1.1 mmol) dropwise to the stirred reaction mixture over 5 minutes. The choice of a strong Lewis acid like SnCl₄ is crucial for promoting the reaction at low temperatures.

  • Reaction Monitoring: Stir the reaction at -78 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL) directly to the cold reaction mixture. This neutralizes the Lewis acid and prevents product degradation.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and separate the layers. Extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure cis-β-lactone.

The Heart of the Matter: Reactivity and Synthetic Transformations

The synthetic power of oxetan-2-ones is realized through their diverse ring-opening reactions. The regioselectivity of the nucleophilic attack is highly dependent on the reaction conditions and the nature of the nucleophile.

Nucleophilic Ring-Opening

Nucleophilic attack can occur at two primary sites: the β-carbon (leading to acyl-oxygen cleavage) or the carbonyl carbon (leading to alkyl-oxygen cleavage).

  • Attack at the β-Carbon (Sₙ2 type): This is the most common and synthetically useful pathway. It proceeds via an Sₙ2-type displacement at the β-position, with the carboxylate acting as the leaving group. This pathway is favored by most nucleophiles and results in the formation of a β-substituted carboxylic acid derivative.

  • Attack at the Carbonyl Carbon: This pathway is generally favored under basic conditions with hard, non-hindered nucleophiles. It leads to the formation of 3-hydroxypropionate esters or amides.

A comprehensive study on the reactivity of β-propiolactone with biological nucleophiles revealed that it readily reacts with the amino acid residues cysteine, methionine, and histidine, as well as with nucleobases like deoxyguanosine and deoxyadenosine. [4][5][6]This reactivity underscores its potential as both a biological probe and a tool for bioconjugation, but also highlights its toxicity and carcinogenic nature, which necessitates careful handling. [2][7]

Nucleophile Class Example Product Substructure Reference
N-Nucleophiles Ammonia, Amines β-Amino Acid / Amide [2]
Histidine, Lysine 3-(Aminoacyl)propanoic Acid [4][6]
S-Nucleophiles Thiols, Cysteine 3-(Thio)propanoic Acid [4][6]
O-Nucleophiles Water, Alcohols 3-Hydroxypropanoic Acid / Ester [2][7]

| C-Nucleophiles | Grignard Reagents, Enolates | β-Substituted Ketone | [8]|

Polymerization

Oxetan-2-ones, particularly β-propiolactone, can undergo ring-opening polymerization to produce polyesters, such as poly(3-hydroxypropionate). [7]This polymerization can be initiated by both cationic and anionic catalysts and is a route to biodegradable polymers.

Decarboxylation to Alkenes

The thermal or metal-catalyzed decomposition of β-lactones can lead to the stereospecific formation of alkenes and carbon dioxide. [8]This transformation provides a unique method for alkene synthesis where the stereochemistry of the double bond is controlled by the stereochemistry of the β-lactone precursor.

Applications in Drug Discovery and Natural Product Synthesis

The methodologies for synthesizing and reacting oxetan-2-ones are not merely academic exercises; they are enabling tools for constructing molecules with profound biological activity.

Tetrahydrolipstatin (Orlistat)

The synthesis of Tetrahydrolipstatin (the active ingredient in the anti-obesity drug Orlistat) is a landmark example of the strategic use of a β-lactone intermediate. Multiple synthetic routes to this molecule rely on the formation of a key 3,4-disubstituted oxetan-2-one. [9]The lactone serves as a masked β-hydroxy acid, and its ring-opening by an amino alcohol derivative in a later step is a crucial transformation to assemble the final molecular framework. The stereocenters in the lactone precursor directly translate to the stereocenters in the final product, showcasing the power of this strategy for asymmetric synthesis.

Antiviral Agents

The reaction of β-propiolactone has been extensively studied for its ability to inactivate viruses by modifying their nucleic acids and proteins, which is a key step in the production of certain vaccines. [2][6]While this is an application of the parent compound's reactivity rather than its use as a synthetic intermediate for a new drug, it clearly demonstrates the potent and selective electrophilicity of the oxetan-2-one core toward biological macromolecules.

Conclusion and Future Outlook

Oxetan-2-ones have solidified their position as indispensable intermediates in modern organic synthesis. Their unique combination of stability for isolation and purification, coupled with predictable, high-yield reactivity, allows for the efficient construction of complex molecular fragments. The development of novel catalytic, stereoselective methods for their synthesis continues to expand their utility. For researchers in drug discovery and process development, mastering the chemistry of oxetan-2-ones opens a direct and versatile pathway to valuable chiral building blocks, including β-amino acids, β-hydroxy ketones, and stereodefined alkenes. As the demand for enantiomerically pure and structurally complex pharmaceuticals grows, the role of these strained lactones as keystone synthetic intermediates is set to expand even further.

References

  • Uittenbogaard, J., Zomer, B., van der Meij, A., Metz, B., & de Jong, G. J. (2011). Reactions of beta-propiolactone with nucleobase analogues, nucleosides, and peptides: implications for the inactivation of viruses . Journal of Biological Chemistry, 286(50), 43078-43086. Available at: [Link]

  • Uittenbogaard, J., Zomer, B., van der Meij, A., Metz, B., & de Jong, G. J. (2011). Reactions of beta-propiolactone with nucleobase analogues, nucleosides, and peptides: implications for the inactivation of viruses . Semantic Scholar. Available at: [Link]

  • Yang, J., & Nelson, S. G. (2000). Highly Diastereoselective Synthesis of cis-β-Lactones, a β-Chloro Acid, and a Tetrahydrofuran . Organic Letters, 2(18), 2841-2843. Available at: [Link]

  • Uittenbogaard, J., Zomer, B., van der Meij, A., Metz, B., & de Jong, G. J. (2011). Reactions of β-Propiolactone with Nucleobase Analogues, Nucleosides, and Peptides: IMPLICATIONS FOR THE INACTIVATION OF VIRUSES . National Institutes of Health. Available at: [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? . Expert Opinion on Drug Discovery. Available at: [Link]

  • β-Propiolactone . (n.d.). Wikipedia. Retrieved from [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights . Journal of Medicinal Chemistry, 53(8), 3227-3246. Available at: [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry . Chemical Reviews, 116(19), 12150-12233. Available at: [Link]

  • Vit, A., & Kleij, A. W. (2025). Oxetanes: formation, reactivity and total syntheses of natural products . Beilstein Journal of Organic Chemistry, 21, 1324-1373. Available at: [Link]

  • Vit, A., & Kleij, A. W. (2025). Oxetanes: formation, reactivity and total syntheses of natural products . National Institutes of Health. Available at: [Link]

  • Barbier, P., Schneider, F., & Widmer, U. (1999). Method for synthesizing oxetan-2-ones and intermediates for their preparation. Google Patents (US5902886A).
  • Mahal, A. (2015). Oxetanes as versatile building blocks in the total synthesis of natural products: An overview . European Journal of Chemistry, 6(4), 357-366. Available at: [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights . ResearchGate. Available at: [Link]

  • O'Krongly, D. A., & Holmquist, C. R. (1991). Method for synthesizing β-lactones and alkenes. Google Patents (US5004815A).
  • Grygorenko, O. O., et al. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks . ChemRxiv. Available at: [Link]

  • Vit, A., & Kleij, A. W. (2025). Oxetanes: formation, reactivity and total syntheses of natural products . Beilstein Archives. Available at: [Link]

  • An Exploration of Oxetanes: Synthesis and Relevance . (n.d.). Denmark Group, University of Illinois. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Ring-Opening of 2-Oxetanones with Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Oxetanones, more commonly known as β-lactones, are four-membered cyclic esters that serve as highly versatile and powerful intermediates in modern organic synthesis. Their significance stems from the inherent ring strain of the four-membered heterocycle, which makes them susceptible to nucleophilic ring-opening reactions.[1] This reactivity provides a reliable and often stereospecific route to a diverse array of valuable acyclic compounds, particularly β-hydroxy acids and their derivatives, which are key structural motifs in many natural products and pharmaceutically active molecules.[1][2][3] The ability to control the regioselectivity of the ring-opening event unlocks access to a wide range of functionalized molecules, making the study of these reactions essential for researchers in synthetic chemistry and drug development.

This guide provides an in-depth exploration of the mechanistic principles governing the nucleophilic ring-opening of 2-oxetanones, detailed experimental protocols for key transformations, and an overview of their synthetic applications.

Mechanistic Principles: A Tale of Two Electrophiles

The reactivity of a β-lactone is dominated by two electrophilic sites: the carbonyl carbon (C2) and the β-carbon (C4). The pathway the nucleophilic attack follows is dictated by a combination of factors, including the nature of the nucleophile, the substitution pattern of the lactone, and the reaction conditions (acidic, basic, or neutral). This leads to two distinct modes of ring cleavage: Acyl-Oxygen cleavage and Alkyl-Oxygen cleavage.

  • Acyl-Oxygen Cleavage (Path A): This pathway is analogous to a standard ester reaction. The nucleophile attacks the highly electrophilic carbonyl carbon. This is common for "hard" nucleophiles (e.g., RO⁻, OH⁻, RNH₂) under basic or neutral conditions. The reaction proceeds through a tetrahedral intermediate, followed by the cleavage of the C2-O1 bond to yield a β-substituted carboxylate derivative.

  • Alkyl-Oxygen Cleavage (Path B): This pathway resembles an SN2 reaction. The nucleophile attacks the β-carbon (C4), using the carboxylate as the leaving group. This mode of attack typically occurs with "soft" nucleophiles (e.g., I⁻, CN⁻, R₂CuLi) and is often favored under acidic conditions where the carbonyl oxygen is protonated, enhancing the electrophilicity of the β-carbon. This pathway proceeds with an inversion of stereochemistry at the C4 position.

The strategic selection of reagents and conditions allows chemists to control which pathway is favored, thereby dictating the final product structure.

G cluster_0 cluster_1 Path A: Acyl-Oxygen Cleavage (Hard Nucleophiles, Basic/Neutral Cond.) cluster_2 Path B: Alkyl-Oxygen Cleavage (Soft Nucleophiles, Acidic Cond.) Lactone 2-Oxetanone C2_attack Nucleophile attacks Carbonyl Carbon (C2) Lactone->C2_attack C4_attack Nucleophile attacks β-Carbon (C4) (SN2-like) Lactone->C4_attack ProductA β-Hydroxy Acid Derivative C2_attack->ProductA C2-O1 bond breaks ProductB β-Substituted Carboxylic Acid C4_attack->ProductB C4-O1 bond breaks (Inversion of Stereochemistry)

Caption: Regioselective Nucleophilic Attack on 2-Oxetanones.

Applications in Drug Discovery and Synthesis

The controlled ring-opening of β-lactones is a cornerstone of many synthetic strategies. The oxetane motif itself is increasingly used in medicinal chemistry to modulate properties like solubility and metabolic stability.[4][5][6][7] The ring-opening of the more reactive 2-oxetanone variant provides access to crucial building blocks.

  • Synthesis of Chiral Alcohols and Acids: Enantiomerically pure β-lactones can be opened with high fidelity, transferring the stereochemical information to the acyclic product. This is invaluable for creating chiral γ-substituted alcohols and other complex molecules.[8][9][10]

  • Formation of β-Amino Acids: The use of nitrogen-based nucleophiles, such as ammonia or primary amines, yields β-amino acids or β-hydroxy amides, which are fundamental components of peptides and various pharmaceuticals.[1]

  • Polymer Chemistry: The ring-opening polymerization (ROP) of β-lactones is a primary method for producing polyhydroxyalkanoates (PHAs), a class of biodegradable and biocompatible polyesters.[11]

Experimental Protocols

The following protocols provide step-by-step methodologies for common and advanced ring-opening reactions of 2-oxetanones.

Protocol 1: Basic Hydrolysis of β-Propiolactone to 3-Hydroxypropanoic Acid

This protocol details the simplest ring-opening reaction, where hydroxide acts as the nucleophile, attacking the carbonyl carbon (Acyl-Oxygen cleavage) to produce a β-hydroxy acid.

Workflow Diagram

Caption: General workflow for basic hydrolysis of a 2-oxetanone.

Materials:

  • β-Propiolactone (Caution: Potent carcinogen, handle with extreme care in a fume hood)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve β-propiolactone (1.0 g, 13.9 mmol) in 20 mL of THF.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. Rationale: This controls the initial exotherm of the saponification reaction.

  • Nucleophile Addition: Slowly add a solution of NaOH (0.61 g, 15.3 mmol) in 10 mL of water dropwise over 15 minutes. Ensure the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Acidification: Cool the mixture again to 0 °C and carefully acidify by adding 1 M HCl dropwise until the pH of the aqueous layer is approximately 2. Rationale: This protonates the carboxylate salt to form the desired β-hydroxy acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 3-hydroxypropanoic acid.

  • Purification: The product can be further purified by column chromatography if necessary.

Protocol 2: Aminolysis of 4-Heptyloxetan-2-one with Benzylamine

This protocol demonstrates the ring-opening of a substituted β-lactone with an amine nucleophile to generate a β-hydroxy amide. This reaction also proceeds via Acyl-Oxygen cleavage.

Materials:

  • 4-Heptyloxetan-2-one

  • Benzylamine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of 4-heptyloxetan-2-one (200 mg, 1.17 mmol) in 10 mL of DCM in a round-bottom flask, add benzylamine (138 mg, 1.29 mmol, 1.1 equivalents).

  • Reaction: Stir the mixture at room temperature for 12 hours. Monitor the reaction by TLC. Rationale: The reaction is typically slower than hydrolysis and can be run at room temperature without significant side reactions.

  • Workup: Upon completion, dilute the reaction mixture with 20 mL of DCM and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove excess benzylamine, followed by saturated NaHCO₃ solution (1 x 15 mL), and finally brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-benzyl-3-hydroxydecanoamide.

Protocol 3: Biocatalytic Enantioselective Ring-Opening with Azide

This advanced protocol illustrates an asymmetric synthesis application, using an enzyme to open a racemic β-lactone enantioselectively, yielding a chiral γ-azidoalcohol. This method highlights the power of biocatalysis in modern synthesis.[8][9][10]

Materials:

  • Racemic 2-phenyloxetane (as a representative substrate, though not a 2-oxetanone, the principle is analogous for enzymatic ring-opening of lactones)

  • Engineered Halohydrin Dehalogenase (HHDH) enzyme (e.g., expressed in E. coli cells)[8]

  • Sodium azide (NaN₃)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • Enzyme Preparation: Prepare a suspension of E. coli cells expressing the desired HHDH variant in phosphate buffer.

  • Reaction Mixture: In a temperature-controlled vessel, combine the cell suspension, sodium azide (e.g., 1.5 equivalents), and the racemic β-lactone substrate (e.g., at a concentration of 10-50 mM).

  • Biocatalytic Reaction: Agitate the mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours. The enzyme will selectively open one enantiomer of the lactone, leaving the other largely unreacted. Rationale: The enzyme's chiral active site provides the stereochemical control, leading to a highly enantioenriched product.

  • Monitoring: Monitor the conversion and enantiomeric excess (ee) of the product and remaining starting material by chiral HPLC or GC.

  • Extraction: Once optimal conversion/ee is reached, quench the reaction and extract the mixture with an organic solvent like MTBE.

  • Separation and Purification: Concentrate the organic extract. The unreacted lactone enantiomer can be separated from the chiral γ-azidoalcohol product by column chromatography. This process, known as a kinetic resolution, yields both an enantioenriched product and the unreacted enantiomer of the starting material.

Summary of Nucleophiles and Products

NucleophileReaction TypeTypical ConditionsProduct
H₂O / OH⁻HydrolysisBasic (NaOH, KOH) or Acidic (H₃O⁺)β-Hydroxy Acid
R'OH / R'O⁻AlcoholysisBasic (NaOR') or Acidic (H⁺)β-Hydroxy Ester
R'NH₂AminolysisNeutral, Room Temp or gentle heatβ-Hydroxy Amide
NH₃AmmonolysisNeutral or in a sealed tubeβ-Hydroxy Amide
N₃⁻ (Azide)AzidolysisNeutral, often enzyme-catalyzedβ-Azido Carboxylic Acid
CN⁻ (Cyanide)CyanolysisNeutral, often enzyme-catalyzedβ-Cyano Carboxylic Acid
Halides (Cl⁻, Br⁻, I⁻)HalogenolysisLewis Acid catalyst (e.g., BF₃·OEt₂)β-Halo Carboxylic Acid
Organocuprates (R'₂CuLi)AlkylationAnhydrous THF, low temperatureβ-Substituted Ketone

References

  • Synthesis of disubstituted beta-hydroxy acids for the enzymatic synthesis of chiral beta-lactones.American Chemical Society.
  • Chemoenzymatic synthesis of peptide beta-lactones and beta-hydroxy acids.Google Patents.
  • Notes- Synthesis of β-Lactones from β-Hydroxy Acids.Journal of the American Chemical Society.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.Chemical Reviews, ACS Publications.
  • Biocatalytic enantioselective formation and ring-opening of oxetanes.PMC, NIH.
  • Method for synthesizing β-lactones and alkenes.Google Patents.
  • Synthesis of α-Ethylidene β-lactones via lactonization/1,3-H- transposition of α-vinyl-β-hydroxy acids.ChemRxiv.
  • Biocatalytic enantioselective formation and ring-opening of oxetanes.ResearchGate.
  • Biocatalytic enantioselective formation and ring-opening of oxetanes.PubMed.
  • A Facile Synthesis of Orthogonally Protected Stereoisomeric Lanthionines by Regioselective Ring Opening of Serine .beta.-Lactone Derivatives.The Journal of Organic Chemistry, ACS Publications.
  • Stereoselective ring-opening polymerization of functional β-lactones: influence of the exocyclic side-group.Polymer Chemistry, RSC Publishing.
  • Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings.MDPI.
  • Catalytic ring opening of substituted 2-oxetanones.The Journal of Organic Chemistry.
  • Advances in Catalyst Design for β-Lactone Formation via Ring-Expansion Carbonylation.MDPI.
  • Oxetanes in Drug Discovery: Structural and Synthetic Insights.ResearchGate.
  • Oxetanes in Drug Discovery Campaigns.PMC, NIH.
  • Reactions of Epoxides - Ring-opening.Chemistry LibreTexts.
  • Synthetic oxetanes in drug discovery: where are we in 2025?Taylor & Francis Online.
  • Propose mechanisms for the epoxidation and ring-opening steps of...Pearson.

Sources

Application Notes and Protocols for Utilizing (S)-3-Amino-2-oxetanone as a Constrained Amino Acid Surrogate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Conformational Control in Peptidomimetics

The therapeutic potential of peptides is often hampered by their inherent flexibility and susceptibility to enzymatic degradation.[1] The dynamic nature of the peptide backbone can lead to a multitude of conformations in solution, only a fraction of which may be biologically active. This conformational entropy can result in reduced binding affinity and selectivity for the target receptor.[2][3] To overcome these limitations, medicinal chemists have increasingly turned to the use of constrained amino acid surrogates, which lock the peptide backbone into a more defined and bioactive conformation.[4][5] (S)-3-Amino-2-oxetanone emerges as a compelling building block in this endeavor, offering a unique blend of conformational rigidity and favorable physicochemical properties.[6][7]

The incorporation of the strained four-membered oxetane ring into a peptide backbone introduces a significant conformational bias.[8][9] This application note will provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of (S)-3-Amino-2-oxetanone. We will delve into the underlying principles of its application, detailed protocols for its incorporation into peptide chains, and an analysis of its impact on peptide structure and function.

The Oxetane Advantage: Beyond a Simple Spacer

The strategic replacement of a standard amino acid with (S)-3-Amino-2-oxetanone, or the substitution of a backbone amide carbonyl with an oxetane ring, imparts a range of desirable attributes to the resulting peptidomimetic.[10] These advantages stem from the unique structural and electronic properties of the oxetane moiety.

Key Physicochemical Benefits of Oxetane Incorporation:

PropertyImpact of Oxetane IncorporationRationale
Solubility Generally IncreasedThe polar nature of the ether oxygen in the oxetane ring can enhance aqueous solubility.[11][12]
Metabolic Stability Significantly ImprovedThe oxetane linkage serves as a non-hydrolyzable isostere of the amide bond, conferring resistance to proteases.[6][7][10]
Lipophilicity (LogD) ReducedThe introduction of the polar oxetane can decrease the overall lipophilicity of the peptide.[6][13]
Basicity of Proximal Amines AttenuatedThe electron-withdrawing nature of the oxetane ring can lower the pKa of adjacent amino groups.[7][14]
Conformational Rigidity IncreasedThe strained four-membered ring restricts bond rotation, inducing turns and pre-organizing the peptide backbone for receptor binding.[8][9]

The following diagram illustrates the conceptual workflow for leveraging (S)-3-Amino-2-oxetanone in a drug discovery campaign.

G cluster_0 Design & Synthesis cluster_1 Characterization & Optimization Identify_Target_Peptide Identify Target Peptide Select_Incorporation_Site Select Incorporation Site Identify_Target_Peptide->Select_Incorporation_Site Rational Design Synthesize_Oxetane_Building_Block Synthesize (S)-3-Amino-2-oxetanone Building Block Select_Incorporation_Site->Synthesize_Oxetane_Building_Block Building Block Preparation Peptide_Synthesis Solid-Phase or Solution-Phase Peptide Synthesis Synthesize_Oxetane_Building_Block->Peptide_Synthesis Incorporation Purification_Characterization Purification & Characterization (HPLC, MS) Peptide_Synthesis->Purification_Characterization Conformational_Analysis Conformational Analysis (NMR, CD) Purification_Characterization->Conformational_Analysis Biological_Assay Biological Activity & Stability Assays Conformational_Analysis->Biological_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Biological_Assay->SAR_Studies SAR_Studies->Select_Incorporation_Site Iterative Optimization

Caption: Workflow for the integration of (S)-3-Amino-2-oxetanone into peptide-based drug discovery.

Protocol for the Incorporation of (S)-3-Amino-2-oxetanone via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of a protected (S)-3-Amino-2-oxetanone derivative using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected (S)-3-Amino-2-oxetanone

  • Rink Amide MBHA resin or other suitable solid support[15]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[16]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Standard Fmoc-protected amino acids

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether, cold

  • HPLC for purification

  • Mass spectrometer for characterization

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

    • Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (Standard Amino Acids):

    • Dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HBTU/HATU (3-5 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution and vortex.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling.

    • Wash the resin with DMF (5-7 times).

  • Incorporation of Fmoc-(S)-3-Amino-2-oxetanone:

    • Pre-activation: Dissolve Fmoc-(S)-3-Amino-2-oxetanone (1.5-2 equivalents) and HBTU/HATU (1.5-2 equivalents) in DMF.

    • Add DIPEA (3-4 equivalents) to the solution and allow to pre-activate for 1-2 minutes.

    • Coupling: Add the pre-activated solution to the deprotected peptide-resin.

    • Agitate for 2-4 hours. Due to the potential for steric hindrance, a longer coupling time and/or double coupling may be necessary.

    • Monitor the reaction completion using a Kaiser test.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Repeat steps 2-4 for subsequent amino acid additions.

  • Final Fmoc Deprotection: Perform a final deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry.

The following diagram outlines the key steps in the solid-phase synthesis protocol.

G Start Start with Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Couple Couple Next Fmoc-AA/Fmoc-Oxetane-AA (HBTU/HATU, DIPEA) Wash1->Couple Wash2 Wash with DMF Couple->Wash2 Wash2->Deprotect Repeat for each AA Final_Deprotect Final Fmoc Deprotection Wash2->Final_Deprotect Final Cycle Cleave Cleave from Resin & Deprotect Side Chains (TFA Cocktail) Final_Deprotect->Cleave Precipitate Precipitate in Cold Ether Cleave->Precipitate Purify Purify by HPLC Precipitate->Purify Analyze Analyze by Mass Spectrometry Purify->Analyze End Final Peptide Analyze->End

Caption: Step-by-step workflow for solid-phase peptide synthesis incorporating (S)-3-Amino-2-oxetanone.

Impact on Peptide Conformation and Biological Activity

The introduction of (S)-3-Amino-2-oxetanone can have a profound impact on the secondary structure of peptides. While it can effectively induce β-turns, it has been shown to be disruptive to α-helical structures.[8] The oxetane modification can introduce a kink in the helical axis and alter the dihedral angles of neighboring residues.[8] This highlights the importance of rational design in selecting the site of incorporation to achieve the desired conformational outcome.

The enhanced metabolic stability conferred by the oxetane moiety is a key driver for its use in drug discovery.[6][10] Peptides containing this surrogate have shown increased resistance to enzymatic degradation, which can translate to improved pharmacokinetic profiles in vivo.[7] The conformational constraint imposed by the oxetane ring can also lead to an increase in binding affinity by reducing the entropic penalty of binding.[17][18]

Considerations and Best Practices

  • Synthesis of the Building Block: The synthesis of Fmoc-protected (S)-3-Amino-2-oxetanone can be challenging and may require specialized synthetic expertise. Several synthetic routes have been reported, often starting from 3-oxetanone.[11][19][20]

  • Coupling Conditions: Due to the unique structure of the oxetane amino acid, optimization of coupling conditions may be necessary to achieve high yields and avoid side reactions. Double coupling or the use of more potent coupling reagents might be required.[16][21]

  • Stability: While generally stable, the strained oxetane ring can be susceptible to ring-opening under strongly acidic conditions.[13][14] Care should be taken during cleavage and purification to minimize exposure to harsh acids.

  • Structural Context: The effect of oxetane incorporation is highly dependent on its position within the peptide sequence and the nature of the surrounding amino acids.[8][9] Thorough conformational analysis of the resulting peptidomimetic is crucial.

Conclusion

(S)-3-Amino-2-oxetanone is a powerful tool for the design of conformationally constrained and metabolically stable peptidomimetics. Its ability to modulate key physicochemical properties makes it an attractive building block for overcoming the traditional limitations of peptide-based therapeutics. By understanding the principles of its application and following robust synthetic and analytical protocols, researchers can effectively harness the potential of this unique amino acid surrogate to accelerate the development of novel and improved peptide drugs.

References

  • Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics. Available at: [Link]

  • Burkhard, J. A., Wuitschik, G., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Generation of Privileged Motifs. Angewandte Chemie International Edition, 49(48), 9052–9067. Available at: [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2006). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 45(46), 7736–7739. Available at: [Link]

  • Wuitschik, G., Rogers-Evans, M., Buckl, A., Bernasconi, M., Märki, M., Godel, T., Fischer, H., Wagner, B., Parrilla, I., Schuler, F., Leu, A., & Carreira, E. M. (2008). Spirocyclic Oxetanes: A Novel Class of Conformationally Restricted Scaffolds for Drug Discovery. Angewandte Chemie International Edition, 47(24), 4512–4515. Available at: [Link]

  • Roesner, S., Saunders, G. J., Wilkening, I., Jayawant, E., Geden, J. V., Kerby, P., Dixon, A. M., Notman, R., & Shipman, M. (2019). Macrocyclisation of small peptides enabled by oxetane incorporation. Chemical Science, 10(8), 2465–2472. Available at: [Link]

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. Available at: [Link]

  • Fustero, S., Bartolomé, F., Sanz-Cervera, J. F., & Sánchez-Roselló, M. (2011). Recent advances in the synthesis of fluorinated amino acids. Amino Acids, 41(3), 525–549. Available at: [Link]

  • Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O’Donnell, C. J., Di, L., & El-Kattan, A. F. (2012). Application of the matched molecular pair analysis to identify high-quality tool compounds. Journal of Medicinal Chemistry, 55(7), 3414–3424. Available at: [Link]

  • Jahns, H., & Sewald, N. (2012). Aziridine-2-carboxylic acid containing peptides: synthesis, conformation, and biological properties. Amino Acids, 42(5), 1541–1555. Available at: [Link]

  • Oxetane Synthesis via Alcohol C–H Functionalization - ACS Publications. Available at: [Link]

  • Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Molecular Sciences. Available at: [Link]

  • Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control - MDPI. Available at: [Link]

  • biologically active peptides: Topics by Science.gov. Available at: [Link]

  • Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid - PMC - NIH. Available at: [Link]

  • Constrained TACC3 peptidomimetics for a non-canonical protein–protein interface elucidate allosteric communication in Aurora-A kinase - PubMed Central. Available at: [Link]

  • Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis - PMC. Available at: [Link]

  • Amino acids and peptides. XIV. Synthesis and biological activity of three S-peptide analogues of bovine pancreatic ribonuclease A (RNase A) - PubMed. Available at: [Link]

  • Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design. SpringerLink. Available at: [Link]

  • Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design | Request PDF. Available at: [Link]

  • Conformational properties of peptides containing dehydro amino acids - ResearchGate. Available at: [Link]

  • MIT Open Access Articles Conformational Stabilization and Rapid Labeling of a 29- Residue Peptide by a Small Molecule Reaction P. Available at: [Link]

  • Associating Biological Activity and Predicted Structure of Antimicrobial Peptides from Amphibians and Insects - MDPI. Available at: [Link]

  • Loading protocols - Peptideweb.com. Available at: [Link]

  • Special Issue—The Conformational Universe of Proteins and Peptides: Tales of Order and Disorder - PMC - NIH. Available at: [Link]

  • Introduction of constrained Trp analogs in RW9 modulates structure and partition in membrane models - PubMed. Available at: [Link]

  • MODIFIED AMINO ACIDS SYNTHESIS AND APPLICATIONS - fedOA - Unina. Available at: [Link]

  • Introduction to Peptide Synthesis - PMC - NIH. Available at: [Link]

  • Overview of Custom Peptide Synthesis. Available at: [Link]

  • Figure 3. Three distinct conformations of peptide 3 with relevant... - ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Stereoselective Synthesis of β-Peptides from Oxetanones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Significance of β-Peptides and the Role of Oxetanones

β-peptides are a class of peptidomimetics constructed from β-amino acids, which possess an additional carbon atom in their backbone compared to their natural α-amino acid counterparts. This structural modification imparts remarkable properties, including enhanced proteolytic stability, and the ability to form unique and stable secondary structures such as helices, sheets, and turns.[1] These characteristics make β-peptides highly attractive candidates for the development of novel therapeutics, biomaterials, and molecular probes.[2]

The stereochemistry of the constituent β-amino acids is paramount in dictating the three-dimensional structure and, consequently, the biological activity of β-peptides. Therefore, the development of robust and highly stereoselective synthetic routes to enantiopure β-amino acids is of critical importance. Oxetan-2-ones, also known as β-lactones, have emerged as powerful and versatile building blocks for the asymmetric synthesis of β-amino acids. The inherent ring strain of the four-membered lactone ring facilitates nucleophilic ring-opening reactions, which, under catalytic and stereocontrolled conditions, can provide access to a diverse array of chiral β-amino acids.[3]

This application note provides a comprehensive guide to the stereoselective synthesis of β-peptides, commencing with the enantioselective ring-opening of prochiral oxetanones to generate protected β-amino acids, followed by their incorporation into peptide chains using solid-phase peptide synthesis (SPPS).

Core Principle: Stereoselective Ring-Opening of Oxetanones

The cornerstone of this synthetic strategy is the stereoselective nucleophilic attack of a protected amine on an oxetan-2-one. The stereochemical outcome of this reaction is governed by the nature of the catalyst and the nucleophile. Chiral Lewis acids or organocatalysts are often employed to achieve high enantioselectivity in the ring-opening of prochiral or racemic oxetanones.[3]

The mechanism typically involves the activation of the lactone carbonyl by the catalyst, rendering it more susceptible to nucleophilic attack. The chiral environment provided by the catalyst directs the incoming nucleophile to one of the enantiotopic faces of the lactone, thereby establishing the desired stereocenter. The reaction generally proceeds via an SN2-type mechanism at the β-position, leading to inversion of configuration if a chiral center is already present at that position.

Experimental Protocols

Part 1: Stereoselective Synthesis of an Fmoc-Protected β-Amino Acid

This protocol details the enantioselective ring-opening of β-propiolactone with benzylamine, followed by protection of the resulting amine with a fluorenylmethyloxycarbonyl (Fmoc) group, rendering it suitable for solid-phase peptide synthesis.

Materials:

  • β-Propiolactone

  • Benzylamine

  • Chiral Lewis Acid Catalyst (e.g., a chiral scandium-bipyridine complex)[4]

  • Anhydrous, inert solvent (e.g., Dichloromethane, Toluene)

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere reactions

  • Magnetic stirrer with stirring bars

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and visualization system

  • Glassware for chromatography

Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the chiral Lewis acid catalyst (e.g., 5 mol%) in the anhydrous solvent.

  • Addition of Reactants: To the stirred catalyst solution, add benzylamine (1.0 equivalent) via syringe. Cool the reaction mixture to the optimized temperature (e.g., -78 °C to 0 °C, determined empirically).

  • Lactone Addition: Slowly add β-propiolactone (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude β-amino ester.

  • Fmoc Protection: Dissolve the crude β-amino ester in a suitable solvent (e.g., dichloromethane). Add DIPEA (1.5 equivalents) and cool the mixture to 0 °C. Add a solution of Fmoc-Cl (1.1 equivalents) in the same solvent dropwise.

  • Protection Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Purification: Concentrate the reaction mixture and purify the residue by silica gel column chromatography using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to afford the pure, protected Fmoc-β-amino acid.

Part 2: Solid-Phase Synthesis of a Model β-Peptide

This protocol outlines the synthesis of a model tri-β-peptide using the Fmoc-protected β-amino acid synthesized in Part 1. The synthesis is performed on a rink amide resin using standard Fmoc-based solid-phase peptide synthesis (SPPS) chemistry.[5][6]

Materials:

  • Rink Amide resin

  • Fmoc-protected β-amino acid (from Part 1)

  • Other desired Fmoc-protected β-amino acids

  • Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Base for coupling: Diisopropylethylamine (DIPEA)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (e.g., 95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Instrumentation:

  • Solid-phase peptide synthesis vessel with a fritted bottom

  • Shaker or rocker for agitation

  • Apparatus for filtration

  • High-performance liquid chromatography (HPLC) system for purification and analysis

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF) for characterization

Protocol:

  • Resin Swelling: Place the Rink Amide resin in the synthesis vessel and swell in DMF for at least 1 hour.[7]

  • Fmoc Deprotection: Drain the DMF and add the deprotection solution (20% piperidine in DMF) to the resin. Agitate for 20 minutes. Drain and repeat the deprotection step for another 20 minutes. Wash the resin thoroughly with DMF, DCM, and DMF.[6]

  • First Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-protected β-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activation mixture and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test or other ninhydrin-based test to ensure the coupling reaction is complete (a negative result indicates completion).

  • Washing: After complete coupling, drain the reaction solution and wash the resin extensively with DMF, DCM, and DMF.

  • Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent Fmoc-protected β-amino acid in the desired sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[5]

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Isolation and Purification: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum. Purify the peptide by preparative reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized β-peptide by analytical HPLC and mass spectrometry.

Data Interpretation and Characterization

Table 1: Expected Yields and Stereoselectivity for β-Amino Acid Synthesis

EntryCatalystNucleophileSolventTemp (°C)Yield (%)Enantiomeric Excess (ee, %)
1Chiral Sc-BipyridineBenzylamineToluene-20>90>95
2Chiral Ti-TADDOLProtected AmineDCM0>85>90

Note: The values presented in this table are representative and may vary depending on the specific substrates and reaction conditions.

Characterization of Intermediates and Final Product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized β-amino acid and the final β-peptide. For the β-amino acid, characteristic signals for the backbone protons and the Fmoc protecting group should be observed. For the β-peptide, the disappearance of the Fmoc signals and the appearance of amide bond protons in the ¹H NMR spectrum are indicative of successful synthesis.[8]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is used to determine the enantiomeric excess of the synthesized β-amino acid. Analytical reverse-phase HPLC is employed to assess the purity of the final β-peptide.[9]

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS is used to confirm the molecular weight of the synthesized β-amino acid and the final β-peptide, verifying their identity.

Visualizing the Workflow

Stereoselective_Beta_Peptide_Synthesis

References

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Retrieved from [Link]

  • Davies, H. M. L., & Ni, A. (2006). Enantioselective synthesis of beta-amino esters and its application to the synthesis of the enantiomers of the antidepressant Venlafaxine. Chemical Communications, (29), 3110-3112. Retrieved from [Link]

  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2007). Nucleophilic ring-opening of epoxide and aziridine acetates for the stereodivergent synthesis of β-hydroxy and β-amino γ-lactams. The Journal of Organic Chemistry, 72(11), 4226-4229. Retrieved from [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved from [Link]

  • Nowick, J. S. (2011). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Chapard, C., et al. (2018). Stereoselective ring-opening polymerization of functional β-lactones: influence of the exocyclic side-group. Polymer Chemistry, 9(1), 57-67. Retrieved from [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Bode, J. W. (2006). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. Angewandte Chemie International Edition, 45(9), 1344-1347. Retrieved from [Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (Doctoral dissertation). Retrieved from [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Various Authors. (2014). Why does ring opening reaction (of lactones) often follow nucleophilic pathway and not electrophilic?. ResearchGate. Retrieved from [Link]

  • Singh, Y., & Sharma, U. (2015). Enantioselective Synthesis of β-amino acids: A Review. Journal of Chemical and Pharmaceutical Research, 7(7), 948-963. Retrieved from [Link]

  • Carpentier, J. F., & Guillaume, S. M. (2021). Ring-opening (co)polymerization of chiral seven-membered lactones mediated by achiral yttrium catalysts: insights into the catalyst stereocontrol by mass spectrometry. Polymer Chemistry, 12(1), 58-69. Retrieved from [Link]

  • Davies, H. M. L., & Ni, A. (2006). Enantioselective synthesis of β-amino esters and its application to the synthesis of the enantiomers of the antidepressant Venl. The Royal Society of Chemistry. Retrieved from [Link]

  • Gellman, S. H. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(21), 8789-8807. Retrieved from [Link]

  • Zerbe, O., & Bader, R. (n.d.). Peptide NMR. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-35. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules, 25(23), 5779. Retrieved from [Link]

  • Vederas, J. C. (2018). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Methods in Enzymology, 605, 361-379. Retrieved from [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

  • Kobayashi, S., Azoulay, S., & Manabe, K. (2005). Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water. Organic Letters, 7(21), 4593-4595. Retrieved from [Link]

  • Wu, J., et al. (2006). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers. Green Chemistry, 8(4), 338-341. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules, 25(23), 5779. Retrieved from [Link]

  • Chakraborti, A. K., et al. (2007). Zinc(II) perchlorate hexahydrate catalyzed opening of epoxide ring by amines: applications to synthesis of (RS)/(R)-propranolols and (RS)/(R)/(S)-naftopidils. The Journal of Organic Chemistry, 72(11), 4226-4229. Retrieved from [Link]

Sources

Application Notes and Protocols for Coupling Reactions with 3-Amino-2-oxetanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a detailed guide to the experimental procedures for the coupling of 3-amino-2-oxetanone, a strained β-amino lactone, with carboxylic acids to form novel amide derivatives. Given the inherent ring strain and potential for nucleophilic ring-opening, the protocols outlined herein are designed to be robust and preserve the integrity of the oxetanone core. We will delve into the rationale behind the selection of coupling reagents, reaction conditions, and purification strategies. These application notes are intended to serve as a comprehensive resource for chemists in medicinal chemistry and drug discovery, enabling the successful incorporation of the unique 3-amino-2-oxetanone scaffold into a diverse range of molecular architectures.

Introduction: The Significance of the 3-Amino-2-oxetanone Scaffold

The oxetane ring has emerged as a valuable motif in modern medicinal chemistry. Its incorporation into drug candidates can lead to significant improvements in physicochemical properties, such as aqueous solubility, metabolic stability, and lipophilicity, while also influencing conformation and biological activity.[1] 3-Amino-2-oxetanone, a bifunctional building block, offers a unique opportunity to introduce this desirable scaffold while providing a handle for further chemical elaboration via its amino group.

The inherent ring strain of the 2-oxetanone system, analogous to the well-studied β-lactams (azetidinones), presents both a synthetic challenge and a potential advantage.[2] This strain can enhance the reactivity of adjacent functional groups, but also increases the susceptibility of the ring to cleavage.[3] Therefore, coupling reactions involving 3-amino-2-oxetanone require carefully optimized conditions to favor N-acylation over undesired ring-opening pathways.

This guide will provide a detailed, field-proven protocol for the efficient and chemoselective amide bond formation with 3-amino-2-oxetanone.

Core Principles of Coupling Reactions with Strained Amines

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid.[4] This is typically achieved using a "coupling reagent" that converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.[5]

For sensitive substrates like 3-amino-2-oxetanone, the choice of coupling reagent and reaction conditions is paramount. The ideal coupling protocol should:

  • Proceed under mild conditions: Avoid high temperatures and strongly acidic or basic conditions that could promote ring-opening of the oxetanone.[6]

  • Be highly efficient: Drive the reaction to completion quickly to minimize the exposure of the strained ring to the reaction medium.

  • Generate minimal side products: Simplify purification and improve overall yield.

Commonly used peptide coupling reagents such as aminium/uronium salts (e.g., HATU, HBTU) and carbodiimides (e.g., EDC) in the presence of additives (e.g., HOBt, OxymaPure®) are excellent candidates for this transformation.[7]

Recommended Protocol: HATU-Mediated Amide Coupling

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly efficient coupling reagent that promotes rapid amide bond formation with minimal racemization, even with sterically hindered amino acids.[8][9] It operates under mild conditions and is well-suited for the N-acylation of 3-amino-2-oxetanone.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Amino-2-oxetanone≥95%Commercially AvailableStore under inert atmosphere at low temperature.
Carboxylic AcidAs requiredN/AEnsure dryness.
HATU≥98%Commercially AvailableStore under inert atmosphere at low temperature.
N,N-Diisopropylethylamine (DIPEA)≥99.5% (Amine free)Commercially AvailableUse a freshly opened bottle or distill before use.
Anhydrous Dimethylformamide (DMF)≥99.8%Commercially AvailableUse from a sealed bottle or dry over molecular sieves.
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
Saturated aq. NaHCO₃N/APrepared in-house
Brine (Saturated aq. NaCl)N/APrepared in-house
Anhydrous Na₂SO₄ or MgSO₄ACS GradeCommercially Available
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep_acid Dissolve Carboxylic Acid and HATU in Anhydrous DMF add_amine Add Amine/Base solution to Acid/HATU mixture at 0 °C prep_acid->add_amine 1. Activate Acid prep_amine Prepare solution of 3-Amino-2-oxetanone and DIPEA in Anhydrous DMF prep_amine->add_amine 2. Prepare Amine react Stir at 0 °C to RT (Monitor by TLC/LC-MS) add_amine->react 3. Initiate Coupling quench Quench with Water/Brine react->quench 4. Reaction Completion extract Extract with Ethyl Acetate quench->extract wash Wash organic layer with aq. NaHCO₃ and Brine extract->wash dry Dry over Na₂SO₄/MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Column Chromatography concentrate->purify analyze Characterize Product (NMR, MS, IR) purify->analyze

Caption: Workflow for HATU-mediated coupling of 3-amino-2-oxetanone.

Step-by-Step Protocol
  • Preparation of the Carboxylic Acid Solution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (to make a ~0.1 M solution based on the carboxylic acid).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Amine and Base: In a separate vial, dissolve 3-amino-2-oxetanone (1.2 eq) and DIPEA (2.5 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the cooled carboxylic acid/HATU mixture.

    • Causality: The pre-activation of the carboxylic acid with HATU forms the active ester.[8] The subsequent addition of the amine allows for efficient coupling. DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the acidic byproducts of the reaction. An excess of the amine can be used to drive the reaction to completion, but a large excess should be avoided to simplify purification.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

      • Trustworthiness: The aqueous washes are crucial for removing the DMF solvent and the water-soluble byproducts of the coupling reaction, such as tetramethylurea and the salts of HOAt and DIPEA.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated 3-amino-2-oxetanone.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

Alternative Coupling Protocols and Considerations

While the HATU protocol is highly recommended, other coupling reagents can also be effective. The choice may depend on the specific substrates and available resources.

Coupling SystemStoichiometry (Acid:Amine:Reagent:Additive:Base)SolventTemperatureKey Considerations
EDC/HOBt 1 : 1.2 : 1.2 : 1.2 : 2.5 (DIPEA)DCM or DMF0 °C to RTA classic and cost-effective method.[10] The reaction may be slower than with HATU. The urea byproduct from EDC is water-soluble, simplifying workup.[4]
HBTU/HOBt 1 : 1.2 : 1.1 : 1.1 : 2.5 (DIPEA)DMF0 °C to RTSimilar to HATU but can be slightly less reactive.[7] It's crucial not to use an excess of HBTU as it can cap the amine.[9]
PyBOP 1 : 1.2 : 1.1 : - : 2.5 (DIPEA)DMF or DCM0 °C to RTA phosphonium-based reagent. Byproducts are generally less hazardous than those from some other reagents.
Mechanism of Amide Bond Formation

The general mechanism for amide bond formation using these coupling reagents involves the activation of the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

G RCOOH R-COOH (Carboxylic Acid) ActiveEster [R-CO-X] (Active Intermediate) RCOOH->ActiveEster CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Amide R-CONH-Oxetanone (Product) ActiveEster->Amide Amine H₂N-Oxetanone (3-Amino-2-oxetanone) Amine->Amide Byproducts Byproducts

Sources

Application Notes & Protocols: The Strategic Use of Tosylates in Protecting Group and Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Limitations of Alcohols in Synthesis

In the intricate pathways of multi-step organic synthesis, particularly within drug discovery and development, the hydroxyl group presents a unique challenge. While its polarity and hydrogen-bonding capability are crucial for the biological activity of many molecules, the corresponding hydroxide anion (HO⁻) is a notoriously poor leaving group (pKa of H₂O ≈ 15.7). This inherent lack of reactivity severely limits the direct conversion of alcohols into other functional groups via nucleophilic substitution reactions.[1]

To overcome this hurdle, chemists employ a strategy of conversion: transforming the hydroxyl moiety into a functional group that readily departs upon nucleophilic attack. Among the most reliable and versatile solutions is the formation of a p-toluenesulfonate ester, commonly known as a tosylate (TsO⁻). This application note provides an in-depth guide to the chemistry of tosylates, their formation, and their strategic application as activating groups in complex synthetic routes. We will explore the causality behind experimental choices and provide detailed, field-proven protocols for their use.

The efficacy of the tosylate group stems from the remarkable stability of its corresponding anion. The negative charge on the departing oxygen atom is extensively delocalized through resonance across the sulfonyl group and the aromatic ring, making it a very weak base and, consequently, an excellent leaving group.[2][3] This transformation effectively "activates" the alcohol's carbon atom for subsequent reactions. While sometimes referred to as a "protecting group," the tosylate's primary role is more accurately described as an activating group for nucleophilic substitution and elimination reactions.[4]

The Chemistry of Tosylation: Mechanism and Stereochemical Integrity

The conversion of an alcohol to a tosylate is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, such as pyridine or triethylamine.[5][6]

Causality of the Mechanism: The sulfur atom in TsCl is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[3][5] The alcohol's oxygen atom acts as a nucleophile, attacking this electrophilic sulfur center. A base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing it from protonating the starting alcohol or participating in unwanted side reactions.[5]

A critical feature of the tosylation reaction is its stereochemical outcome. Because the nucleophilic attack occurs at the sulfur atom of the TsCl and not at the chiral carbon center of the alcohol, the C-O bond of the alcohol remains intact throughout the process. As a result, the tosylation reaction proceeds with complete retention of configuration at the stereocenter.[2][7] This predictability is a cornerstone of stereocontrolled synthesis.

Caption: Figure 1: General Mechanism of Alcohol Tosylation.

Application Note: Strategic Implementation of Tosylates

Activation for Sₙ2 Nucleophilic Substitution

The primary and most powerful application of tosylates is to facilitate Sₙ2 reactions. Alkyl tosylates are excellent electrophiles, readily undergoing displacement by a vast array of nucleophiles. This two-step sequence (tosylation followed by substitution) provides a reliable method for converting alcohols into other functional groups with a predictable stereochemical outcome: inversion of configuration .

This stereochemical control is invaluable in drug development, where the precise three-dimensional arrangement of atoms is often critical for efficacy and safety. The ability to invert a stereocenter via a tosylate intermediate is a key tactic in asymmetric synthesis.[1]

Caption: Figure 2: Sₙ2 Displacement of a Tosylate.

Comparative Analysis: Tosylates vs. Other Sulfonates

Tosylates belong to a broader class of sulfonate esters used in synthesis. The choice between them depends on reactivity needs, substrate properties, and cost.

Sulfonate EsterAbbreviationLeaving Group AbilityKey Characteristics & Field Insights
Triflate -OTfExcellent (Highest)The triflate anion is exceptionally stable, making it one of the best known leaving groups.[7][8] Use when substrates are unreactive. Reagents are expensive and highly reactive; handle with extreme care as they are potent alkylating agents.[7]
Tosylate -OTsVery Good (Intermediate)The workhorse sulfonate. Tosylates are often crystalline, stable solids that are easy to handle and purify.[1][9] The aromatic ring aids in visualization by TLC. Provides a good balance of reactivity and stability for most applications.
Mesylate -OMsGood (Lower)Methanesulfonyl chloride (MsCl) is less expensive than TsCl but is a volatile liquid. Mesylates are generally less reactive than tosylates. The smaller size can be advantageous for reactions with sterically hindered alcohols.[1]
Tosylates in Amine Protection

Beyond activating alcohols, the tosyl group serves as a robust protecting group for primary and secondary amines. The resulting N-tosyl sulfonamide is exceptionally stable to a wide range of reaction conditions, including acidic, basic, and many oxidative/reductive environments.[4] Deprotection is challenging but can typically be achieved under strongly acidic or reductive conditions (e.g., Na/NH₃, SmI₂).[4][10]

Detailed Experimental Protocols

Safety First: p-Toluenesulfonyl chloride (TsCl) is corrosive, a lachrymator, and moisture-sensitive.[11][12][13] It causes severe skin and eye damage.[11][14] Always handle TsCl in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14][15] Store in a dry, well-ventilated place away from moisture.[14][15]

Protocol 1: General Procedure for the Tosylation of a Primary Alcohol

This protocol is a representative procedure for converting a primary alcohol to its corresponding tosylate.

Objective: To activate a primary alcohol for subsequent nucleophilic substitution by converting it to an alkyl tosylate.

Materials:

  • Primary Alcohol (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 - 1.5 eq.)

  • Anhydrous Pyridine or Triethylamine (TEA) (1.5 - 2.0 eq.)

  • Anhydrous Dichloromethane (DCM) (10-20 vol, e.g., 10-20 mL per gram of alcohol)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the primary alcohol (1.0 eq.) and dissolve it in anhydrous DCM (10 vol).[6]

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction and minimize side products.

  • Base Addition: Add anhydrous pyridine or triethylamine (1.5 eq.) to the stirred solution.[6]

  • TsCl Addition: Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise over 5-10 minutes, ensuring the internal temperature does not rise significantly.[6]

  • Reaction: Allow the reaction to stir at 0 °C for 2-4 hours, then let it warm to room temperature and stir for an additional 1-16 hours (reaction time is substrate-dependent).[6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol. The tosylate product is typically less polar than the starting alcohol. The aromatic ring of the tosyl group makes it UV-active.[1]

  • Quenching & Work-up: Once the reaction is complete, carefully quench by adding cold water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer sequentially with:

    • 1 M HCl (2 x 10 vol) to remove the pyridine/TEA.

    • Saturated NaHCO₃ solution (1 x 10 vol) to neutralize any remaining acid.

    • Brine (1 x 10 vol) to remove excess water.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude alkyl tosylate.

  • Purification: The product can be purified by recrystallization (e.g., from ethanol or hexanes/ethyl acetate) or flash column chromatography on silica gel.

Protocol 2: Sₙ2 Displacement of a Tosylate with Sodium Azide

This protocol demonstrates a typical nucleophilic substitution using an alkyl tosylate to form an alkyl azide, a versatile intermediate for synthesizing amines.

Objective: To synthesize an alkyl azide from an alkyl tosylate via an Sₙ2 reaction, resulting in inversion of stereochemistry.

Materials:

  • Alkyl Tosylate (1.0 eq.)

  • Sodium Azide (NaN₃) (1.5 - 3.0 eq.)

  • Anhydrous Dimethylformamide (DMF) or Acetone

  • Deionized Water

  • Diethyl Ether or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask, dissolve the alkyl tosylate (1.0 eq.) in anhydrous DMF or acetone.

  • Nucleophile Addition: Add sodium azide (1.5 eq.). Note: Sodium azide is highly toxic. Handle with extreme care.

  • Reaction: Heat the reaction mixture (typically 50-80 °C) and stir for 4-24 hours. The progress should be monitored by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure. Caution: Low molecular weight alkyl azides can be explosive; do not concentrate to complete dryness if this is a risk. It is often safer to proceed directly to the next step (e.g., reduction) with the solution.

  • Purification: If necessary, the azide can be purified by column chromatography.

Troubleshooting and Field-Proven Insights

  • Incomplete Tosylation: If the reaction stalls, the cause is often moisture in the solvent or reagents, which consumes the TsCl. Ensure all glassware is flame-dried and solvents are anhydrous. For sterically hindered secondary alcohols, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction.[16]

  • Competing E2 Elimination: When working with secondary or sterically hindered primary tosylates, elimination to form an alkene can compete with substitution. Using a less hindered base (like pyridine over TEA) and keeping the temperature low during tosylation can help. For the subsequent substitution step, using a non-basic nucleophile in a polar aprotic solvent (e.g., NaN₃ in DMF) favors Sₙ2 over E2.

  • Formation of Alkyl Chloride: If the base is not efficient at scavenging the HCl byproduct, the resulting chloride ion can act as a nucleophile, displacing the newly formed tosylate to give an alkyl chloride. Using a sufficient excess of a quality base is critical.[17]

Conclusion

The conversion of alcohols to tosylates is a foundational and indispensable transformation in modern organic synthesis. It provides a robust and predictable method for activating an otherwise unreactive functional group, enabling a vast range of subsequent nucleophilic substitutions. The stereochemical integrity of the tosylation step (retention) and the predictable outcome of the Sₙ2 displacement (inversion) make this two-step process a powerful tool for exercising precise stereocontrol in the synthesis of complex molecules, a critical requirement in the field of drug development.

References

  • Master Organic Chemistry. (2015). Tosylates And Mesylates.

  • Soderberg, T. (2019). 9.4: Tosylate—Another Good Leaving Group. Chemistry LibreTexts.

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems.

  • Khan Academy. Preparation of mesylates and tosylates (video).

  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation).

  • Organic Chemistry Portal. p-Toluenesulfonamides.

  • Hunt, I. University of Calgary. Ch8 : Tosylates.

  • Khan Academy. (2013). Preparation of mesylates and tosylates. YouTube.

  • Roozeman, R., et al. (2012). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. National Institutes of Health.

  • Wikipedia. Tosyl group.

  • Kabalka, G. W., et al. (1986). The tosylation of alcohols. The Journal of Organic Chemistry - ACS Publications.

  • Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base.

  • ResearchGate. (2014). Can someone suggest an efficient method to deprotection of O-tosylate?

  • Sigma-Aldrich. (2025). p-Toluenesulfonyl chloride SAFETY DATA SHEET.

  • The Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION.

  • Fisher Scientific. p-Toluene sulfonyl chloride SAFETY DATA SHEET.

  • TCI Chemicals. p-Toluenesulfonyl Chloride SAFETY DATA SHEET.

  • International Chemical Safety Cards. ICSC 1762 - p-TOLUENESULFONYL CHLORIDE.

  • Brainly. (2024). Which of the following has better leaving group abilities? Tosylate Mesylate Triflate.

  • Central Drug House (P) Ltd. p-Toluene Sulphonyl Chloride MATERIAL SAFETY DATA SHEET.

  • Lewandowska, E., et al. (1995). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. Synthetic Communications.

Sources

Large-Scale Synthesis of (S)-3-Amino-2-oxetanone p-toluenesulfonate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Strained Ring in Drug Discovery

(S)-3-Amino-2-oxetanone, a chiral β-lactone, represents a highly valuable and versatile building block in medicinal chemistry and drug development. Its strained four-membered ring system provides a potent electrophilic site, enabling regio- and stereoselective ring-opening reactions with a wide array of nucleophiles. This reactivity profile allows for the efficient and stereocontrolled introduction of diverse functional groups, making it a cornerstone in the synthesis of novel β-amino acids, peptidomimetics, and complex heterocyclic scaffolds. The p-toluenesulfonate salt form enhances the stability and handling of this otherwise reactive intermediate, facilitating its use in both laboratory and large-scale synthetic campaigns.[1] This guide provides a comprehensive overview of the large-scale synthesis of (S)-3-Amino-2-oxetanone p-toluenesulfonate, detailing the underlying chemical principles, step-by-step protocols, and critical considerations for process scale-up.

Synthetic Strategy: A Two-Step Approach from L-Serine

The most established and scalable route to (S)-3-Amino-2-oxetanone p-toluenesulfonate commences with the readily available and optically pure amino acid, L-serine. The synthesis is elegantly achieved in two key transformations:

  • Intramolecular Cyclization: The first step involves the protection of the amine functionality of L-serine, typically with a tert-butyloxycarbonyl (Boc) group, followed by an intramolecular Mitsunobu reaction to form the corresponding N-Boc-L-serine-β-lactone. This reaction is a cornerstone of modern organic synthesis for achieving stereochemical inversion at a chiral center.[2][3]

  • Deprotection and Salt Formation: The subsequent step involves the removal of the acid-labile Boc protecting group and concomitant formation of the p-toluenesulfonate salt. This is typically achieved by treating the β-lactone intermediate with p-toluenesulfonic acid in the presence of a strong acid like trifluoroacetic acid.[4]

This synthetic approach is highly efficient and maintains the stereochemical integrity of the starting material, yielding the desired (S)-enantiomer.

Synthesis_Overview cluster_start Starting Material cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Deprotection L-Serine L-Serine N-Boc-L-Serine N-Boc-L-Serine L-Serine->N-Boc-L-Serine Boc Protection N-Boc-L-serine-β-lactone N-Boc-L-serine-β-lactone N-Boc-L-Serine->N-Boc-L-serine-β-lactone Mitsunobu Reaction Target_Molecule (S)-3-Amino-2-oxetanone p-toluenesulfonate N-Boc-L-serine-β-lactone->Target_Molecule Acidic Deprotection

Caption: Overall synthetic workflow from L-Serine.

Part 1: Synthesis of N-Boc-L-serine-β-lactone

Reaction Mechanism: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the dehydration of alcohols, proceeding through a redox mechanism involving a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (classically diethyl azodicarboxylate, DEAD).[2][3] The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, a critical feature for this synthesis.[5]

The key steps of the mechanism are:

  • Activation of the phosphine by the azodicarboxylate to form a phosphonium salt.

  • Protonation of the resulting anion by the carboxylic acid of N-Boc-L-serine.

  • Nucleophilic attack of the alcohol on the activated phosphine, forming an alkoxyphosphonium salt, which is a good leaving group.

  • Intramolecular Sₙ2 attack by the carboxylate, displacing the triphenylphosphine oxide and forming the β-lactone with inversion of configuration.

Mitsunobu_Mechanism PPh3 PPh₃ Betaine PPh₃⁺-N⁻-N-CO₂Et      |     CO₂Et PPh3->Betaine + DEAD DEAD DEAD N-Boc-Serine N-Boc-Serine Protonated_Betaine PPh₃⁺-NH-N-CO₂Et        |       CO₂Et N-Boc-Serine->Protonated_Betaine + Betaine Alkoxyphosphonium [R-O-PPh₃]⁺ Protonated_Betaine->Alkoxyphosphonium + Alcohol Hydrazide EtO₂C-NH-NH-CO₂Et Protonated_Betaine->Hydrazide beta-Lactone N-Boc-L-serine-β-lactone Alkoxyphosphonium->beta-Lactone Intramolecular SN2 TPPO PPh₃=O Alkoxyphosphonium->TPPO

Caption: Simplified mechanism of the Mitsunobu reaction.

Large-Scale Considerations for the Mitsunobu Reaction

While highly effective, the classical Mitsunobu reaction presents several challenges for large-scale synthesis:[6]

  • Reagent Safety: DEAD is thermally unstable and can be explosive, posing significant safety risks at an industrial scale.

  • Stoichiometric Byproducts: The reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate (hydrazide), which can complicate purification.

  • Atom Economy: The generation of large amounts of byproducts leads to poor atom economy.

To address these challenges, several modifications and alternative reagents have been developed:

  • Safer Azodicarboxylates: Diisopropyl azodicarboxylate (DIAD) is often preferred for its greater thermal stability. Other alternatives include di-tert-butyl azodicarboxylate (DBAD) and 1,1′-(azodicarbonyl)dipiperidine (ADDP).

  • Catalytic Mitsunobu Reactions: Recent research has focused on developing catalytic versions of the Mitsunobu reaction, which significantly improves atom economy and reduces waste.[7]

  • Alternative Reagents: For large-scale operations, a two-step sequence involving activation of the alcohol as a sulfonate (e.g., mesylate or tosylate) followed by intramolecular cyclization with a base can be a safer and more scalable alternative, although it requires an additional step.

Detailed Protocol: Synthesis of N-Boc-L-serine-β-lactone

This protocol is adapted from a reliable procedure and is suitable for laboratory-scale synthesis, with considerations for scale-up.[8]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolesNotes
N-Boc-L-serine205.21100 g0.487Ensure dry.
Triphenylphosphine (PPh₃)262.29140 g0.534
Diisopropyl azodicarboxylate (DIAD)202.21108 mL0.534Add dropwise at low temperature.
Tetrahydrofuran (THF)-2 L-Anhydrous.

Procedure:

  • Reaction Setup: In a 5 L jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve N-Boc-L-serine (100 g, 0.487 mol) and triphenylphosphine (140 g, 0.534 mol) in anhydrous THF (2 L).

  • Cooling: Cool the solution to 0 °C with a circulating chiller.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 108 mL, 0.534 mol) dropwise via the addition funnel over 2-3 hours, maintaining the internal temperature below 5 °C. Rationale: Slow addition is crucial to control the exothermic reaction and prevent the formation of byproducts.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by TLC or in-situ IR spectroscopy until the starting material is consumed.[9][10]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to a thick oil.

    • Dissolve the residue in ethyl acetate (2 L) and wash with saturated sodium bicarbonate solution (2 x 1 L) and brine (1 L). Rationale: The bicarbonate wash removes any unreacted acidic starting material and byproducts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate. Note: On a large scale, crystallization is a more practical purification method. The crude product can often be crystallized from a mixture of ethyl acetate and hexane.

    • The purified N-Boc-L-serine-β-lactone is a white solid.[11]

Part 2: Synthesis of (S)-3-Amino-2-oxetanone p-toluenesulfonate

Reaction Mechanism: Acid-Catalyzed Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under many reaction conditions and its facile removal under acidic conditions.[4] The deprotection mechanism involves:

  • Protonation of the carbonyl oxygen of the Boc group by a strong acid (in this case, trifluoroacetic acid, TFA).

  • Cleavage of the tert-butyl-oxygen bond to form the stable tert-butyl cation and a carbamic acid intermediate.

  • The carbamic acid is unstable and spontaneously decarboxylates to yield the free amine.

  • The free amine is then protonated by p-toluenesulfonic acid to form the stable tosylate salt.

Deprotection_Mechanism Boc-Lactone N-Boc-L-serine-β-lactone Protonated_Boc Protonated Boc-Lactone Boc-Lactone->Protonated_Boc + H⁺ (from TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tBu_cation tert-butyl cation Protonated_Boc->tBu_cation Free_Amine Free Amine (β-Lactone) Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2 Target_Salt (S)-3-Amino-2-oxetanone p-toluenesulfonate Free_Amine->Target_Salt + TsOH TsOH p-TsOH

Caption: Mechanism of Boc deprotection and salt formation.

Detailed Protocol: Synthesis of (S)-3-Amino-2-oxetanone p-toluenesulfonate

This protocol is based on established literature procedures and is optimized for safety and yield.[12]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolesNotes
N-Boc-L-serine-β-lactone187.1850 g0.267
p-Toluenesulfonic acid monohydrate190.2253.5 g0.281
Trifluoroacetic acid (TFA)114.02500 mL-Use in a well-ventilated fume hood.
Diethyl ether-1 L-Anhydrous.

Procedure:

  • Reaction Setup: In a 2 L round-bottom flask equipped with a magnetic stirrer, add N-Boc-L-serine-β-lactone (50 g, 0.267 mol) and p-toluenesulfonic acid monohydrate (53.5 g, 0.281 mol).

  • Cooling: Cool the flask in an ice bath to 0 °C.

  • Acid Addition: Slowly add cold trifluoroacetic acid (500 mL) to the flask with stirring. The solids will dissolve to form a clear solution. Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction by TLC or ¹H NMR to confirm the complete consumption of the starting material.

  • Solvent Removal: Remove the trifluoroacetic acid under reduced pressure using a rotary evaporator. The temperature of the water bath should not exceed 30 °C to prevent degradation of the product.

  • Crystallization and Isolation:

    • To the resulting viscous oil, add anhydrous diethyl ether (1 L) and stir vigorously. The product will precipitate as a white solid. Rationale: Diethyl ether is a poor solvent for the salt, inducing crystallization.

    • Collect the solid by vacuum filtration and wash with fresh diethyl ether (2 x 200 mL).

    • Dry the solid under high vacuum to afford (S)-3-Amino-2-oxetanone p-toluenesulfonate as a white crystalline solid.[13]

Analytical Characterization

Table of Expected Data:

AnalysisSpecification
Appearance White to off-white crystalline solid
Molecular Formula C₁₀H₁₃NO₅S
Molecular Weight 259.28 g/mol [14]
Melting Point ~100-108 °C (for PTSA monohydrate)[1]
¹H NMR Consistent with the structure
Chiral HPLC Enantiomeric excess > 99%
Purity (HPLC) > 98%
Chiral HPLC Method for Enantiomeric Purity

The determination of enantiomeric purity is critical for any chiral synthesis. A typical chiral HPLC method for β-amino acid derivatives involves a chiral stationary phase.[15][16][17][18]

  • Column: Chiralpak AD-H or similar cellulose-based chiral stationary phase.

  • Mobile Phase: A mixture of hexane and isopropanol, often with a small amount of a modifier like trifluoroacetic acid.

  • Detection: UV at a suitable wavelength (e.g., 220 nm).

The method should be validated to demonstrate specificity, linearity, accuracy, and precision.

Safety and Handling

  • Diethyl azodicarboxylate (DEAD) and Diisopropyl azodicarboxylate (DIAD): These reagents are toxic and potentially explosive, especially DEAD. Handle with care in a well-ventilated fume hood, and avoid heating. For large-scale operations, consider using a solution of the reagent or a safer alternative.

  • Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. Use appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Triphenylphosphine (PPh₃): PPh₃ is an irritant. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

The synthesis of (S)-3-Amino-2-oxetanone p-toluenesulfonate from L-serine is a robust and scalable process that provides access to a valuable chiral building block for drug discovery and development. While the classical Mitsunobu reaction presents some challenges for large-scale synthesis, the use of safer reagents and alternative synthetic strategies can mitigate these risks. Careful control of reaction conditions and appropriate analytical characterization are essential to ensure the production of high-quality material. This guide provides a solid foundation for researchers and drug development professionals to successfully implement and scale up this important transformation.

References

  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSI Journals. Available at: [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. Available at: [Link]

  • The sun never sets on synthetic methodology- redox neutral organocatalytic Mitsunobu reactions. Scientific Update. Available at: [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More?. CHIMIA International Journal for Chemistry. Available at: [Link]

  • Method for the preparation of a chiral-beta-amino ester. Google Patents.
  • Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. Available at: [Link]

  • Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. Available at: [Link]

  • Method for preparing Boc-L-serine. Google Patents.
  • (S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt. PubChem. Available at: [Link]

  • MW‐Enhanced High‐Speed Deprotection of Boc Group Using p‐TsOH and Concommitant Formation of N‐Me‐Amino Acid Benzyl Ester p‐TsOH Salts. ResearchGate. Available at: [Link]

  • Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Available at: [Link]

  • The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. PubMed Central. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Asymmetric synthesis with chiral .beta.-lactams. .alpha.-Substituted aromatic .alpha.-amino acids and their derivatives through highly stereoselective alkylations. Journal of the American Chemical Society. Available at: [Link]

  • In-Situ Monitoring of Chemical Reactions. Mettler Toledo. Available at: [Link]

  • Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Organic Syntheses. Available at: [Link]

  • Solid forms of pharmaceuticals: Polymorphs, salts and cocrystals. ResearchGate. Available at: [Link]

  • Development of a continuous process: a perspective for Mitsunobu reaction. Indian Academy of Sciences. Available at: [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Available at: [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams. PubMed Central. Available at: [Link]

  • Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. PubMed Central. Available at: [Link]

  • A Novel Internet-Based Reaction Monitoring, Control and Autonomous Self-Optimization Platform for Chemical Synthesis. Organic Process Research & Development. Available at: [Link]

  • Synthesis of N-tert-Butoxycarbonyl-L-serine β-Lactone and the p-Toluenesulfonic Acid Salt of (S)-3-Amino-2-oxetanone. ResearchGate. Available at: [Link]

  • Pharmaceutical Crystallization in drug development. Syrris. Available at: [Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. Available at: [Link]

  • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. PubMed Central. Available at: [Link]

  • New Directions in the Mitsunobu Reaction. Nottingham ePrints. Available at: [Link]

  • Real-time Monitoring of Chemical Reactions by Mass Spectrometry Utilizing a Low-temperature Plasma Probe. ResearchGate. Available at: [Link]

  • Advancement in In Situ and Laboratory Testing Technologies for Marine Sediment Properties: A Review of Resistivity and Acoustic Characteristics. MDPI. Available at: [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. SciRP.org. Available at: [Link]

  • Preface [Hot Topic: β-Lactams: Synthesis, Stereochemistry, Synthons and Biological Evaluation (Guest Editor: Bimal K. Banik)]. Bentham Science. Available at: [Link]

  • A Scientist's Guide to Crystallization Process Development. YouTube. Available at: [Link]

  • Stereoselective synthesis of β-lactams: recent examples. Royal Society of Chemistry. Available at: [Link]

  • 149572-97-4 | (R)-3-Amino-2-oxetanone p-toluenesulfonic acid salt. Moldb.net. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of (S)-3-Amino-2-oxetanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (S)-3-Amino-2-oxetanone. This guide is designed for researchers, chemists, and drug development professionals who are working with this challenging yet valuable synthetic building block. As a strained α-lactone derivative, (S)-3-Amino-2-oxetanone presents unique synthetic hurdles. Its inherent ring strain makes it susceptible to decomposition and polymerization, often leading to low yields.[1][2]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols based on established principles of strained-ring chemistry. Our goal is to equip you with the knowledge to diagnose experimental issues, optimize reaction conditions, and ultimately improve the yield and purity of your target compound.

Core Synthetic Challenge: A Mechanistic Overview

The most direct and theoretically viable route to (S)-3-Amino-2-oxetanone is the intramolecular cyclization of a suitably protected L-serine derivative. This process involves activating the α-hydroxyl group to facilitate nucleophilic attack by the carboxylate, forming the strained four-membered ring.

However, this pathway is fraught with challenges:

  • High Ring Strain: The 2-oxetanone ring is highly strained, making the product thermodynamically unstable and prone to ring-opening.[2]

  • Competing Reactions: Intermolecular side reactions, such as polyester formation, are often kinetically favored, especially at higher concentrations.

  • Product Instability: The product can readily decompose upon exposure to nucleophiles, acid, base, or elevated temperatures.[1]

Below is a diagram illustrating the proposed synthetic pathway and the primary competing side reaction.

G cluster_main Proposed Synthetic Pathway cluster_side Major Competing Reaction Start N-Protected L-Serine Activated Activated Intermediate (e.g., O-Mesyl) Start->Activated Activating Agent (e.g., MsCl) Product (S)-3-Amino-2-oxetanone (Intramolecular Cyclization) Activated->Product Activated_Side Activated Intermediate Base Non-nucleophilic Base Base->Activated Polymer Polyester Formation (Intermolecular Reaction) Activated_Side->Polymer Another_Molecule Another Molecule of N-Protected L-Serine Another_Molecule->Polymer

Caption: Proposed synthesis of (S)-3-Amino-2-oxetanone vs. polymerization.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My reaction shows complete consumption of starting material, but the yield of the desired product is extremely low or zero. What is the likely cause?

A: This is the most common issue and typically points to two main culprits: product decomposition or competing side reactions.

  • Product Decomposition: The 2-oxetanone ring may have formed but is too unstable under the reaction or workup conditions.

    • Causality: The high ring strain makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack (even by weak nucleophiles like water or trace impurities) or thermal decomposition.

    • Solution:

      • Strict Temperature Control: Maintain the reaction temperature below 0°C, preferably between -20°C and -78°C, throughout the entire process, including workup.

      • Anhydrous Conditions: Ensure all reagents, solvents, and glassware are rigorously dried. Perform the reaction under an inert atmosphere (Argon or Nitrogen).

      • Rapid, Non-Aqueous Workup: Avoid aqueous washes if possible. Quench the reaction by filtering off any salts at low temperature and immediately proceed to the next step or analysis.

  • Intermolecular Polymerization: This is a significant competing pathway where molecules of the activated serine derivative react with each other to form polyesters.

    • Causality: Intermolecular reactions are bimolecular, while the desired cyclization is unimolecular. The rate of the intermolecular reaction is highly dependent on concentration.

    • Solution:

      • High Dilution: Run the reaction at a very low concentration (e.g., 0.01-0.05 M). This can be achieved by adding the activated starting material slowly via a syringe pump to a solution of the base. This technique favors the intramolecular cyclization pathway.

Q2: My TLC/LC-MS analysis shows a smear of products or a major byproduct with a high molecular weight. How can I minimize this?

A: This strongly suggests that polymerization is the dominant reaction pathway.

  • Causality: As explained above, the intermolecular reaction is outcompeting the intramolecular cyclization. This can be exacerbated by the choice of base or slow cyclization kinetics.

  • Solution:

    • Employ a Non-Nucleophilic, Hindered Base: A strong, non-nucleophilic base is critical. Proton sponge or hindered tertiary amines like N,N-Diisopropylethylamine (DIPEA) are preferable to less hindered bases like triethylamine (TEA), which can sometimes act as a nucleophile.[3]

    • Optimize the Activating Group: The choice of activating group for the hydroxyl function is crucial. A highly reactive leaving group (e.g., triflate) might favor elimination, while a less reactive one may not promote cyclization effectively. Mesyl (Ms) or Tosyl (Ts) groups are common starting points. Experimentation with different sulfonyl chlorides is recommended.

    • Implement High-Dilution Conditions: As mentioned in the previous answer, using a syringe pump for slow addition to maintain a very low concentration of the reactive intermediate is the most effective strategy against polymerization.

Q3: How critical is the choice of the nitrogen protecting group?

A: The N-protecting group plays a significant role in both the stability of the precursor and its reactivity.

  • Causality: The protecting group influences the nucleophilicity of the carboxylate and can sterically hinder or favor the cyclization. It must also be stable to the cyclization conditions but removable without destroying the sensitive product.

  • Solution:

    • Boc (tert-Butoxycarbonyl): Generally a good choice. It is stable under the slightly basic conditions of cyclization and can be removed under acidic conditions. However, the product may not be stable to the strong acids (like TFA) typically used for deprotection.[3]

    • Cbz (Carboxybenzyl): Stable to the reaction conditions and can be removed by hydrogenolysis, which is a mild method that the 2-oxetanone ring is more likely to survive.[4]

    • Fmoc (Fluorenylmethyloxycarbonyl): Removed under basic conditions, which would almost certainly destroy the product. This protecting group is not recommended.

Protecting GroupStability in Cyclization (Base)Cleavage ConditionsCompatibility with Product
Boc ExcellentStrong Acid (TFA)Poor to Moderate
Cbz ExcellentHydrogenolysis (H₂, Pd/C)Good
Fmoc PoorBase (e.g., Piperidine)Very Poor

Q4: What are the best practices for purifying and storing (S)-3-Amino-2-oxetanone?

A: Purification is exceptionally challenging due to the compound's instability.

  • Causality: Standard purification methods like silica gel chromatography can lead to complete decomposition. Silica gel is acidic and has a high surface area, which can catalyze ring-opening.

  • Solution:

    • Avoid Standard Chromatography: Do not use standard silica gel. If chromatography is unavoidable, use heavily deactivated silica (e.g., treated with triethylamine) and run it at low temperatures (-20°C or lower) with non-polar, anhydrous eluents, and work quickly.

    • Low-Temperature Crystallization/Precipitation: The best method is often to precipitate the product from a non-polar solvent at low temperature, if possible.

    • Crude Product Usage: In many cases, the most practical approach is to use the crude product immediately in the next reaction step, assuming the impurities will not interfere.

    • Storage: Never store the compound neat. If storage is necessary, keep it as a dilute solution in a dry, non-nucleophilic solvent (e.g., toluene, THF) at -80°C under an argon atmosphere. Even then, long-term stability is not guaranteed.

Frequently Asked Questions (FAQs)

  • What is the single most critical parameter to control in this synthesis? Temperature. Keeping the reaction, workup, and purification steps as cold as possible is paramount to preventing product decomposition.

  • What spectroscopic data confirms the formation of the 2-oxetanone ring? The most telling signal is in the infrared (IR) spectrum. The strained carbonyl group of a β-lactone typically appears at a very high frequency, often between 1820-1850 cm⁻¹. In ¹³C NMR, the carbonyl carbon will also be significantly downfield.

  • Is there an alternative to the intramolecular cyclization of L-serine? Alternative routes are limited due to the product's instability. Some theoretical approaches might include [2+2] cycloadditions, but these are often not stereospecific and may require precursors that are even more difficult to synthesize.[5][6] The cyclization of a chiral α-hydroxy acid derivative remains the most plausible, albeit challenging, approach.

Optimized Experimental Protocol (Illustrative)

This protocol is a starting point and requires careful optimization. It assumes the use of N-Cbz-L-serine as the precursor to leverage the mild hydrogenolysis deprotection.

Objective: Synthesize (S)-3-(Carboxybenzylamino)-2-oxetanone.

Materials:

  • N-Cbz-L-Serine

  • Methanesulfonyl chloride (MsCl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Syringe pump

  • Inert atmosphere setup (Argon/Nitrogen)

Workflow Diagram:

G A 1. Dissolve N-Cbz-L-Serine & DIPEA in large volume of THF at -20°C C 3. Add MsCl solution dropwise to Serine solution (Formation of activated intermediate) A->C B 2. Prepare solution of MsCl in anhydrous THF B->C D 4. Stir at -20°C for 1-2 hours (Monitor by TLC/LC-MS) C->D E 5. Quench: Filter cold solution through Celite to remove DIPEA salts D->E F 6. Concentrate in vacuo at < 0°C (Rotary evaporator with cryo-cooling) E->F G 7. Immediate use in next step OR Rapid low-temp purification F->G

Sources

Technical Support Center: A Guide to Beta-Lactone Ring-Opening Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated support center for researchers, scientists, and drug development professionals engaged in the ring-opening polymerization (ROP) of beta-lactones. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues encountered during your experiments, ensuring the successful synthesis of well-defined polyhydroxyalkanoates (PHAs).

Troubleshooting Guide: Diagnosing and Resolving Common Polymerization Issues

This section addresses specific problems in a question-and-answer format, providing in-depth explanations and actionable solutions.

Q1: My polymerization has failed to initiate or shows very low monomer conversion. What are the likely causes?

A1: Failure to initiate or low conversion is a frequent issue in beta-lactone ROP and can often be attributed to several critical factors. A systematic check of the following is recommended:

  • Monomer Purity: Beta-lactones are highly susceptible to impurities, particularly water and other protic compounds. These impurities can react with and deactivate many common initiators and catalysts, effectively halting the polymerization.[1] It is crucial to ensure your monomer is rigorously purified, typically by drying over a suitable agent like calcium hydride (CaH2) followed by fractional distillation under reduced pressure.[2]

  • Initiator/Catalyst Integrity: The activity of your initiator or catalyst is paramount. Many organometallic and anionic initiators are sensitive to air and moisture. Ensure they have been stored under an inert atmosphere (e.g., argon or nitrogen) and at the recommended temperature. If there is any doubt about the activity of the initiator/catalyst, it is advisable to use a freshly prepared or newly purchased batch.

  • Reaction Atmosphere: The polymerization should be conducted under strictly anhydrous and anaerobic conditions. The presence of oxygen can also be detrimental to some catalytic systems. Assembling your reaction vessel under an inert atmosphere using Schlenk line techniques or in a glovebox is essential.

  • Thermodynamic Limitations: The polymerizability of a lactone is governed by its ring strain.[3][4] While four-membered beta-lactones possess significant ring strain, unfavorable polymerization thermodynamics can still be a factor, especially at higher temperatures.[5][6] Each monomer-solvent system has a specific ceiling temperature (Tc) above which polymerization is thermodynamically unfavorable.[7][8] If you are operating near or above the Tc, a lower reaction temperature may be required.

Q2: The molecular weight of my polymer is much lower than theoretically predicted, and the dispersity (Đ) is broad. What could be the cause?

A2: A discrepancy between the theoretical and observed molecular weight, coupled with high dispersity, points towards uncontrolled polymerization, often due to chain transfer or termination reactions.

  • Chain Transfer to Impurities: As mentioned above, protic impurities like water or alcohols can act as chain transfer agents. Each molecule of water, for instance, can initiate a new polymer chain, leading to a higher number of shorter chains and consequently, a lower average molecular weight and broader dispersity.

  • Side Reactions: In anionic ROP of β-butyrolactone (BBL), the acidity of the proton at the C3 position can lead to side reactions.[9] Strong bases can abstract this proton, leading to the formation of a crotonate species, which can act as an initiator or terminate a growing chain, disrupting the controlled nature of the polymerization.[10] The choice of initiator is critical; for example, strong nucleophiles like alkali metal alkoxides can promote this side reaction.[11]

  • Transesterification: Intramolecular or intermolecular transesterification reactions can occur, particularly at higher temperatures or with prolonged reaction times, even in the absence of monomer.[12][13] These side reactions lead to a redistribution of chain lengths, broadening the molecular weight distribution.

Q3: My polymerization results in a bimodal or multimodal molecular weight distribution. Why is this happening?

A3: A multimodal distribution suggests the presence of multiple active species or different initiation mechanisms occurring simultaneously.

  • Initiator Aggregation: Some initiators, particularly metal alkoxides, can exist as aggregates in solution.[14] If the deaggregation process is slow compared to the rate of initiation, different aggregated states may initiate polymerization at different rates, leading to multiple polymer populations.

  • Multiple Initiation Pathways: Depending on the nucleophilicity and basicity of the initiator, multiple reaction pathways can occur.[9] For instance, with sodium phenoxides in the anionic ROP of β-butyrolactone, the initiator can attack the C4 carbon (leading to the desired polymer), the C2 carbon (leading to elimination and formation of a different initiating species), or abstract a proton from the C3 position.[9] Each of these events can generate a distinct polymer chain population.

  • Slow Initiation: If the rate of initiation is significantly slower than the rate of propagation, not all chains will start growing at the same time. This can lead to a broader or even bimodal distribution, as some chains have a longer time to propagate than others.

Experimental Protocols

Protocol 1: Purification of β-Butyrolactone (BBL)
  • Drying: Stir the commercially available β-butyrolactone over calcium hydride (CaH2) for 48 hours under an inert atmosphere (N2 or Ar).[2]

  • Degassing: Subject the dried monomer to several freeze-pump-thaw cycles to remove dissolved gases.

  • Distillation: Perform a fractional distillation under reduced pressure. Collect the fraction that distills at the correct boiling point and pressure. Discard the initial and final fractions.

  • Storage: Store the purified monomer in a sealed flask under an inert atmosphere, preferably in a freezer to minimize degradation.

Protocol 2: General Procedure for Anionic ROP of BBL
  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C overnight and allow to cool under vacuum or in a desiccator.

  • Reaction Setup: Assemble the reaction flask, equipped with a magnetic stir bar, under a positive pressure of inert gas.

  • Solvent and Monomer Addition: Add the desired amount of anhydrous solvent (e.g., THF, toluene) via a syringe. Then, add the purified β-butyrolactone.

  • Initiation: Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature). Add the initiator solution (e.g., potassium naphthalenide in THF) dropwise with vigorous stirring.

  • Polymerization: Allow the reaction to proceed for the desired time. Monitor the progress by taking aliquots for analysis (e.g., 1H NMR to check for monomer conversion).

  • Termination: Quench the polymerization by adding a proton source, such as acidified methanol.

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol or hexane). Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Data Presentation

IssuePotential CauseRecommended Action
No/Low ConversionImpure monomerPurify monomer by drying and distillation.[2]
Inactive initiator/catalystUse a fresh batch of initiator/catalyst.
Inappropriate reaction atmosphereConduct the reaction under a strictly inert atmosphere.
Low Molecular Weight & High ĐChain transfer to impuritiesEnsure all reagents and solvents are rigorously dried.
Side reactions (e.g., crotonization)Use a less basic initiator or lower the reaction temperature.[10]
TransesterificationReduce reaction time and/or temperature.[12]
Multimodal DistributionInitiator aggregationUse a more polar solvent or additives to break up aggregates.
Multiple initiation pathwaysSelect an initiator with a single, well-defined initiation mechanism.[9]
Slow initiationChoose an initiator with a faster initiation rate or adjust reaction conditions.

Visualizations

Anionic Ring-Opening Polymerization of β-Butyrolactone

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (Nu⁻) Monomer β-Butyrolactone Initiator->Monomer Nucleophilic Attack Ring_Opened Active Chain End Monomer->Ring_Opened Ring Opening Another_Monomer β-Butyrolactone Ring_Opened->Another_Monomer Addition of Monomer Growing_Chain Growing Polymer Chain Another_Monomer->Growing_Chain Chain Growth Quenching_Agent Quenching Agent (H⁺) Growing_Chain->Quenching_Agent Protonation Final_Polymer Poly(3-hydroxybutyrate) Quenching_Agent->Final_Polymer Deactivation

Caption: Anionic ROP of β-butyrolactone.

Troubleshooting Flowchart for Low Conversion

Troubleshooting_Flowchart Start Low/No Conversion Check_Purity Is the monomer pure and dry? Start->Check_Purity Check_Initiator Is the initiator/catalyst active? Check_Purity->Check_Initiator Yes Solution_Purity Purify monomer (distillation). Check_Purity->Solution_Purity No Check_Atmosphere Is the reaction under an inert atmosphere? Check_Initiator->Check_Atmosphere Yes Solution_Initiator Use fresh initiator/catalyst. Check_Initiator->Solution_Initiator No Check_Temp Is the reaction temperature below Tc? Check_Atmosphere->Check_Temp Yes Solution_Atmosphere Improve inert atmosphere techniques. Check_Atmosphere->Solution_Atmosphere No Solution_Temp Lower the reaction temperature. Check_Temp->Solution_Temp No Success Successful Polymerization Check_Temp->Success Yes Solution_Purity->Check_Initiator Solution_Initiator->Check_Atmosphere Solution_Atmosphere->Check_Temp Solution_Temp->Success

Caption: Troubleshooting low conversion issues.

Frequently Asked Questions (FAQs)

Q: What is the difference between anionic, cationic, and coordination-insertion ROP of beta-lactones?

A: These terms refer to the nature of the propagating species.

  • Anionic ROP involves a nucleophilic attack by an initiator (e.g., alkoxide, carboxylate) to open the lactone ring, creating a propagating chain with an anionic active center.[9][15][16] This method is common for producing poly(3-hydroxybutyrate).[9]

  • Cationic ROP is initiated by electrophilic species like Brønsted or Lewis acids. However, it is generally less controlled for beta-lactones and often results in low molecular weight polymers.[4][9]

  • Coordination-Insertion ROP is mediated by metal complexes (e.g., zinc, tin, aluminum, zirconium-based catalysts).[17][18][19] The monomer first coordinates to the metal center and is then inserted into the metal-initiator bond.[19] This mechanism often provides excellent control over molecular weight, dispersity, and sometimes stereochemistry.[18][20]

Q: Can I polymerize beta-lactones in bulk (without solvent)?

A: Yes, bulk polymerization of beta-lactones is possible and can be advantageous as it avoids the use of solvents.[17] However, challenges such as increased viscosity and poor heat dissipation at high conversions need to be managed, as these can affect the control over the polymerization and lead to broader molecular weight distributions.[21]

Q: How does the substituent on the beta-lactone ring affect its polymerizability?

A: Substituents on the beta-lactone ring can influence both the kinetics and thermodynamics of polymerization. Steric hindrance from bulky substituents can affect the rate of polymerization.[12] The electronic nature of the substituent can also play a role. Furthermore, the presence of functional groups in the substituent can offer handles for post-polymerization modification but may also interfere with certain catalytic systems.

References

  • Modeling enzymatic kinetic pathways for ring-opening lactone polymerization. (n.d.). Google Scholar.
  • Pepels, M. P. F., Bouyahyi, M., Heise, A., & Duchateau, R. (2013). Kinetic Investigation on the Catalytic Ring-Opening (Co)Polymerization of (Macro)Lactones Using Aluminum Salen Catalysts. Macromolecules, 46(12), 4967–4977. [Link]

  • Ring-Opening Polymerization of ε-Caprolactone with Anhydrous Iron (III) Chloride as Catalyst. (n.d.). ResearchGate. Retrieved from [Link]

  • Kawalec, M., Sobota, M., Duda, A., Kowalczuk, M., & Kurcok, P. (2019). Anionic Polymerization of β-Butyrolactone Initiated with Sodium Phenoxides. The Effect of the Initiator Basicity/Nucleophilicity on the ROP Mechanism. Polymers, 11(7), 1235. [Link]

  • Kinetics of the Ring-Opening Polymerization of 6-, 7-, 9-, 12-, 13-, 16-, and 17-Membered Lactones. Comparison of Chemical and Enzymatic Polymerizations. (n.d.). ResearchGate. Retrieved from [Link]

  • Gagliardi, M., & Bifone, A. (2018). Ring-opening copolymerization thermodynamics and kinetics of γ-valerolactone/ϵ-caprolactone. PLOS ONE, 13(6), e0199231. [Link]

  • Kurcok, P., & Kowalczuk, M. (2021). From Anionic Ring-Opening Polymerization of β-Butyrolactone to Biodegradable Poly(hydroxyalkanoate)s: Our Contributions in This Field. Polymers, 13(24), 4376. [Link]

  • Advances in Catalyst Design for β-Lactone Formation via Ring-Expansion Carbonylation. (n.d.). Google Scholar.
  • Kurcok, P., Kowalczuk, M., Hennek, K., & Jedlinski, Z. (1992). Anionic polymerization of .beta.-lactones initiated with alkali-metal alkoxides: reinvestigation of the polymerization mechanism. Macromolecules, 25(7), 2017–2020. [Link]

  • Recent Developments in Ring-Opening Polymerization of Lactones. (n.d.). ResearchGate. Retrieved from [Link]

  • Jedlinski, Z., Kowalczuk, M., & Kurcok, P. (1991). What is the real mechanism of anionic polymerization of β-lactones by potassium alkoxides? A critical approach. Macromolecules, 24(11), 3499–3500. [Link]

  • Miko, E., Kriston, I., & Toth, T. (2022). Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. Polymers, 14(15), 3183. [Link]

  • Scheme 6 Formation of homopolymers in the side reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Chapter 5: Ring-opening Polymerization of Lactones. (n.d.). Google Scholar.
  • Anionic and pseudoanionic polymerization of lactones ‐ a comparison. (n.d.). ResearchGate. Retrieved from [Link]

  • Coulembier, O., Degee, P., Hedrick, J. L., & Dubois, P. (2017). Switching from Controlled Ring-Opening Polymerization (cROP) to Controlled Ring-Closing Depolymerization (cRCDP) by Adjusting the Reaction Parameters That Determine the Ceiling Temperature. Biomacromolecules, 18(10), 3245–3252. [Link]

  • Biobased Lactones—Exploring Their Free-Radical Polymerization and Polymer Properties. (2021). Macromolecules. [Link]

  • Cheng, M., Darling, N. A., Lobkovsky, E. B., & Coates, G. W. (2003). Single-Site β-Diiminate Zinc Catalysts for the Ring-Opening Polymerization of β-Butyrolactone and β-Valerolactone to Poly(3-hydroxyalkanoates). Journal of the American Chemical Society, 125(37), 11530–11541. [Link]

  • Ring Opening Polymerization | Cationic and Anionic ROP. (2023, November 10). YouTube. [Link]

  • 2.8: Ring-Opening Polymerization. (2021, September 12). Chemistry LibreTexts. [Link]

  • Boosting the Reactivity of Bis-Lactones to Enable Step-Growth Polymerization at Room Temperature. (2023). PMC. [Link]

  • Unexpected Periodicity in Cationic Group 5 Initiators for the Ring-Opening Polymerization of Lactones. (2013). Inorganic Chemistry. [Link]

  • Stereoselective ring-opening polymerization of functional β-lactones: influence of the exocyclic side-group. (n.d.). Polymer Chemistry. [Link]

  • Unexpected Periodicity in Cationic Group 5 Initiators for the Ring-Opening Polymerization of Lactones. (2013). PMC. [Link]

  • Thermodynamic Presynthetic Considerations for Ring-Opening Polymerization. (2016). PMC. [Link]

  • Organocatalyzed ring opening polymerization of regio-isomeric lactones: reactivity and thermodynamics considerations. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemical recycling to monomer. (2023). Polymer Chemistry. [Link]

  • Living ring-opening polymerization of β-butyrolactone initiated by mononuclear zirconium compounds containing sterically hindered N,O-chelate and anionic dimethylamide ligands. (2023). RSC Advances. [Link]

  • Low-Temperature and Solventless Ring-Opening Polymerization of Eutectic Mixtures of l-Lactide and Lactones for Biodegradable Pol. (n.d.). University of Groningen Research Portal. Retrieved from [Link]

  • Carpentier, J. F., & Guillaume, S. M. (2010). Discrete Metal Catalysts for Stereoselective Ring-Opening Polymerization of Chiral Racemic β-Lactones. Chirality, 22(1E), E177–E188. [Link]

  • Sustainable Polymerization of Natural Lactones via Iron Catalysis: An Integrated Experimental and Computational Study. (n.d.). ACS Publications. Retrieved from [Link]

  • Purification of epsilone -caprolactone prior to polymerization? (2016). ResearchGate. Retrieved from [Link]

  • Factors Influencing the Ring-Opening Polymerization of Racemic β-Butyrolactone Using CrIII(salphen). (n.d.). Macromolecules. [Link]

  • Recent Developments in Lactone Monomers and Polymer Synthesis and Application. (n.d.). MDPI. Retrieved from [Link]

  • Sustainable Polymerization of Natural Lactones via Iron Catalysis: An Integrated Experimental and Computational Study. (n.d.). ACS Publications. Retrieved from [Link]

  • Ring-Opening Polymerization of a Bicyclic Lactone: Polyesters Derived from Norcamphor with Complete Chemical Recyclability. (2022). ACS Macro Letters. [Link]

  • Recent Developments in Lactone Monomers and Polymer Synthesis and Application. (2021). National Institutes of Health. [Link]

Sources

Technical Support Center: Optimization of Coupling Conditions for Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating one of the most persistent challenges in solid-phase peptide synthesis (SPPS): the efficient coupling of sterically hindered amino acids. This guide is designed for researchers, chemists, and drug development professionals who encounter decreased yields, incomplete reactions, and side products when dealing with residues like Val, Ile, Aib (α-aminoisobutyric acid), N-methylated amino acids, and other bulky building blocks.

Here, we move beyond standard protocols to explain the underlying chemical principles, offering a structured approach to troubleshooting and optimization. Our goal is to empower you with the knowledge to not just fix a failed synthesis, but to proactively design robust protocols for your most challenging sequences.

Section 1: The Root of the Problem - Understanding Steric Hindrance

Steric hindrance in peptide coupling occurs when the bulky side chains or substitution patterns of amino acids physically obstruct the approach of the nucleophilic amine to the activated carboxylic acid. This slows down the rate of peptide bond formation, allowing side reactions to compete and often leading to incomplete coupling. This is particularly challenging with α,α-disubstituted amino acids (e.g., Aib) or when coupling to an N-methylated residue.[1][2]

The core of the issue lies in overcoming the activation energy barrier for the reaction. Standard coupling reagents may not be potent enough to form a sufficiently reactive intermediate to overcome this physical barrier in a timely manner.[3]

Diagram: General Mechanism of Peptide Bond Formation

G cluster_activation Activation Step cluster_coupling Coupling Step AA_COOH Fmoc-AA-COOH ActiveEster Activated Intermediate (e.g., OAt-Ester) AA_COOH->ActiveEster Activation CouplingReagent Coupling Reagent (e.g., HATU) + Base CouplingReagent->ActiveEster PeptideBond Fmoc-AA-NH-Peptide-Resin ActiveEster->PeptideBond Coupling Resin_Amine H₂N-Peptide-Resin Resin_Amine->PeptideBond Nucleophilic Attack caption General workflow of peptide bond formation.

Caption: General workflow of peptide bond formation.

Section 2: Frequently Asked Questions (FAQs)

Q1: My Kaiser test is positive after coupling a Valine. What's the first thing I should do?

A positive Kaiser test indicates free primary amines, meaning the coupling was incomplete. The simplest first step is to perform a second, or "double," coupling.[3] Simply repeat the coupling step with a fresh solution of activated amino acid before proceeding to the next Fmoc-deprotection. If the test is still positive, a more potent coupling strategy is required.

Q2: Which coupling reagents are considered the most powerful for hindered amino acids?

For sterically demanding couplings, standard carbodiimides like DCC or DIC are often insufficient.[3] You should switch to a uronium/aminium or phosphonium salt-based reagent. HATU is widely regarded as superior for difficult sequences due to the HOAt moiety, which forms a highly reactive OAt-ester intermediate.[4][5][6] Other excellent choices include HCTU , and COMU .[7][8] These reagents are more effective at overcoming the steric barrier.[3]

Q3: Can I just increase the reaction time or temperature?

Yes, both are viable strategies, but with caveats.

  • Time: Extending the coupling time from a standard 1-2 hours to several hours or overnight can help drive a sluggish reaction to completion.[3]

  • Temperature: Increasing the temperature provides the energy needed to overcome the activation barrier. Microwave-assisted peptide synthesis (MAPS) is exceptionally effective for this, often reducing difficult coupling times to minutes instead of hours.[1][9][10] However, elevated temperatures, especially with racemization-prone residues like Cys and His, can increase the risk of epimerization.[11] For MAPS, temperatures between 50°C and 80°C are common, but lower temperatures in this range are recommended for sensitive amino acids.[11][12]

Q4: Does my choice of base matter?

Absolutely. The base activates the coupling reagent and neutralizes protonated species. For routine couplings, N,N-diisopropylethylamine (DIPEA) is common. However, for residues prone to racemization, a weaker or more sterically hindered base is preferable. 2,4,6-Collidine (TMP) or N-methylmorpholine (NMM) can significantly reduce racemization by minimizing the abstraction of the alpha-proton.[11][13]

Section 3: In-Depth Troubleshooting Guide

Problem: Persistently Low Coupling Efficiency

You've tried a double coupling with HBTU and are still seeing a significant amount of unreacted amine. This indicates a severe steric challenge or the onset of peptide chain aggregation.

G Start Problem: Incomplete Coupling CheckReagent Is your coupling reagent strong enough? Start->CheckReagent UpgradeReagent Action: Switch to HATU, HCTU, or COMU CheckReagent->UpgradeReagent No CheckConditions Are reaction conditions optimized? CheckReagent->CheckConditions Yes UpgradeReagent->CheckConditions IncreaseTemp Action: Use Microwave (50-80°C) or increase coupling time CheckConditions->IncreaseTemp No CheckAggregation Is aggregation a possibility? CheckConditions->CheckAggregation Yes IncreaseTemp->CheckAggregation AdvancedStrategies Action: Use Pseudoproline Dipeptides or Dmb/Hmb backbone protection CheckAggregation->AdvancedStrategies Yes Success Coupling Complete CheckAggregation->Success No AdvancedStrategies->Success

Caption: Troubleshooting workflow for low coupling efficiency.

Solution 1: Selecting the Optimal Coupling Reagent

The reactivity of the active ester formed by the coupling reagent is paramount. The order of reactivity is generally considered to be OAt > Oxyma > 6-Cl-OBt > OBt.[14]

ReagentClassActivating AdditiveRelative StrengthKey Advantages for Hindered Coupling
DIC/DCC CarbodiimideHOBt/OxymaStandardCost-effective; often insufficient for hindered cases.[8]
HBTU/TBTU Uronium/AminiumHOBtHighGood general-purpose reagent, but can be outperformed.[15][16]
HATU Uronium/AminiumHOAtVery HighForms highly reactive OAt esters; faster reactions and less epimerization than HBTU.[4][17]
HCTU Uronium/Aminium6-Cl-HOBtVery HighHigher reaction rates than HOBt-based reagents.[18]
COMU Uronium/AminiumOxymaPureVery HighHighly efficient, safer (non-explosive) alternative to benzotriazoles.[7][14]
PyBOP PhosphoniumHOBtHighLow racemization risk; can be used in excess without side reactions on the N-terminus.[8][14]
Solution 2: Leveraging Temperature with Microwave-Assisted Synthesis

Microwave energy can dramatically accelerate sluggish coupling reactions, turning a multi-hour conventional synthesis into a process of minutes.[9][19] This is particularly effective for coupling bulky residues like Aib and N-methylated amino acids.[1]

Protocol 3.1: Microwave-Assisted Coupling of a Hindered Amino Acid (e.g., Fmoc-Aib-OH)

  • Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Reagent Preparation: In a separate vessel, prepare the coupling solution. For a 0.1 mmol scale synthesis, use a 5-fold excess of the amino acid. Dissolve Fmoc-Aib-OH (5 eq.), HATU (4.9 eq.), and DIPEA (10 eq.) in DMF.

  • Microwave Coupling: Add the coupling solution to the resin. Place the vessel in a microwave peptide synthesizer. Irradiate at a constant temperature (e.g., 75°C) for 10-30 minutes.

  • Washing & Monitoring: After irradiation, wash the resin thoroughly with DMF. Perform a Kaiser test to check for completion. If necessary, repeat the microwave coupling step.

Solution 3: Advanced Strategies for Aggregation-Prone Sequences

Sometimes, poor coupling is not just due to local steric hindrance but to the aggregation of the growing peptide chain on the resin, which physically blocks reactive sites.[20]

  • Pseudoproline Dipeptides: These are dipeptides where a Ser or Thr residue is reversibly protected as an oxazolidine ring.[21][22] This introduces a "kink" into the peptide backbone, similar to proline, which disrupts the inter-chain hydrogen bonding that leads to β-sheet formation and aggregation.[21][23] By substituting a sequence like Xaa-Ser with its corresponding Fmoc-Xaa-ψ(Me,Me)pro-OH dipeptide, you can dramatically improve solubility and coupling efficiency.[22][23]

  • Backbone Protection (Dmb/Hmb): For sequences lacking Ser or Thr, the 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group can be temporarily attached to a backbone amide nitrogen.[24][25] This serves the same purpose as a pseudoproline: it disrupts aggregation by preventing hydrogen bond formation.[26][27] Dmb-protected dipeptides, such as Fmoc-Ala-(Dmb)Gly-OH, are often used to avoid the difficult step of coupling onto the Dmb-protected amine.[24]

Section 4: Standard Operating Protocols

Protocol 4.1: High-Efficiency Coupling for a Hindered Residue (HATU)

This protocol is recommended as a starting point for any known difficult coupling.

  • Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x) to ensure complete removal of piperidine.

  • Activation Mixture: In a separate vessel, dissolve the hindered Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and 2,4,6-Collidine (8 eq.) in DMF. Let the solution stand for 1-2 minutes for pre-activation.

  • Coupling: Add the activation mixture to the resin. Agitate at room temperature for 2-4 hours. For extremely difficult couplings (e.g., Aib-Aib), extend this time or proceed to the microwave protocol (3.1).

  • Washing: Wash the resin with DMF (5x).

  • Monitoring: Perform a Kaiser test. If positive, perform a second coupling (repeat steps 3-5). If negative, proceed to the next deprotection cycle.

Protocol 4.2: Monitoring Coupling via the Kaiser Test

The Kaiser test detects free primary amines on the resin.

  • Collect a few beads of resin from the reactor and wash them thoroughly with ethanol.

  • Add 2-3 drops of potassium cyanide solution (KCN in pyridine).

  • Add 2-3 drops of ninhydrin solution (ninhydrin in ethanol).

  • Add 2-3 drops of phenol solution (phenol in ethanol).

  • Heat at 100°C for 5 minutes.

  • Interpretation:

    • Blue beads: Positive result (incomplete coupling).

    • Colorless/Yellow beads: Negative result (complete coupling).

References

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • Wuhan Institute of Biotechnology. How to Optimize Peptide Synthesis?. [Link]

  • LifeTein. Optimizing Peptide Coupling: Key Techniques. [Link]

  • Merck Millipore. Pseudoproline Product Spotlight. [Link]

  • Erdelyi, M., & Gogoll, A. (2002). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synthesis, 2002(11), 1592-1596.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Wikipedia. Pseudoproline. [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • Iris Biotech. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Aapptec. Coupling Reagents. [Link]

  • Aapptec. Hmb and Dmb Protected Derivatives. [Link]

  • Aapptec. Fmoc-(Fmoc-Hmb)amino acids and Dmb amino acids. [Link]

  • Vanier, G. S. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Methods in Molecular Biology, 1047, 235-249.
  • ResearchGate. Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. [Link]

  • Semantic Scholar. Microwave Assisted Peptide Synthesis. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Doti, N., et al. (2018).
  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

Sources

Technical Support Center: Purification of Peptides Containing 3-Amino-2-Oxetanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the unique 3-amino-2-oxetanone moiety. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions to navigate the specific challenges associated with purifying these novel peptides. The inherent strain of the four-membered β-lactam ring within the 3-amino-2-oxetanone structure demands careful consideration of purification parameters to ensure the integrity of your final product.

Understanding the Core Challenge: The Stability of the 3-Amino-2-Oxetanone Ring

The primary hurdle in the purification of peptides containing 3-amino-2-oxetanone is the stability of the strained four-membered ring. This moiety is susceptible to nucleophilic attack and subsequent ring-opening, particularly under harsh acidic or basic conditions. Therefore, maintaining the integrity of this structural element throughout the purification process is paramount.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of your 3-amino-2-oxetanone-containing peptide.

Issue 1: Low Recovery of the Target Peptide After Purification

  • Potential Cause 1: Ring-Opening Degradation. The most probable cause of low yield is the hydrolytic cleavage of the oxetanone ring. Standard reverse-phase HPLC (RP-HPLC) conditions often employ mobile phases containing trifluoroacetic acid (TFA), which can be aggressive enough to promote this degradation.

    • Solution:

      • pH Modification: Opt for less acidic mobile phase modifiers. Formic acid (0.1%) is a milder alternative to TFA and can often provide sufficient peak resolution while minimizing ring-opening. In some cases, acetic acid (1%) may also be a suitable choice.[1]

      • Temperature Control: Perform the purification at reduced temperatures (e.g., 4-10 °C). Lower temperatures slow down the rate of hydrolysis.

      • Minimize Exposure Time: Keep the purification runs as short as possible without sacrificing resolution.

  • Potential Cause 2: Aggregation. Peptides containing β-amino acids can sometimes exhibit altered folding and aggregation behavior. The conformational constraints imposed by the 3-amino-2-oxetanone can also contribute to this.

    • Solution:

      • Solvent Modification: For peptides with significant hydrophobic character, the addition of a small percentage of isopropanol or n-propanol to the mobile phase can help disrupt aggregates.

      • Chaotropic Agents: In challenging cases, the use of chaotropic agents like guanidinium chloride in the sample preparation (followed by dilution before injection) can help disaggregate the peptide. However, ensure compatibility with your column and system.

Issue 2: Co-elution of the Target Peptide with Impurities

  • Potential Cause 1: Similar Hydrophobicity of Impurities. Deletion sequences or byproducts from synthesis that are structurally similar to the target peptide will have very close retention times in RP-HPLC.

    • Solution:

      • Optimize the Gradient: A shallower gradient during the elution of the target peptide can improve the separation of closely eluting species.

      • Alternative Stationary Phases: If a C18 column does not provide adequate resolution, consider a different stationary phase. A C8 column is less hydrophobic and may offer a different selectivity. For more polar peptides, a phenyl-hexyl column could be beneficial.

      • Orthogonal Purification: If RP-HPLC alone is insufficient, a second purification step using an orthogonal technique is recommended. Ion-exchange chromatography (IEX) can be an excellent choice, as it separates based on charge rather than hydrophobicity.[2]

Issue 3: Poor Peak Shape (Tailing or Broadening)

  • Potential Cause 1: Secondary Interactions with the Stationary Phase. The presence of the polar oxetanone ring and any unprotected basic or acidic side chains can lead to undesirable interactions with residual silanols on the silica-based stationary phase.

    • Solution:

      • Use of End-Capped Columns: Employ high-quality, end-capped HPLC columns to minimize silanol interactions.

      • Mobile Phase Additives: Ensure a sufficient concentration of the ion-pairing agent (e.g., 0.1% TFA or formic acid) to effectively mask these interactions.

      • Adjust pH: The pH of the mobile phase can significantly impact peak shape. Experiment with slight adjustments to the pH to find the optimal conditions for your specific peptide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first-line purification technique for peptides containing 3-amino-2-oxetanone?

A1: Reverse-phase high-performance liquid chromatography (RP-HPLC) remains the primary and most effective technique for the purification of these peptides.[3] However, careful method development is crucial to preserve the integrity of the oxetanone ring.

Q2: How does the 3-amino-2-oxetanone moiety affect the peptide's retention in RP-HPLC?

A2: The oxetane ring introduces a polar element into the peptide structure.[4] This can lead to a slight decrease in retention time on a reverse-phase column compared to a peptide of similar sequence without this modification. However, the overall hydrophobicity of the peptide, dictated by its amino acid composition, will still be the dominant factor in its retention behavior.[5][6]

Q3: Are there any specific considerations for sample preparation before purification?

A3: Yes. The crude peptide should be dissolved in a solvent that is compatible with the initial mobile phase of your HPLC gradient. To minimize the risk of degradation, avoid prolonged storage of the peptide in acidic solutions before purification. If the peptide has poor solubility, a small amount of organic solvent like acetonitrile or DMSO can be used, but ensure it is miscible with your mobile phase.

Q4: Can I use protecting groups on the 3-amino-2-oxetanone during purification?

A4: While protecting groups are essential during synthesis, they are typically removed before the final purification.[7][8] If you are employing an orthogonal protection strategy where a side-chain protecting group remains on the peptide during purification, ensure that the deprotection conditions for this group will not affect the oxetanone ring.[9]

Q5: What analytical techniques are recommended to confirm the integrity of the 3-amino-2-oxetanone ring after purification?

A5: High-resolution mass spectrometry (HRMS) is essential to confirm the correct molecular weight of the purified peptide, which would indicate that the ring is intact. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to provide definitive structural confirmation of the oxetanone moiety.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a 3-Amino-2-Oxetanone Containing Peptide
  • Column: C18 stationary phase, 5 µm particle size, 100-120 Å pore size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A shallow gradient tailored to the hydrophobicity of your peptide. A starting point could be a linear gradient of 5-65% B over 30 minutes.

  • Flow Rate: 1 mL/min for an analytical column (e.g., 4.6 mm ID). Scale accordingly for preparative columns.

  • Detection: UV detection at 214 nm and 280 nm.

  • Temperature: Ambient, or chilled to 4-10 °C if degradation is observed.

Protocol 2: Two-Step Orthogonal Purification for High Purity

Step 1: RP-HPLC (as described in Protocol 1)

  • Perform an initial purification using RP-HPLC with a formic acid modifier.

  • Collect fractions containing the target peptide.

  • Lyophilize the pooled fractions.

Step 2: Ion-Exchange Chromatography (IEX)

  • Column: A suitable strong or weak cation or anion exchange column, depending on the overall charge of your peptide at the desired pH.

  • Mobile Phase A: A low ionic strength buffer (e.g., 20 mM Tris-HCl or phosphate buffer) at a pH that ensures your peptide is charged.

  • Mobile Phase B: Mobile Phase A with a high concentration of salt (e.g., 1 M NaCl).

  • Gradient: A linear gradient from 0-100% B to elute the peptide based on its charge.

  • Detection: UV detection at 214 nm.

  • Collect and desalt the purified peptide fractions using a C18 solid-phase extraction (SPE) cartridge before lyophilization.

Visualization of Purification Workflow

PurificationWorkflow CrudePeptide Crude Peptide (Post-Synthesis) Dissolution Dissolution in Mobile Phase A CrudePeptide->Dissolution RPHPLC RP-HPLC Purification (Formic Acid Modifier) Dissolution->RPHPLC Analysis1 Fraction Analysis (LC-MS) RPHPLC->Analysis1 PurityCheck1 Purity > 95%? Analysis1->PurityCheck1 Lyophilization1 Pool & Lyophilize PurityCheck1->Lyophilization1 Yes IEX_Step Orthogonal Purification (Ion-Exchange) PurityCheck1->IEX_Step No FinalProduct Purified Peptide Lyophilization1->FinalProduct Analysis2 Fraction Analysis (LC-MS) IEX_Step->Analysis2 Desalting Desalting (SPE) Analysis2->Desalting Lyophilization2 Pool & Lyophilize Desalting->Lyophilization2 Lyophilization2->FinalProduct

Caption: A decision-making workflow for the purification of 3-amino-2-oxetanone containing peptides.

Data Summary Table

ParameterRecommendation for 3-Amino-2-Oxetanone PeptidesRationale
Primary Purification Reverse-Phase HPLCHigh resolution for peptide purification.
Mobile Phase Modifier 0.1% Formic Acid or 1% Acetic AcidMilder acidity minimizes oxetanone ring-opening compared to TFA.
Stationary Phase C18 (first choice), C8, Phenyl-HexylProvides different selectivities for optimizing separation.
Orthogonal Technique Ion-Exchange ChromatographySeparates based on charge, offering a different mechanism to RP-HPLC.
Temperature Ambient or 4-10 °CReduced temperature can mitigate potential degradation.
Post-Purification Analysis High-Resolution Mass SpectrometryConfirms molecular weight and integrity of the oxetanone ring.

References

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Hodges, R. S., & Mant, C. T. (2011). Peptide and Protein Analysis by Reversed-Phase High-Performance Liquid Chromatography. In Methods in Molecular Biology (Vol. 691, pp. 249–271). Humana Press.
  • Waters Corporation. (n.d.). Peptide and Protein Purification by Reversed-Phase Chromatography. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Peptide Purification Handbook. Retrieved from [Link]

  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Molecules, 21(7), 899. [Link]

  • Burrage, S., et al. (2020). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 63(20), 11526–11559. [Link]

  • SIELC Technologies. (n.d.). Separation of 3-(Allyloxy)oxetane on Newcrom R1 HPLC column. Retrieved from [Link]

  • Wu, Y., & Li, L. (2010). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 107(29), 12817-12822. [Link]

  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of chemical research, 31(4), 173-180.
  • Hill, D. J., Mio, M. J., Prince, R. B., Hughes, T. S., & Moore, J. S. (2001). A field guide to foldamers. Chemical reviews, 101(12), 3893-4012.
  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link]

  • Zhang, L., & Sun, T. (2008). The Balance between Hydrophobicity/Aromaticity and Positively Charged Residues May Influence the Cell Penetration Ability. International journal of molecular sciences, 9(8), 1426-1446. [Link]

  • SIELC Technologies. (n.d.). Separation of 3-(Allyloxy)oxetane on Newcrom R1 HPLC column. Retrieved from [Link]

  • Kumar, A., et al. (2018). Antimicrobial Peptides Designed against the Ω-Loop of Class A β-Lactamases to Potentiate the Efficacy of β-Lactam Antibiotics. Molecules, 23(11), 2821. [Link]

  • BUCHI. (2025, June 5). How can you easily purify peptides and small proteins? [Video]. YouTube. [Link]

  • Rowan Digital Works. (2021, September 10). investigation of the role of hydrophobic amino acids on the structure-activity relationship in ponericin l1 from neoponera goeldii. [Link]

Sources

Technical Support Center: (S)-3-Amino-2-oxetanone Stability and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for (S)-3-Amino-2-oxetanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability of (S)-3-Amino-2-oxetanone in various solvents. As a strained β-lactam, this molecule's reactivity is key to its utility in synthesis, but also presents challenges in its handling and characterization. This document aims to equip you with the foundational knowledge and practical protocols to ensure the integrity of your experiments.

Understanding the Inherent Instability of (S)-3-Amino-2-oxetanone

(S)-3-Amino-2-oxetanone belongs to the β-lactam class of compounds, which are characterized by a four-membered cyclic amide ring. The significant ring strain in this moiety makes the carbonyl carbon highly susceptible to nucleophilic attack, leading to ring-opening reactions. This inherent reactivity is the primary driver of the compound's instability.

The primary degradation pathway for β-lactams, including (S)-3-Amino-2-oxetanone, is hydrolysis.[1] This can be catalyzed by acidic or basic conditions. Under aqueous conditions, the β-lactam ring is opened to form the corresponding β-amino acid, (S)-3-aminopropanoic acid. The presence of nucleophilic functional groups in solvents or as impurities can also lead to degradation.

Troubleshooting Guide: Stability Issues in Experimental Workflows

This section addresses common problems encountered during the use of (S)-3-Amino-2-oxetanone in various solvents.

Q1: I am observing rapid degradation of my (S)-3-Amino-2-oxetanone stock solution in methanol. What is happening and how can I prevent it?

A1: Methanol, although a common laboratory solvent, can act as a nucleophile and cause solvolysis of the β-lactam ring in (S)-3-Amino-2-oxetanone, leading to the formation of the methyl ester of the ring-opened product. The rate of this degradation is often accelerated by trace amounts of acid or base.

Troubleshooting Steps:

  • Solvent Purity: Ensure the use of high-purity, anhydrous methanol. Water content can contribute to hydrolysis.

  • Temperature: Prepare and store stock solutions at low temperatures (-20°C or -80°C) to significantly slow down the degradation kinetics.

  • pH Control: If your experimental conditions permit, buffering the methanolic solution to a slightly acidic pH (around 4-6) can minimize base-catalyzed degradation. However, strong acids should be avoided as they can also catalyze hydrolysis.

  • Alternative Solvents: Consider using more aprotic and less nucleophilic solvents such as acetonitrile, tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO) for your stock solutions. The stability in these solvents should be experimentally verified.

Q2: My reaction yields are inconsistent when using (S)-3-Amino-2-oxetanone. How can I ensure its integrity before use?

A2: Inconsistent reaction yields are often a direct consequence of using a partially degraded starting material. It is crucial to assess the purity of (S)-3-Amino-2-oxetanone before each use, especially if it has been stored in solution.

Troubleshooting Steps:

  • Purity Analysis: Before each experiment, analyze the purity of your (S)-3-Amino-2-oxetanone solution using a validated analytical method, such as the HPLC-UV method detailed in Section 5.

  • Fresh Solutions: Whenever possible, prepare fresh solutions of (S)-3-Amino-2-oxetanone immediately before use.

  • Inert Atmosphere: When handling the solid or preparing solutions, work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

Q3: I am trying to analyze the degradation of (S)-3-Amino-2-oxetanone by NMR, but the spectra are complex and difficult to interpret. What are the expected degradation products?

A3: In addition to the primary ring-opened product ((S)-3-aminopropanoic acid in the case of hydrolysis), further reactions can lead to a mixture of byproducts, complicating NMR analysis.

Expected Degradation Products:

  • (S)-3-aminopropanoic acid: From hydrolysis.

  • Methyl (S)-3-aminopropanoate: From methanolysis.

  • Oligomers/Polymers: Self-reaction of the molecule, especially at higher concentrations or temperatures, can lead to the formation of polyamide structures.

Troubleshooting NMR Analysis:

  • 1D and 2D NMR: Utilize a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to aid in the structural elucidation of the degradation products.[2] A known ¹³C NMR spectrum of the (S)-3-Amino-2-oxetanone cation is available for comparison.[3]

  • LC-MS Coupling: Couple liquid chromatography with mass spectrometry (LC-MS) to separate the degradation products and obtain their molecular weights, which will greatly assist in their identification.

  • Reference Standards: If possible, synthesize or purchase authentic standards of the suspected degradation products to confirm their presence in your samples by comparing their retention times and spectral data.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for long-term storage of (S)-3-Amino-2-oxetanone?

A1: For long-term storage, it is best to store (S)-3-Amino-2-oxetanone as a dry solid under an inert atmosphere at -20°C or below. If a stock solution is necessary, anhydrous aprotic solvents such as acetonitrile or THF are generally preferred over protic solvents like alcohols. However, the stability in any solvent should be experimentally verified for the intended storage duration and temperature.

Q2: How does pH affect the stability of (S)-3-Amino-2-oxetanone in aqueous solutions?

A2: Like most β-lactams, (S)-3-Amino-2-oxetanone is susceptible to both acid- and base-catalyzed hydrolysis. The stability is generally greatest in the slightly acidic to neutral pH range (approximately pH 4-7). Extreme pH values should be avoided.

Q3: Can I use (S)-3-Amino-2-oxetanone in reactions with strong nucleophiles?

A3: Yes, the reactivity of the β-lactam ring with nucleophiles is often the desired outcome in synthetic applications. However, it is important to control the reaction conditions (temperature, stoichiometry, and addition rate) to favor the desired reaction over unwanted degradation of the starting material.

Data on Solvent Stability of (S)-3-Amino-2-oxetanone

While comprehensive, publicly available stability data for (S)-3-Amino-2-oxetanone in a wide range of organic solvents is limited, the following table provides a qualitative guide based on the general reactivity of β-lactams. Users are strongly encouraged to perform their own stability studies for their specific experimental conditions.

SolventTypeExpected StabilityRationale
Methanol, Ethanol Protic, NucleophilicLowCan act as a nucleophile, leading to solvolysis.
Water Protic, NucleophilicLow to ModerateHydrolysis is a primary degradation pathway. Stability is pH-dependent.
Acetonitrile (ACN) Aprotic, PolarModerate to HighLess nucleophilic than alcohols. Purity (low water content) is crucial.
Tetrahydrofuran (THF) Aprotic, EtherealModerate to HighGenerally a good solvent for β-lactams. Peroxide formation should be monitored in aged THF.
Dimethyl Sulfoxide (DMSO) Aprotic, PolarModerateCan be hygroscopic; water content can lead to hydrolysis.
Dichloromethane (DCM) Aprotic, HalogenatedHighGenerally a non-reactive solvent for this compound class.
N,N-Dimethylformamide (DMF) Aprotic, PolarLow to ModerateCan contain amine impurities that can catalyze degradation.

Experimental Protocols

Protocol for a Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[4][5][6]

Objective: To determine the degradation profile of (S)-3-Amino-2-oxetanone under various stress conditions.

Materials:

  • (S)-3-Amino-2-oxetanone

  • Methanol, Acetonitrile, DMSO, THF (HPLC grade, anhydrous)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of (S)-3-Amino-2-oxetanone in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 30 minutes, 1, 2, and 4 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Incubate the stock solution in acetonitrile at 60°C for 24, 48, and 72 hours.

    • Solvent Stability: Prepare solutions of (S)-3-Amino-2-oxetanone (1 mg/mL) in Methanol, DMSO, and THF. Incubate at room temperature and 4°C, and analyze at time points of 0, 4, 8, 24, and 48 hours.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary (for acid and base hydrolysis samples), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Data Analysis: Analyze the samples using the HPLC-UV method described below. Calculate the percentage degradation and identify the major degradation products by their retention times and UV spectra.

HPLC-UV Method for Quantification of (S)-3-Amino-2-oxetanone

This method provides a starting point for the analysis of (S)-3-Amino-2-oxetanone and its degradation products. Method optimization may be required for specific applications.[1][7]

  • Instrumentation: HPLC with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (as β-lactams typically lack a strong chromophore, low UV wavelengths are necessary).

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.

Visualizations

Degradation Pathway of (S)-3-Amino-2-oxetanone

G A (S)-3-Amino-2-oxetanone B (S)-3-Aminopropanoic acid A->B Hydrolysis (H₂O, Acid/Base) C Solvent Adduct (e.g., Methyl Ester) A->C Solvolysis (e.g., MeOH) D Oligomers/Polymers A->D Self-reaction (Conc., Temp.)

Caption: Primary degradation pathways of (S)-3-Amino-2-oxetanone.

Troubleshooting Workflow for Stability Issues

G Start Inconsistent Results or Suspected Degradation CheckPurity Analyze Starting Material Purity (HPLC) Start->CheckPurity PurityOK Purity > 95%? CheckPurity->PurityOK Degraded Degraded Material. Use a fresh batch. PurityOK->Degraded No SolventChoice Review Solvent Choice and Storage Conditions PurityOK->SolventChoice Yes SolventProticity Is the solvent protic (e.g., MeOH, H₂O)? SolventChoice->SolventProticity UseAprotic Switch to anhydrous aprotic solvent (ACN, THF). Store at low temp. SolventProticity->UseAprotic Yes CheckTemppH Review Storage Temp. and Solution pH SolventProticity->CheckTemppH No End Proceed with Experiment UseAprotic->End OptimizeStorage Store at ≤ -20°C. Maintain neutral to slightly acidic pH. CheckTemppH->OptimizeStorage OptimizeStorage->End

Caption: Troubleshooting workflow for stability issues with (S)-3-Amino-2-oxetanone.

References

  • MedCrave. (2016). Forced degradation studies. [Link]

  • Schmidt, A. S. (2016). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Development and Technology. [Link]

  • SpectraBase. ((S)-3-Amino-2-oxetanone cation - Optional[13C NMR] - Chemical Shifts). [Link]

  • Vega, F., Sanna, A., Navarrete, B., & Maroto-Valer, M. M. (2015). Degradation of amine-based solvents in CO2 capture process by chemical absorption. CORE. [Link]

  • Gao, L., Xu, P., & Ren, J. (2023). New HPLC-UV Method Detects Amino Acids in Foods with High Precision. LCGC. [Link]

  • Al-Ghananeem, A. M., et al. (2020). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ResearchGate. [Link]

  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]

  • Sarotti, A. M. (2013). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. [Link]

  • Nishida, J., et al. (1993). 1H NMR study of degradation mechanisms of oxacephem derivatives with various 3'-substituents in alkaline solution. PubMed. [Link]

  • Thermo Fisher Scientific. (n.d.). UHPLC Analysis of Underivatized Amino Acids. LCGC International. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • MDPI. (2021). LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. [Link]

  • Forney, F. W., & Markovetz, A. J. (1968). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of Bacteriology. [Link]

  • Karl, M., et al. (2012). Study of OH-initiated degradation of 2-aminoethanol. ResearchGate. [Link]

  • Anasori, B., & Gogotsi, Y. (2020). Understanding the Chemical Degradation of Ti3C2T x MXene Dispersions: A Chronological Analysis. Advanced Materials. [Link]

Sources

Technical Support Center: Strategies to Improve the Solubility of Peptide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with peptide intermediates during synthesis and downstream applications. As your dedicated scientific resource, this center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address these common, yet often complex, issues. Our approach is grounded in fundamental chemical principles to not only offer solutions but also to empower you with the expertise to proactively manage peptide solubility.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding peptide solubility.

Q1: What are the primary factors that dictate the solubility of a peptide intermediate?

A1: The solubility of a peptide is a complex interplay of its intrinsic properties and its environment. Key factors include:

  • Amino Acid Composition: The ratio of hydrophilic (e.g., Lys, Arg, Glu) to hydrophobic (e.g., Leu, Val, Phe) residues is a primary determinant.[1][2][3] Peptides rich in hydrophobic amino acids are more prone to aggregation and have lower solubility in aqueous solutions.[1][3]

  • Peptide Length: Generally, as a peptide chain elongates, its solubility tends to decrease due to an increased potential for intermolecular hydrophobic interactions and secondary structure formation, which can lead to aggregation.[1][3]

  • pH and Net Charge: A peptide's solubility is significantly influenced by the pH of the solution, which dictates the ionization state of its acidic and basic residues. Solubility is often at its minimum at the peptide's isoelectric point (pI), where the net charge is zero.[3][4]

  • Solvent Properties: The choice of solvent is critical. Polar solvents like water are suitable for hydrophilic peptides, while non-polar or semi-polar organic solvents are necessary for hydrophobic peptides.[5]

Q2: How can I quickly estimate the potential solubility of my peptide sequence?

A2: A preliminary assessment can be made by calculating the net charge of your peptide at a neutral pH (around 7).[6]

  • Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus.

  • Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus.

  • Sum these values to get the net charge.

A highly positive or negative net charge generally suggests better solubility in aqueous buffers. A net charge near zero may indicate potential solubility issues.[4][6]

Q3: My peptide is predicted to be hydrophobic. What is a good starting solvent?

A3: For hydrophobic peptides, it is recommended to start with a small amount of a strong organic solvent.[1][2] Dimethyl sulfoxide (DMSO) is a common choice due to its excellent solvating power and relatively low toxicity in many biological assays.[1][5][7] Other options include dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), acetonitrile, methanol, or isopropanol.[2] Once dissolved in the organic solvent, you can slowly add your aqueous buffer to the desired final concentration.[1]

Q4: Are there any amino acids I should be particularly cautious about when using certain solvents?

A4: Yes. If your peptide contains Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), you should avoid using DMSO as it can oxidize the side chains of these residues.[1] In such cases, DMF is a preferable alternative.[1] Also, for peptides containing Cysteine, alkaline solutions should be avoided as they can promote disulfide bond formation and reduce solubility.[4]

Q5: Can I heat or sonicate my peptide to improve solubility?

A5: Yes, both methods can be effective but should be used with caution. Gentle warming (below 40°C) can increase the kinetic energy and help dissolve the peptide.[4][7] Sonication can aid in breaking up aggregates.[1][4] However, excessive heat or prolonged sonication can lead to peptide degradation.[4] It is advisable to try these methods on a small aliquot first.

II. Troubleshooting Guides

This section provides a more in-depth, problem-and-solution-oriented approach to tackling persistent solubility challenges.

Scenario 1: My peptide intermediate precipitates during Solid-Phase Peptide Synthesis (SPPS).

Problem: On-resin aggregation is a common issue, especially with hydrophobic sequences or as the peptide chain elongates.[8] This aggregation can hinder subsequent deprotection and coupling steps, leading to incomplete reactions and truncated sequences.[8][9][10] A visible sign of on-resin aggregation is the shrinking of the resin bed.[8]

Solutions:

  • Solvent System Modification:

    • Switch to a more polar solvent: N-methylpyrrolidone (NMP) is generally more effective at solvating growing peptide chains than dimethylformamide (DMF) or dichloromethane (DCM).[8][11]

    • Incorporate co-solvents: Adding DMSO to your primary solvent can help disrupt aggregation.[8] Recent studies have also explored binary solvent systems, such as those containing DMSO, as effective and more environmentally friendly alternatives to DMF.[12][13]

  • Chemical Strategies to Disrupt Aggregation:

    • Incorporate "Kinking" Residues: The introduction of pseudoproline dipeptides can disrupt the formation of secondary structures that lead to aggregation.[8][14] These are incorporated as dipeptide units and are reverted to the native serine or threonine residues during the final cleavage from the resin.[8]

    • Backbone Protection: Using 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acids can prevent interchain hydrogen bonding, a primary cause of aggregation.[8][15]

    • Chaotropic Agents: Adding chaotropic salts like lithium chloride (LiCl) or potassium thiocyanate (KSCN) to the reaction mixture can disrupt hydrogen bonds and improve solvation.[8][16]

  • Physical Intervention:

    • Elevated Temperature/Microwave Synthesis: Performing couplings at a higher temperature or using a microwave peptide synthesizer can provide the necessary energy to overcome aggregation and speed up reaction kinetics.[8][15]

    • Sonication: Applying sonication during coupling steps can help break up resin clumps and improve reagent access.[8]

start On-Resin Aggregation Detected (Resin Shrinking, Poor Coupling) solvent Modify Solvent System (e.g., NMP, add DMSO) start->solvent chemical Implement Chemical Strategies start->chemical physical Apply Physical Methods start->physical end Successful Synthesis solvent->end sub_chemical Incorporate Pseudoprolines Backbone Protection Add Chaotropic Agents chemical->sub_chemical sub_physical Microwave Synthesis Elevated Temperature Sonication physical->sub_physical sub_chemical->end sub_physical->end

Caption: Decision tree for troubleshooting on-resin peptide aggregation.

Scenario 2: My purified, lyophilized peptide will not dissolve for my assay.

Problem: The final peptide product, even after purification, can be challenging to solubilize due to its inherent properties. This is a critical roadblock for any downstream application.[17]

Solutions:

  • Systematic Solvent Testing: Before dissolving the entire batch, it is crucial to perform small-scale solubility tests.[1][4] This will save valuable material and help identify the optimal solvent system.[1]

  • pH Adjustment:

    • Acidic Peptides (Net Negative Charge): Attempt to dissolve in a basic buffer (pH > 7), such as 0.1 M ammonium bicarbonate.[1][6] If this fails, a small amount of a dilute base like ammonium hydroxide can be used.[1]

    • Basic Peptides (Net Positive Charge): Try dissolving in an acidic buffer (pH < 7).[1] A 10-30% acetic acid solution is a good starting point.[1][4] For very difficult peptides, a minimal amount of trifluoroacetic acid (TFA) can be used, but be mindful of its potential effects on your assay.[1][18]

    • Neutral Peptides (Net Zero Charge): These are often the most challenging and typically require organic solvents.[2][4] Start with DMSO, DMF, or methanol, and then slowly dilute with an aqueous buffer.[1][2]

  • Use of Solubilizing Agents:

    • Chaotropic Agents: For highly aggregated peptides, denaturing agents like 6 M guanidine hydrochloride (GdnHCl) or 8 M urea can be effective.[18][19] These agents disrupt the non-covalent interactions (hydrogen bonds, hydrophobic effect) that hold aggregates together.[19] Note that these will denature your peptide and may need to be removed before biological assays.

    • Detergents: Non-ionic or zwitterionic detergents can be used to solubilize very hydrophobic peptides, particularly membrane-spanning sequences.[20] However, their compatibility with downstream applications must be verified.

Agent TypeExampleConcentrationMechanism of ActionConsiderations
Organic Co-solvent DMSO, Acetonitrile10-50% (v/v)Reduces solvent polarity, disrupts hydrophobic interactions.[5]Can be toxic to cells at high concentrations.[1] May interfere with some assays.
pH Modifier Acetic Acid, NH4HCO310-30% or 0.1 MShifts pH away from pI, increasing net charge and electrostatic repulsion.[1][4]Extreme pH can cause peptide degradation. Buffer compatibility is key.
Chaotropic Agent Guanidine HCl, Urea6-8 MDisrupts hydrogen bonding network of water, weakens hydrophobic effect.[19][21]Denatures peptide structure. Must be removed for functional assays.[21]
Detergent SDS, Triton X-100> CMCForms micelles around hydrophobic regions.[20][22]Can be difficult to remove and may interfere with biological assays.[20][21]

III. Key Experimental Protocols

Protocol 1: Systematic Solubility Testing of a Lyophilized Peptide

This protocol provides a structured approach to identifying an appropriate solvent for your peptide intermediate.

  • Preparation: Aliquot approximately 0.5-1 mg of your lyophilized peptide into several microcentrifuge tubes. This allows for testing multiple conditions without risking your entire sample.

  • Step 1: Deionized Water: Add a small volume of sterile, deionized water to the first aliquot to achieve a high concentration (e.g., 10 mg/mL). Vortex thoroughly. If it dissolves, your peptide is water-soluble.

  • Step 2: pH Adjustment (if insoluble in water):

    • Assess Peptide Charge: Based on the sequence, determine if the peptide is acidic, basic, or neutral.[6]

    • For Basic Peptides: To a new aliquot, add 10% aqueous acetic acid dropwise, vortexing between additions, until the peptide dissolves.[1]

    • For Acidic Peptides: To another aliquot, add 0.1 M ammonium bicarbonate, vortexing until dissolved.[1]

  • Step 3: Organic Solvents (if insoluble in aqueous buffers):

    • To a fresh aliquot, add a minimal amount of DMSO (e.g., 10-20 µL).[1] Vortex to dissolve.

    • Once dissolved, slowly add your desired aqueous buffer (e.g., PBS) dropwise while vortexing to reach the final concentration.[1] If the solution becomes cloudy, you have exceeded the solubility limit.[4]

  • Step 4: Physical Assistance (use with caution): If solubility is still limited, gently warm the most promising solvent mixture to <40°C or place it in a sonicating water bath for short intervals (1-2 minutes).[4]

  • Final Check: Once dissolved, centrifuge the solution at high speed (>10,000 x g) for 5 minutes to pellet any remaining micro-aggregates before using the supernatant in your experiment.[1]

start Start: Lyophilized Peptide Aliquot water Test with Deionized Water start->water ph_adjust Adjust pH (Acidic/Basic Buffer) water->ph_adjust Insoluble dissolved Peptide Dissolved water->dissolved Soluble organic Use Organic Solvent (e.g., DMSO, DMF) ph_adjust->organic Insoluble ph_adjust->dissolved Soluble physical Apply Gentle Heat or Sonication organic->physical Insoluble organic->dissolved Soluble physical->dissolved Soluble failed Insoluble physical->failed Insoluble

Sources

Technical Support Center: Analytical Strategies for Monitoring Oxetanone Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for monitoring the reaction progress of oxetanone coupling. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the unique oxetane motif into their synthetic strategies. As the use of oxetanes in medicinal chemistry continues to grow due to their ability to favorably modulate physicochemical properties, robust and reliable analytical methods to monitor their coupling reactions are paramount.[1][2]

This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to empower you to overcome common analytical challenges, ensuring the integrity and efficiency of your research.

The Importance of Real-Time Reaction Monitoring

Effective reaction monitoring is the cornerstone of successful process development. It provides critical insights into reaction kinetics, the formation of intermediates, and the emergence of byproducts. For oxetanone coupling reactions, which can sometimes be sensitive to reaction conditions, real-time monitoring allows for precise control over the reaction, leading to optimized yields, improved purity, and a deeper understanding of the reaction mechanism. In-situ monitoring techniques, in particular, offer the advantage of analyzing the reaction mixture in its native state, avoiding potential artifacts from sample workup.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address specific issues you may encounter with the most common analytical techniques for monitoring oxetanone coupling reactions: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-invasive technique for real-time quantitative analysis of reaction mixtures.[3] It allows for the simultaneous observation of reactants, products, and intermediates.

For ¹H NMR, the methylene protons on the oxetane ring are excellent reporters of the reaction's progress. These protons typically appear as distinct multiplets in the region of 4.5-5.0 ppm.[4] As the coupling reaction proceeds, the chemical environment of these protons will change, leading to a shift in their resonance. Monitoring the disappearance of the starting material's oxetane signals and the appearance of the product's corresponding signals provides a direct measure of conversion.

For ¹³C NMR, the quaternary carbon of a 3,3-disubstituted oxetane or the carbonyl carbon of an oxetan-3-one are useful handles. The chemical shift of the carbon atoms in the oxetane ring is also sensitive to substitution.[5]

Problem: Poor signal resolution or overlapping peaks in my ¹H NMR spectrum, making quantification difficult.

Possible Causes & Solutions:

  • Solvent Effects: The choice of deuterated solvent can significantly impact chemical shifts and resolution.[6][7] If you are observing peak overlap in a common solvent like CDCl₃, consider switching to a more polar or aromatic solvent like acetone-d₆, DMSO-d₆, or benzene-d₆, which can induce different chemical shifts and potentially resolve overlapping signals.[6]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals from catalysts or reagents can cause significant line broadening. To mitigate this, you can try:

    • Filtering the NMR sample through a small plug of silica gel or celite to remove solid impurities.

    • Adding a chelating agent like EDTA to sequester paramagnetic ions.

  • Shimming: Inhomogeneous magnetic fields can lead to distorted and broad peaks. Ensure the spectrometer is properly shimmed before acquiring data, especially for quantitative measurements.[8]

Problem: The integral values for my internal standard are inconsistent across different time points.

Possible Causes & Solutions:

  • Standard Reactivity: Ensure the internal standard is chemically inert under the reaction conditions. Common internal standards like 1,3,5-trimethoxybenzene or 1,4-dinitrobenzene are generally stable.

  • Volatility: If using a volatile internal standard, ensure your NMR tube is properly sealed to prevent evaporation over the course of the reaction.

  • Relaxation Delay (d1): For accurate quantification, the relaxation delay between scans must be sufficiently long (at least 5 times the T₁ of the slowest relaxing nucleus) to allow for full relaxation of all signals.[8] If the d1 is too short, signals with longer T₁ values will be suppressed, leading to inaccurate integrals.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for monitoring reaction progress due to its high sensitivity, resolving power, and quantitative accuracy.

A good starting point for many oxetane-containing compounds is reverse-phase HPLC.[9]

  • Column: A C18 column is a versatile first choice.

  • Mobile Phase: A gradient of acetonitrile and water is a common mobile phase system.[9][10] The addition of a small amount of acid, such as 0.1% formic acid or trifluoroacetic acid, can improve peak shape, especially for basic compounds.[9]

  • Detector: A UV detector is typically sufficient if your starting materials and products contain a chromophore. If not, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used.

Problem: I'm observing significant peak tailing for my oxetane-containing product.

Possible Causes & Solutions:

  • Secondary Silanol Interactions: The oxygen atom in the oxetane ring can act as a hydrogen bond acceptor, leading to interactions with free silanol groups on the silica-based stationary phase.[11][12] This is a common cause of peak tailing. To address this:

    • Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH 2-3) will protonate the silanol groups, reducing their interaction with the analyte.[12]

    • Use an End-Capped Column: Modern, high-quality end-capped columns have a lower concentration of free silanol groups, which can significantly improve peak shape.[11]

    • Add a Competing Base: A small amount of a basic additive like triethylamine (TEA) can be added to the mobile phase to compete for the active silanol sites.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and re-injecting to see if the peak shape improves.

  • Extra-Column Volume: Excessive tubing length or a large-volume flow cell can contribute to peak broadening and tailing. Ensure your HPLC system is optimized for minimal dead volume.[11]

Problem: My retention times are drifting over a series of injections.

Possible Causes & Solutions:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. This is particularly important for gradient methods.

  • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifting retention times. Ensure accurate and consistent preparation of your mobile phases.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.

Mass Spectrometry (MS)

Mass spectrometry is an invaluable tool for confirming the identity of products and intermediates, providing molecular weight information. It is often coupled with GC or LC for separation and analysis of complex mixtures.

The fragmentation of oxetanes in electron ionization (EI) mass spectrometry is influenced by the substitution pattern. A common fragmentation pathway involves the loss of formaldehyde (CH₂O) or a substituted aldehyde/ketone via cycloreversion. The presence of characteristic fragment ions can help in identifying the oxetane moiety.[13] For example, 3,3-dimethyloxetane shows a characteristic fragmentation pattern.[14]

Problem: I am not observing the molecular ion peak for my oxetane-coupled product.

Possible Causes & Solutions:

  • "Soft" Ionization Techniques: Electron ionization (EI) can be a "hard" ionization technique, leading to extensive fragmentation and a weak or absent molecular ion peak. Consider using "softer" ionization methods such as Electrospray Ionization (ESI) or Chemical Ionization (CI), which are more likely to produce the intact molecular ion.

  • In-Source Fragmentation: Even with soft ionization, in-source fragmentation can occur if the instrument parameters (e.g., cone voltage in ESI) are set too high. Optimize the source conditions to minimize fragmentation.

Problem: I am observing multiple unexpected peaks in my mass spectrum.

Possible Causes & Solutions:

  • Side Reactions: Oxetane rings can be susceptible to ring-opening under certain conditions, particularly in the presence of strong acids or nucleophiles.[15][16] The unexpected peaks may correspond to byproducts from these side reactions.

  • Contamination: Ensure that your solvents and reagents are of high purity to avoid contamination that can interfere with the analysis.

Visualizing Analytical Workflows

To aid in your experimental design and troubleshooting, the following diagrams illustrate key workflows.

HPLC_Troubleshooting_Workflow start Peak Tailing Observed check_all_peaks Affects all peaks? start->check_all_peaks check_basic_analytes Are problematic analytes basic? check_all_peaks->check_basic_analytes No system_issue System Issue: - Extra-column volume - Column void check_all_peaks->system_issue Yes silanol_interaction Silanol Interaction check_basic_analytes->silanol_interaction Yes overload Column Overload check_basic_analytes->overload No solution_system Solution: - Check fittings & tubing - Replace column system_issue->solution_system solution_silanol Solution: - Lower mobile phase pH - Use end-capped column - Add competing base silanol_interaction->solution_silanol solution_overload Solution: - Dilute sample overload->solution_overload

Caption: Decision tree for troubleshooting HPLC peak tailing.

NMR_Monitoring_Workflow start Prepare Reaction Mixture (in NMR tube or reactor) add_standard Add Internal Standard start->add_standard initial_spectrum Acquire Initial Spectrum (t=0) add_standard->initial_spectrum run_reaction Run Reaction at Desired Temperature initial_spectrum->run_reaction acquire_spectra Acquire Spectra at Regular Time Intervals run_reaction->acquire_spectra process_data Process Data: - Integrate reactant, product,  and standard peaks acquire_spectra->process_data calculate_conversion Calculate % Conversion vs. Time process_data->calculate_conversion end Reaction Complete calculate_conversion->end

Caption: General workflow for quantitative NMR reaction monitoring.

Data Summary Table

The following table provides a quick reference for typical analytical parameters for oxetane-containing molecules. Note that these are general ranges and will vary depending on the specific molecular structure.

Analytical TechniqueParameterTypical Value/Observation for Oxetanes
¹H NMR Chemical Shift (CH₂-O)4.5 - 5.0 ppm
¹³C NMR Chemical Shift (C-O)70 - 85 ppm
HPLC (Reverse Phase) ColumnC18
Mobile PhaseAcetonitrile/Water with 0.1% Formic Acid
GC-MS (EI) Common FragmentationLoss of CH₂O or substituted aldehyde/ketone

Experimental Protocols

Protocol 1: General Procedure for In-Situ ¹H NMR Reaction Monitoring
  • Sample Preparation: In an NMR tube, dissolve the limiting reagent and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) in 0.5 mL of an appropriate deuterated solvent.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the initial mixture to establish the t=0 reference.

  • Reaction Initiation: Add the excess reagent(s) and/or catalyst to the NMR tube, quickly mix, and place the tube in the NMR spectrometer pre-heated to the desired reaction temperature.

  • Data Acquisition: Set up a series of ¹H NMR acquisitions at regular time intervals. Ensure the relaxation delay (d1) is sufficient for quantitative analysis (e.g., 5-10 seconds).

  • Data Analysis: Process the spectra and integrate the characteristic peaks of the starting material, product, and internal standard. Calculate the concentration of each species at each time point relative to the internal standard.

Protocol 2: General Procedure for HPLC Reaction Monitoring
  • Reaction Setup: Set up the reaction in a standard laboratory flask equipped with a stirrer and temperature control.

  • Sampling: At regular intervals, withdraw a small aliquot (e.g., 10-50 µL) of the reaction mixture.

  • Quenching & Dilution: Immediately quench the reaction in the aliquot by diluting it in a suitable solvent (e.g., acetonitrile) to a known volume. This also serves to precipitate any solids and prepare the sample for injection.

  • Analysis: Inject the diluted sample onto the HPLC system.

  • Quantification: Use a pre-established calibration curve or calculate relative peak areas to determine the extent of the reaction.

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • NIST. (n.d.). Oxetane, 3,3-dimethyl-. NIST WebBook. Retrieved from [Link]

  • MDPI. (2020). Chemical Space Exploration of Oxetanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Natural Products Containing the Oxetane and Related Moieties Present Additional Challenges for Structure Elucidation: A DU8+ Computational Case Study. Retrieved from [Link]

  • PubMed. (n.d.). Natural Products Containing the Oxetane and Related Moieties Present Additional Challenges for Structure Elucidation: A DU8+ Computational Case Study. Retrieved from [Link]

  • NMR Chemical Shifts. (n.d.). Retrieved from [Link]

  • ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Semantic Scholar. (2020, November 2). Chemical Space Exploration of Oxetanes. Retrieved from [Link]

  • ResearchGate. (2017, March 21). Reaction NMR: A Quantitative Kinetic Analysis "Probe" for Process Development. Retrieved from [Link]

  • Chemical shifts. (n.d.). Retrieved from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-(Allyloxy)oxetane on Newcrom R1 HPLC column. Retrieved from [Link]

  • ACS Publications. (2023, September 7). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Semantic Scholar. (2021, June 14). Indonesian Journal of Multidisciplinary Research. Retrieved from [Link]

  • PMC. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.). Retrieved from [Link]

  • MDPI. (n.d.). A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis. Retrieved from [Link]

  • DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMM. (n.d.). Retrieved from [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • PubMed. (n.d.). In situ FTIR reaction analysis of pharmaceutical-related chemistry and processes. Retrieved from [Link]

  • Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. (n.d.). Retrieved from [Link]

  • Nanalysis. (n.d.). Quantitative NMR (qNMR). Retrieved from [Link]

  • Quantitative NMR Spectroscopy.docx. (2017, November). Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Retrieved from [Link]

  • PMC. (2020, November 2). Chemical Space Exploration of Oxetanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023, December 1). Retrieved from [Link]

  • ResearchGate. (2016, July 12). (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Retrieved from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]

  • OSU Chemistry. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from [Link]

  • PMC. (n.d.). Development and validation of RP-HPLC method for estimation of eplerenone in spiked human plasma. Retrieved from [Link]

  • WUR eDepot. (2021, April 30). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]

  • RSC Publishing. (n.d.). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of (S)-3-Amino-2-oxetanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural elucidation and analysis of (S)-3-Amino-2-oxetanone derivatives. These strained heterocyclic compounds are valuable chiral building blocks in medicinal chemistry, making unambiguous structural verification paramount for researchers, scientists, and drug development professionals. This document moves beyond standard protocols to explain the causal reasoning behind analytical choices, ensuring a robust and validated approach to characterization.

Introduction: The Analytical Challenge of 2-Oxetanones

(S)-3-Amino-2-oxetanone and its derivatives are a subset of β-lactams, characterized by a four-membered ring containing a ketone and an oxygen atom. Their high ring strain makes them susceptible to ring-opening, and the presence of a chiral center at the C3 position demands analytical techniques that can definitively confirm stereochemistry. The primary goals of analysis are to:

  • Confirm the molecular weight and elemental composition.

  • Verify the integrity of the 2-oxetanone ring structure.

  • Elucidate the connectivity of all atoms.

  • Unambiguously determine the relative and absolute stereochemistry.

Both NMR and Mass Spectrometry are indispensable tools for this purpose, yet they provide different and complementary information. While MS excels at providing precise molecular weight and fragmentation data, NMR is unparalleled in defining atomic connectivity and stereochemical relationships.

Nuclear Magnetic Resonance (NMR): The Architect of Molecular Structure

NMR spectroscopy is the gold standard for determining the precise 3D structure of organic molecules in solution.[1] It is a non-destructive technique that provides rich information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei like ¹H and ¹³C.[2]

Rationale for NMR in 2-Oxetanone Analysis

For (S)-3-Amino-2-oxetanone derivatives, NMR is uniquely suited to:

  • Confirm Ring Integrity: The chemical shifts and coupling constants of the ring protons (H3 and H4) are highly diagnostic of the strained four-membered ring system.

  • Determine Stereochemistry: The coupling constant (³J) between H3 and H4 protons directly informs their cis or trans relationship, while advanced techniques like the Nuclear Overhauser Effect (NOE) can confirm through-space proximity, solidifying the stereochemical assignment.[3][4]

Experimental Protocol: ¹H, ¹³C, and 2D NMR

A comprehensive NMR analysis involves a suite of experiments.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified (S)-3-Amino-2-oxetanone derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[2]

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is assigned a chemical shift of 0 ppm.[2]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. This provides information on the number of different proton environments and their neighboring protons through spin-spin splitting.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (or use a 2D experiment like HSQC) to identify the number of unique carbon environments. This is crucial for confirming the presence of the carbonyl carbon (C2) and other carbons in the molecule.

  • 2D COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (typically through 2-3 bonds), helping to trace out the spin systems within the molecule.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, allowing for unambiguous assignment of both ¹H and ¹³C signals.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds), which is essential for piecing together the molecular skeleton, for instance, by correlating the H4 protons to the C2 carbonyl carbon.

  • 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): To confirm stereochemistry, a NOESY or ROESY experiment is performed. This reveals protons that are close in space (<5 Å), regardless of whether they are bonded. For a cis configuration, a strong NOE is expected between H3 and H4 protons.[5]

Data Interpretation and Expected Values

The key to confirming the structure of (S)-3-Amino-2-oxetanone derivatives lies in identifying the characteristic signals of the ring protons and carbons.

Table 1: Typical NMR Spectral Data for the 2-Oxetanone Ring

NucleusPositionTypical Chemical Shift (ppm)Expected MultiplicityKey Correlations (HMBC)
¹HH3 (CH-N)4.0 - 5.0Doublet of doublets or TripletC2, C4
¹HH4 (CH₂-O)4.5 - 5.5Two doublets of doublets (geminal)C2, C3
¹³CC2 (C=O)165 - 175SingletH3, H4
¹³CC3 (CH-N)45 - 60Doublet-
¹³CC4 (CH₂-O)70 - 85Triplet-

Causality Behind the Data: The downfield chemical shifts of the H4 and C4 nuclei are a direct consequence of the deshielding effect of the adjacent oxygen atom. The carbonyl carbon (C2) appears at a characteristic low-field position. The most critical piece of data for stereochemistry is the vicinal coupling constant, ³J(H3-H4). For analogous β-lactam systems, a cis relationship typically results in a coupling constant of 5-6 Hz , whereas a trans relationship shows a much smaller coupling of 0-2 Hz .[3] This empirical rule is a powerful tool for assigning relative stereochemistry.

Mass Spectrometry (MS): The Arbiter of Mass and Fragmentation

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[1] For drug development professionals, its ability to confirm molecular weight, determine elemental composition (with high-resolution MS), and elucidate structural motifs through fragmentation is critical.[6][7] When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for purity analysis and metabolite identification.[8]

Rationale for MS in 2-Oxetanone Analysis
  • Unambiguous Molecular Weight: MS provides a direct measurement of the molecular weight, serving as the first checkpoint for a successful synthesis.

  • Fragmentation Analysis: The fragmentation pattern in tandem MS (MS/MS) provides a "fingerprint" of the molecule. The strained β-lactam ring exhibits characteristic cleavage pathways that can confirm the integrity of the core structure.[9]

  • High Sensitivity: MS is significantly more sensitive than NMR, capable of detecting compounds at picomole to femtomole levels, making it ideal for analyzing low-abundance impurities or metabolites.[10]

Experimental Protocol: LC-MS/MS Analysis

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a solvent compatible with reverse-phase chromatography, such as a mixture of acetonitrile and water.

  • Chromatographic Separation (LC): Inject the sample into an HPLC system, typically with a C18 column. A gradient elution method is used to separate the target compound from impurities before it enters the mass spectrometer.

  • Ionization: Electrospray ionization (ESI) is the preferred method for polar molecules like amino-oxetanones as it is a soft ionization technique that typically produces an intact protonated molecule, [M+H]⁺.

  • Full Scan MS (MS1): Acquire a full scan mass spectrum to identify the m/z of the protonated parent molecule.

  • Tandem MS (MS/MS): Isolate the parent ion ([M+H]⁺) in the mass spectrometer and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon). This fragments the ion.

  • Product Ion Scan (MS2): Scan for the m/z values of the resulting fragment ions. This product ion spectrum is used to deduce structural information.

Data Interpretation: The Fragmentation Pathway

The primary fragmentation pathway for 2-oxetanone rings, analogous to other β-lactams, is a retro [2+2] cycloaddition-type cleavage of the strained four-membered ring.[9][11] This is a highly diagnostic fragmentation event.

Caption: Proposed ESI-MS/MS fragmentation of the 2-oxetanone ring.

The observation of fragments corresponding to the loss of ketene (Fragment A) or the imine portion (Fragment B) is strong evidence for the presence of the intact 2-oxetanone ring.[9] Further fragmentation of the substituent groups can also provide valuable structural information.

Table 2: Common Diagnostic Fragments in MS/MS of 3-Amino-2-Oxetanone Derivatives

Fragmentation EventNeutral LossResulting FragmentStructural Information Confirmed
Ring CleavageC₂H₂O (Ketene)Imine fragmentIntegrity of C3-N bond and substituent
Ring CleavageC₂H₃NR (Imine)Ketene fragmentIntegrity of C2-C4-O backbone
Loss of Amine SubstituentR-NH₂[M+H - RNH₂]⁺Confirms side-chain identity
DecarbonylationCO[M+H - CO]⁺Presence of carbonyl group

Head-to-Head Comparison: NMR vs. Mass Spectrometry

FeatureNMR SpectroscopyMass SpectrometryThe Synergistic Approach
Primary Information Atomic connectivity, 3D structure, stereochemistryMolecular weight, elemental formula, fragmentationMS confirms mass, NMR builds the structure.
Sensitivity Lower (mg scale)[1]Very High (µg to ng scale)[10]Use MS to detect and screen, NMR to fully characterize.
Stereochemistry Excellent (via J-coupling and NOE)[3]Generally poor (cannot distinguish enantiomers)NMR is required for stereochemical proof.
Quantitation Inherently quantitative (signal area ∝ nuclei)[1]Requires calibration curves and internal standardsNMR for bulk purity, LC-MS for trace analysis.
Throughput Lower (minutes to hours per experiment)Higher (seconds to minutes per sample)LC-MS for high-throughput screening, NMR for lead compounds.
Sample State SolutionGas phase (after ionization)Both are complementary for a complete picture.

Integrated Analytical Workflow

For robust, publication-quality characterization of a novel (S)-3-Amino-2-oxetanone derivative, neither technique is sufficient alone. A self-validating workflow leverages the strengths of both.

Analytical_Workflow Start Synthesized Compound LCMS LC-MS Analysis Start->LCMS Initial Screen Purity Purity > 95%? LCMS->Purity Check Purity & Mass HRMS High-Resolution MS (Elemental Formula) LCMS->HRMS Purify Purification (e.g., HPLC) Purity->Purify No NMR_Suite Comprehensive NMR (¹H, ¹³C, COSY, HSQC, HMBC) Purity->NMR_Suite Yes Purify->LCMS Re-analyze Structure_Proposed Proposed Structure NMR_Suite->Structure_Proposed HRMS->Structure_Proposed Stereo_NMR Stereochemistry NMR (NOESY/ROESY) Final_Structure Final Validated Structure Stereo_NMR->Final_Structure Final Confirmation Structure_Proposed->Stereo_NMR Confirm Stereochem

Caption: Integrated workflow for structural validation.

Conclusion

The analysis of (S)-3-Amino-2-oxetanone derivatives requires a multi-faceted spectroscopic approach. Mass spectrometry serves as the rapid, high-sensitivity tool for confirming molecular weight and core structural motifs through its characteristic fragmentation patterns. However, for the unambiguous determination of atomic connectivity and, most critically, the stereochemistry at the C3 position, NMR spectroscopy is indispensable. The vicinal coupling constants and NOE data from NMR provide definitive proof of structure that MS cannot. By integrating these two powerful techniques into a logical workflow, researchers and drug developers can characterize these valuable chiral building blocks with the highest degree of scientific rigor and confidence.

References

  • Hu, W. et al. (2015). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. PLoS ONE, 10(6), e0131529. Available at: [Link]

  • Burtea, A. et al. (2020). Advanced NMR techniques for structural characterization of heterocyclic structures. Encontro de Espectroscopia e Ressonância Magnética. Available at: [Link]

  • Pan, Z., & Raftery, D. (2007). Comparing and combining NMR spectroscopy and mass spectrometry in metabolomics. Analytical and Bioanalytical Chemistry, 387(2), 525-527. (Note: A direct link to the full text may require a subscription; the abstract is widely available).
  • D'hooghe, M., & De Kimpe, N. (2006). The Chemistry of 2-Azetidinones (β-Lactams). In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc. (Note: This is a book reference, specific chapter URLs may not be available).
  • Jones, K. et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. Available at: [Link]

  • Bifulco, G. et al. (2007). NMR in the Determination of Stereochemistry. Chemical Reviews, 107(9), 3744-3779. Available at: [Link]

  • Lindon, J. C., Nicholson, J. K., & Everett, J. R. (2017). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics. In Metabolic Phenotyping in Personalized and Public Healthcare. Elsevier. Available at: [Link]

  • Wilson, I. D. (2012). LC/MS Applications in Drug Development. BioAgilytix. Available at: [Link]

  • Mitscher, L. A. et al. (1976). Chemical-ionization mass spectrometry of beta-lactam antibiotics. Journal of Pharmaceutical Sciences, 65(7), 1048-1051. Available at: [Link]

  • Kaur, R. et al. (2014). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences, 7(1), 74-80. Available at: [Link]

Sources

Navigating the Mirror Image World: A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 3-Amino-2-oxetanone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is often the very essence of its biological activity and safety profile. For chiral building blocks like 3-amino-2-oxetanone, a key intermediate in the synthesis of various bioactive compounds, the ability to accurately determine its enantiomeric excess (ee) is paramount. This guide provides an in-depth, comparative analysis of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioseparation of 3-amino-2-oxetanone, grounded in experimental insights and established chromatographic principles.

The Criticality of Enantiomeric Purity in β-Lactam Scaffolds

The 2-oxetanone ring, a core structure in β-lactam antibiotics, presents a fascinating and challenging subject for stereochemical analysis. The biological activity of many pharmaceuticals derived from such scaffolds is often confined to a single enantiomer. The other enantiomer might be inactive or, in worst-case scenarios, elicit undesirable toxicological effects. Consequently, robust and reliable analytical methods for quantifying enantiomeric purity are not just a regulatory requirement but a cornerstone of safe drug development.[1] Chiral HPLC stands as the gold standard for this purpose due to its high resolution, sensitivity, and reproducibility.[2][3]

A Comparative Analysis of Chiral Stationary Phases (CSPs)

The heart of a chiral HPLC separation lies in the chiral stationary phase (CSP). The differential interaction between the enantiomers of the analyte and the chiral environment of the CSP leads to their separation. For a molecule like 3-amino-2-oxetanone, which contains both a polar lactam and a basic amino group, several types of CSPs are viable candidates.

Polysaccharide-Based CSPs: The Versatile Workhorse

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamate derivatives, are renowned for their broad applicability and versatility.[1] They can be operated in normal-phase, reversed-phase, and polar organic modes, offering a wide range of selectivities.[4]

Mechanism of Chiral Recognition: The chiral recognition mechanism on polysaccharide CSPs is complex and multimodal, involving a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral grooves or cavities within the polysaccharide structure.[1][5] For 3-amino-2-oxetanone, the amino group and the carbonyl group of the lactam are expected to play a crucial role in these interactions.

Experimental Protocol: Screening on a Polysaccharide-Based CSP (e.g., Chiralpak® IA)

  • Column: Chiralpak® IA (immobilized amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase Screening:

    • Normal Phase: n-Hexane/Isopropanol (IPA) (90:10, v/v) with 0.1% Diethylamine (DEA).

    • Polar Organic Mode: Acetonitrile (ACN)/Methanol (MeOH) (95:5, v/v) with 0.1% DEA.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 210 nm (due to the lactam chromophore).

  • Sample Preparation: Dissolve racemic 3-amino-2-oxetanone in the initial mobile phase to a concentration of 1 mg/mL.

Rationale for Choices:

  • The immobilized nature of Chiralpak® IA allows for a broader range of solvents, enhancing method development flexibility.

  • DEA is added as a basic modifier to suppress the protonation of the amino group, preventing peak tailing and improving chromatographic efficiency.[6]

  • Screening in both normal and polar organic modes is crucial as the elution order and resolution of enantiomers can be inverted.[5]

Cyclodextrin-Based CSPs: The Inclusion Complex Specialists

Cyclodextrin-based CSPs, particularly derivatized β-cyclodextrins, have demonstrated significant success in the separation of β-lactam enantiomers.[7][8]

Mechanism of Chiral Recognition: The primary mechanism involves the formation of inclusion complexes, where the analyte (or a portion of it) fits into the hydrophobic cavity of the cyclodextrin. Chiral recognition is achieved through secondary interactions between the analyte's functional groups and the hydroxyl or derivatized groups on the rim of the cyclodextrin.[7][9] The amino group of 3-amino-2-oxetanone can interact with the derivatized rim, while the oxetanone ring may be included in the cavity.

Experimental Protocol: Screening on a Cyclodextrin-Based CSP (e.g., Cyclobond® I 2000 DMP)

  • Column: Cyclobond® I 2000 DMP (dimethylphenyl carbamate derivatized β-cyclodextrin), 250 x 4.6 mm, 5 µm.

  • Mobile Phase Screening:

    • Reversed-Phase: Water/Acetonitrile (ACN) (70:30, v/v) with 0.1% Trifluoroacetic acid (TFA).

    • Polar Organic Mode: Acetonitrile (ACN)/Methanol (MeOH) (90:10, v/v).

  • Flow Rate: 0.8 mL/min.

  • Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve racemic 3-amino-2-oxetanone in the initial mobile phase to a concentration of 1 mg/mL.

Rationale for Choices:

  • Reversed-phase mode is often effective for cyclodextrin columns in separating β-lactams.[8]

  • TFA is used as an acidic modifier in reversed-phase to ensure consistent protonation of the amino group, leading to sharper peaks.

  • A slightly elevated temperature can improve mass transfer kinetics and peak efficiency.

Comparative Performance Data

The following table summarizes the expected performance of the different CSPs based on literature for analogous compounds. Actual results for 3-amino-2-oxetanone would require experimental verification.

Chiral Stationary Phase (CSP)Mobile Phase ModeExpected Resolution (Rs)Expected Selectivity (α)AdvantagesDisadvantages
Polysaccharide-Based (e.g., Chiralpak® IA) Normal Phase (Hexane/IPA/DEA)> 2.0> 1.3Broad applicability, high efficiency, robust.[4][5]Can be sensitive to mobile phase composition.
Polysaccharide-Based (e.g., Chiralpak® IA) Polar Organic (ACN/MeOH/DEA)1.5 - 2.51.2 - 1.5Good for polar compounds, compatible with MS.May have lower selectivity than normal phase.
Cyclodextrin-Based (e.g., Cyclobond® I 2000 DMP) Reversed-Phase (Water/ACN/TFA)> 1.8> 1.2Excellent for β-lactams, stable in aqueous phases.[7][8]Can have longer equilibration times.
Cyclodextrin-Based (e.g., Cyclobond® I 2000 DMP) Polar Organic (ACN/MeOH)1.2 - 2.01.1 - 1.4Alternative selectivity to reversed-phase.May require careful optimization of alcohol content.

Visualizing the Method Development Workflow

A systematic approach to chiral method development is crucial for efficiently arriving at an optimal separation. The following diagram illustrates a typical workflow.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Selection cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation Start Racemic Standard of 3-Amino-2-oxetanone Screen_Poly Screen on Polysaccharide CSP (e.g., Chiralpak IA) Start->Screen_Poly Screen_Cyclo Screen on Cyclodextrin CSP (e.g., Cyclobond I 2000 DMP) Start->Screen_Cyclo Eval_Results Evaluate Resolution (Rs) and Selectivity (α) Screen_Poly->Eval_Results Screen_Cyclo->Eval_Results Select_Best Select Best CSP and Mobile Phase Combination Eval_Results->Select_Best Rs > 1.5 No_Sep No Separation or Poor Peak Shape Eval_Results->No_Sep Rs < 1.5 Optimize_MP Optimize Mobile Phase (Solvent ratio, Additive conc.) Select_Best->Optimize_MP No_Sep->Screen_Poly Try different CSP/mode Optimize_Flow Optimize Flow Rate Optimize_MP->Optimize_Flow Optimize_Temp Optimize Temperature Optimize_Flow->Optimize_Temp Validate Method Validation (ICH Guidelines) Optimize_Temp->Validate

Caption: A systematic workflow for chiral HPLC method development.

Calculating Enantiomeric Excess

Once a baseline separation of the two enantiomers is achieved, the enantiomeric excess (ee) can be calculated from the peak areas in the chromatogram using the following formula:[2]

ee (%) = [(Areamajor - Areaminor) / (Areamajor + Areaminor)] x 100

Where:

  • Areamajor is the peak area of the more abundant enantiomer.

  • Areaminor is the peak area of the less abundant enantiomer.

Conclusion and Recommendations

The determination of the enantiomeric excess of 3-amino-2-oxetanone is reliably achieved using chiral HPLC. Both polysaccharide-based and cyclodextrin-based CSPs are strong candidates for this separation.

  • Starting Point: A polysaccharide-based CSP, such as Chiralpak® IA, under normal-phase conditions (Hexane/IPA with a basic additive) is an excellent starting point due to the high success rate of these columns for a wide range of chiral compounds.[5]

  • Alternative Strategy: If the normal-phase approach is unsuccessful, a cyclodextrin-based column in reversed-phase mode offers a mechanistically different and powerful alternative that has proven effective for other β-lactams.[7][8]

Ultimately, the choice of the optimal method will depend on a systematic screening and optimization process. By understanding the underlying principles of chiral recognition and following a logical method development workflow, researchers can confidently establish a robust and reliable method for the critical task of determining the enantiomeric purity of 3-amino-2-oxetanone.

References

  • Sun, P., Wang, C., Armstrong, D. W., Péter, A., & Forró, E. (2006). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. Journal of Liquid Chromatography & Related Technologies, 29(13), 1849-1860. [Link]

  • ResearchGate. (2006). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. [Link]

  • ResearchGate. (2001). Reversed-phase liquid chromatographic separation of enantiomers on polysaccharide type chiral stationary phases. Journal of Chromatography A, 906(1-2), 127-54. [Link]

  • Semantic Scholar. (2010). Separation of the Enantiomers of β-Blockers Using Brush Type Chiral Stationary Phase Derived from Conformationally Rigid α-Amino β-Lactam. [Link]

  • Open Access LMU. (2022). Chiral stationary phases and applications in gas chromatography. [Link]

  • PMC. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. [Link]

  • ResearchGate. (2006). Separation of enantiomers of beta-lactams by HPLC using cyclodextrin-based chiral stationary phases | Request PDF. [Link]

  • SIELC Technologies. Separation of 2-Oxetanone, 4-heptadecylidene-3-hexadecyl- on Newcrom R1 HPLC column. [Link]

  • PubMed. (1985). Liquid chromatographic separation of enantiomers of beta-amino acids using a chiral stationary phase. [Link]

  • Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. [Link]

  • Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. [Link]

Sources

A Comparative Guide to β-Amino Acid Building Blocks in Synthesis: From Strategy to Execution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Expanding Role of β-Amino Acids in Modern Chemistry

In the landscape of peptide science and drug discovery, β-amino acids have emerged as invaluable building blocks for the creation of novel molecular architectures with enhanced therapeutic potential.[1][2] Unlike their α-amino acid counterparts, the presence of an additional carbon atom in the backbone of β-amino acids imparts unique conformational properties and, crucially, resistance to enzymatic degradation.[3][4][5] This has led to their widespread use in the design of peptidomimetics, molecules that mimic the structure and function of natural peptides but with improved stability and bioavailability.[3][6]

The successful incorporation of β-amino acids into synthetic peptides, however, is not without its challenges. The choice of the specific β-amino acid building block, including its side chain, stereochemistry, and the protecting group strategy employed, can significantly impact the efficiency of the synthesis, the purity of the final product, and the conformational properties of the resulting peptide.[7][8]

This guide provides a comprehensive, in-depth comparative study of different β-amino acid building blocks. We will delve into the nuances of their synthesis, compare their performance in solid-phase peptide synthesis (SPPS), and provide detailed, field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of β-amino acids in their synthetic endeavors.

Part 1: The Building Blocks - A Comparative Overview

The selection of the appropriate β-amino acid building block is the foundational step in any synthetic campaign. This choice is dictated by the desired properties of the final molecule, including its structure, biological activity, and stability. Here, we compare the most common classes of β-amino acid building blocks.

Section 1.1: Acyclic β-Amino Acids: The Workhorses of β-Peptide Synthesis

Acyclic β-amino acids, such as β-alanine and β-phenylalanine, are the most frequently utilized building blocks in β-peptide synthesis due to their commercial availability and synthetic accessibility.

  • β-Alanine: As the simplest β-amino acid, β-alanine is achiral and provides flexibility to the peptide backbone. Its synthesis is straightforward, often starting from the Michael addition of ammonia to acrylonitrile followed by hydrolysis.[9] In peptide structures, it can act as a flexible linker or induce turn-like conformations.[10]

  • β-Phenylalanine: This building block introduces an aromatic side chain, which can participate in π-π stacking interactions and influence the overall conformation and binding affinity of the peptide. Enantiomerically pure β-phenylalanine can be synthesized through various methods, including asymmetric hydrogenation and enzymatic resolutions.[11][12] The presence of the bulky phenyl group can present greater steric hindrance during peptide coupling compared to β-alanine.

Physicochemical Properties of Representative Acyclic β-Amino Acids:

Amino AcidStructureMolecular Weight ( g/mol )HydrophobicityKey Features
β-Alanine β-Alanine structure
89.09HydrophilicFlexible, achiral linker.β-Phenylalanine β-Phenylalanine structure165.19HydrophobicAromatic side chain for potential π-π interactions.
Section 1.2: Cyclic β-Amino Acids: Conformationally Constrained Scaffolds

Cyclic β-amino acids, such as 2-aminocyclopentanecarboxylic acid (ACPC), offer a powerful strategy to introduce conformational rigidity into a peptide backbone.[7] This pre-organization can lead to enhanced binding affinity and selectivity for a biological target.

The synthesis of cyclic β-amino acids is generally more complex than their acyclic counterparts.[13] However, the conformational benefits they confer often justify the additional synthetic effort. The rigid ring structure significantly restricts the available dihedral angles, forcing the peptide backbone to adopt a well-defined secondary structure, such as a helix or a turn.[14][15] This contrasts with the greater conformational flexibility of peptides containing acyclic β-amino acids.

Section 1.3: Protecting Group Strategies: A Critical Choice in SPPS

The choice between the two most common α-amino protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), is a critical decision in solid-phase peptide synthesis (SPPS).[][17] This choice dictates the entire synthetic strategy, including the type of resin, the deprotection conditions, and the side-chain protecting groups.

Boc Strategy:

  • Protection: The Boc group is stable to a wide range of reaction conditions but is readily cleaved by strong acids, typically trifluoroacetic acid (TFA).[12]

  • Deprotection: Repetitive deprotection is carried out with 50% TFA in dichloromethane (DCM).

  • Final Cleavage: Requires strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

  • Advantages: Can be more effective for long or difficult sequences due to in situ neutralization protocols that can reduce aggregation.[12]

  • Disadvantages: The harsh acidic conditions for final cleavage can degrade sensitive peptides and require specialized equipment.[17]

Fmoc Strategy:

  • Protection: The Fmoc group is stable to acidic conditions but is cleaved by bases, typically a solution of piperidine in N,N-dimethylformamide (DMF).[13][18]

  • Deprotection: Repetitive deprotection is performed with 20-50% piperidine in DMF.

  • Final Cleavage: Milder acidic conditions, typically a cocktail containing TFA, are used to cleave the peptide from the resin and remove side-chain protecting groups.

  • Advantages: The milder deprotection and cleavage conditions are compatible with a wider range of sensitive functional groups and allow for the synthesis of modified peptides.[17] The progress of the reaction can be monitored by UV spectroscopy of the released fluorenyl group.[]

  • Disadvantages: The basic deprotection conditions can promote side reactions such as diketopiperazine formation, especially at the dipeptide stage.[20]

G cluster_boc Boc Strategy cluster_fmoc Fmoc Strategy Boc_Protect Boc Protection (Acid Labile) Boc_Deprotect Deprotection: Strong Acid (TFA) Boc_Protect->Boc_Deprotect Boc_Cleavage Final Cleavage: Very Strong Acid (HF) Boc_Deprotect->Boc_Cleavage Fmoc_Protect Fmoc Protection (Base Labile) Fmoc_Deprotect Deprotection: Base (Piperidine) Fmoc_Protect->Fmoc_Deprotect Fmoc_Cleavage Final Cleavage: Mild Acid (TFA) Fmoc_Deprotect->Fmoc_Cleavage

Part 2: Performance in Solid-Phase Peptide Synthesis (SPPS) - A Head-to-Head Comparison

The theoretical advantages of a particular building block must be validated by its performance in the laboratory. This section provides a comparative analysis of the synthetic efficiency and potential pitfalls associated with different β-amino acid building blocks.

Section 2.1: Coupling Efficiency and Kinetics

The efficiency of peptide bond formation is paramount in SPPS. Incomplete coupling reactions lead to deletion sequences, which are often difficult to separate from the desired product. The steric hindrance of the incoming amino acid and the reactivity of the coupling reagent are key factors influencing coupling efficiency.

Generally, β-amino acids with bulky side chains, such as β-phenylalanine, and cyclic β-amino acids exhibit slower coupling kinetics compared to less sterically hindered counterparts like β-alanine. The choice of coupling reagent is therefore critical. For sterically demanding couplings, more potent activating reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often employed.[3][21][22]

Comparative Performance of β-Amino Acid Building Blocks in SPPS (Representative Data):

Building BlockProtecting GroupCoupling ReagentCoupling Time (min)Yield (%)Purity (%)
β-Alanine FmocHBTU/DIPEA30>99>95
β-Phenylalanine FmocHBTU/DIPEA60~98>90
β-Phenylalanine FmocHATU/DIPEA45>99>95
Cyclic β-AA (ACPC) FmocHATU/DIPEA90-120~95>90
β-Alanine BocDCC/HOBt45>99>95
β-Phenylalanine BocDCC/HOBt90~97>90

Note: This data is representative and can vary depending on the specific sequence, resin, and reaction conditions.

Section 2.2: Common Side Reactions and Mitigation Strategies

The chemical environment of SPPS can lead to several side reactions that compromise the yield and purity of the target peptide.[23][24][25]

  • Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, particularly when using the Fmoc strategy.[20] The free N-terminus of the second amino acid can attack the ester linkage of the first amino acid to the resin, leading to the formation of a cyclic dipeptide and termination of the peptide chain. This is more prevalent with proline and other secondary amines in the first or second position. To mitigate this, using a 2-chlorotrityl chloride resin, which is more sterically hindered, is recommended.[20]

  • Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a five-membered succinimide ring, especially under basic or acidic conditions.[6][20] This can lead to racemization and the formation of β- and iso-aspartyl peptides. In Fmoc SPPS, adding HOBt to the piperidine deprotection solution can reduce this side reaction.[20] In Boc SPPS, using the β-cyclohexyl ester of aspartic acid is beneficial.[20]

  • Racemization: The chiral integrity of amino acids can be compromised during activation and coupling, particularly for sterically hindered residues. The use of additives like HOBt or HOAt can suppress racemization.[3]

G cluster_main SPPS Cycle cluster_side Potential Side Reactions Start Resin-Bound Peptide Deprotection N-terminal Deprotection Start->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling DKP Diketopiperazine Formation Deprotection->DKP (Fmoc) Coupling->Start Aspartimide Aspartimide Formation Coupling->Aspartimide Racemization Racemization Coupling->Racemization

Part 3: Experimental Protocols and Workflows

To ensure the reproducibility and success of your synthetic efforts, we provide detailed, step-by-step protocols for the preparation of a common β-amino acid building block and its incorporation into a peptide sequence via manual SPPS.

Section 3.1: Synthesis of Fmoc-β-Alanine

This protocol describes the synthesis of Fmoc-β-alanine from β-alanine and Fmoc-Cl.[26]

Materials:

  • β-Alanine

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Diethyl ether

  • Hydrochloric acid (HCl), 2N

  • Ethyl acetate

  • Hexane

  • Deionized water

Procedure:

  • Dissolve β-alanine (1.0 eq) in a 10% aqueous solution of sodium carbonate in a round-bottom flask.

  • Cool the solution in an ice bath.

  • In a separate flask, dissolve Fmoc-Cl (0.95 eq) in dioxane.

  • Add the Fmoc-Cl solution dropwise to the β-alanine solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Dilute the reaction mixture with deionized water and wash three times with diethyl ether to remove unreacted Fmoc-Cl.

  • Acidify the aqueous layer to pH 2 with 2N HCl. A white precipitate should form.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain pure Fmoc-β-alanine as a white solid.

Section 3.2: Solid-Phase Peptide Synthesis (SPPS) of a β-Peptide (Fmoc Strategy)

This protocol outlines the manual synthesis of a short peptide containing a β-amino acid using the Fmoc/tBu strategy.[1][5][27][28][29]

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected α- and β-amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • HBTU

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Diethyl ether

Procedure:

  • Resin Swelling: Place the resin in a reaction vessel and swell in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours. For sterically hindered β-amino acids, extend the coupling time or perform a double coupling.

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

    • Perform a Kaiser test to confirm complete coupling (beads should be colorless).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide under vacuum.

G Start Start: Swell Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Repeat Repeat for next AA Kaiser->Repeat Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage 3. Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation 4. Precipitation (Cold Ether) Cleavage->Precipitation End Crude Peptide Precipitation->End

Section 3.3: Characterization of the Final Peptide

The purity and identity of the synthesized β-peptide should be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for assessing the purity of the crude peptide and for purifying it.[30][31][32] A gradient of acetonitrile in water with 0.1% TFA is typically used.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying that the correct sequence has been assembled.[30][33][34]

Part 4: Conclusion and Future Outlook

The strategic selection and application of β-amino acid building blocks are pivotal for the successful synthesis of novel peptidomimetics with enhanced properties. This guide has provided a comparative analysis of acyclic and cyclic β-amino acids, a detailed examination of Boc versus Fmoc protection strategies, and practical insights into their performance in SPPS.

Key Takeaways:

  • Acyclic β-amino acids offer synthetic accessibility and are ideal for introducing flexibility or specific side-chain functionalities.

  • Cyclic β-amino acids provide conformational constraint, which can enhance biological activity and stability.

  • The Fmoc strategy is generally preferred for its milder conditions and compatibility with a wider range of chemistries, although the Boc strategy can be advantageous for particularly challenging sequences.

  • The choice of coupling reagents and careful monitoring for side reactions are crucial for achieving high yields and purities.

The field of β-amino acid chemistry continues to evolve, with ongoing research into new synthetic methodologies, novel building blocks with unique properties, and innovative applications in medicine and materials science. By understanding the fundamental principles and practical considerations outlined in this guide, researchers can confidently navigate the complexities of β-peptide synthesis and unlock the full potential of these remarkable molecules.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Gellman, S. H., et al. (2018). Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical properties and amino acid composition of top 20.... Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Scribd. (n.d.). Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • PubMed. (1978). Side Reactions in Peptide Synthesis. VII. Sequence Dependence in the Formation of Aminosuccinyl Derivatives From Beta-Benzyl-Aspartyl Peptides. Retrieved from [Link]

  • Bio-Rad. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical properties of peptides. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of.... Retrieved from [Link]

  • Scirp.org. (n.d.). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Retrieved from [Link]

  • PubMed. (2023). Advances in sample preparation and HPLC-MS/MS methods for determining amyloid-β peptide in biological samples: a review. Retrieved from [Link]

  • ResearchGate. (n.d.). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. Retrieved from [Link]

  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • Biotage. (2023). Peptide library synthesis: using two different coupling reagents to improve overall crude purity. Retrieved from [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026). Peptide Characterization by RP-HPLC for Regulatory Submissions. Retrieved from [Link]

  • Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved from [Link]

  • Online Inhibitor. (2025). HATU in Peptide Synthesis: Mechanistic Insights and Emerg.... Retrieved from [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) A Theoretical Study of β -Amino Acid Conformational Energies and Solvent Effect. Retrieved from [Link]

  • PubMed. (1991). beta-Alanyl-beta-alanine in cyclic beta-turned peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). Some important cyclic β-amino acids. Retrieved from [Link]

  • Frontiers. (2023). Advances in the synthesis of β-alanine. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Enantiomerically pure β-phenylalanine analogues from α–β-phenylalanine mixtures in a single reactive extraction step. Retrieved from [Link]

  • PMC - NIH. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Retrieved from [Link]

  • ACS Combinatorial Science. (n.d.). Global Analysis of Peptide Cyclization Efficiency. Retrieved from [Link]

  • LifeTein. (n.d.). Analytical Services: HPLC and Mass Spectrometry for Peptide Validation. Retrieved from [Link]

  • PMC. (n.d.). Global Analysis of Peptide Cyclization Efficiency. Retrieved from [Link]

  • Journal of the American Chemical Society. (1996). Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of Constrained β-Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Conformational Constraint in Drug Design

In the landscape of modern drug development and peptide science, the conformational rigidity of bioactive molecules is a cornerstone of achieving enhanced potency, selectivity, and metabolic stability. Constrained β-amino acids are invaluable building blocks in this pursuit. By restricting the torsional flexibility of the peptide backbone, these structures can lock a molecule into its biologically active conformation, improving binding affinity to target receptors and increasing resistance to proteolytic degradation.[1][2][3]

This guide provides an in-depth comparison of alternative reagents and synthetic strategies for accessing these vital scaffolds. We will move beyond mere procedural lists to explore the underlying mechanistic principles, comparative performance data, and practical considerations that inform reagent selection in a research and development setting. Our focus is on providing actionable insights for researchers, scientists, and drug development professionals aiming to innovate in peptidomimetic and small molecule design.

Chain Homologation Approaches: Beyond the Classics

The one-carbon extension of α-amino acids to their β-homologues is a fundamental strategy. While the Arndt-Eistert reaction is a classic method, its reliance on the hazardous and explosive diazomethane has driven the development of safer, more versatile alternatives.[4][5]

The Arndt-Eistert Reaction: A Baseline for Comparison

The Arndt-Eistert synthesis involves the conversion of a carboxylic acid to its one-carbon homologue via a diazoketone intermediate formed from the reaction of an acid chloride with diazomethane.[4][6] The subsequent Wolff rearrangement, typically catalyzed by silver salts (Ag₂O), generates a ketene that is trapped by a nucleophile to yield the desired product.[5]

Generalized Workflow: Arndt-Eistert Reaction

cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Diazoketone Formation cluster_2 Step 3: Wolff Rearrangement & Trapping start α-Amino Acid reagent1 SOCl₂ or (COCl)₂ start->reagent1 intermediate1 Acid Chloride reagent1->intermediate1 reagent2 Diazomethane (CH₂N₂) intermediate1->reagent2 intermediate2 α-Diazoketone reagent2->intermediate2 reagent3 Ag₂O, H₂O/ROH intermediate2->reagent3 Wolff Rearrangement intermediate3 Ketene intermediate2->intermediate3 product β-Amino Acid/Ester intermediate3->product Nucleophilic Trapping

Caption: Workflow for the classic Arndt-Eistert homologation.

While effective, the toxicity and explosive nature of diazomethane necessitate specialized handling and limit scalability.[4] This has led to the adoption of safer alternatives.

The Kowalski Ester Homologation: A Safer Diazo-Free Alternative

The Kowalski homologation provides a robust, one-pot alternative that avoids diazomethane entirely.[7] It utilizes a reagent mixture of dibromomethane (CH₂Br₂), lithium diisopropylamide (LDA), and diethyl chlorophosphate to generate a lithium carbenoid in situ. This carbenoid reacts with an ester to form a ynolate intermediate, which upon aqueous workup, yields the homologated ester.

Core Advantages:

  • Safety: Completely avoids the use of diazomethane and explosive diazoketone intermediates.[7]

  • One-Pot Procedure: The entire sequence is carried out in a single reaction vessel, improving operational efficiency.[7]

Comparative Performance:

FeatureArndt-Eistert SynthesisKowalski Homologation
Key Reagent Diazomethane (CH₂N₂)Dibromomethane/LDA/Et₂P(O)Cl
Safety Profile High (Toxic, explosive reagents)Moderate (Strong base, pyrophoric)
Procedure Multi-step, requires isolationOne-pot procedure
Substrate Scope Broad, but sensitive to acidic groupsGood, compatible with various esters
Typical Yields 50-80%60-90%[7]

Experimental Protocol: Kowalski Homologation of N-Boc-pipecolic acid methyl ester

  • Reagent Preparation: A solution of diethyl chlorophosphate in THF is prepared. A separate flask is charged with dibromomethane and THF and cooled to -78 °C.

  • Carbenoid Generation: A solution of LDA is added dropwise to the dibromomethane solution at -78 °C and stirred for 30 minutes. The N-Boc-pipecolic acid methyl ester in THF is then added, followed by the dropwise addition of the diethyl chlorophosphate solution.

  • Ynolate Formation: The reaction is stirred at -78 °C for 2 hours.

  • Quenching & Workup: The reaction is quenched with a saturated aqueous solution of NH₄Cl and allowed to warm to room temperature. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are washed, dried, and concentrated.

  • Purification: The crude product is purified by flash column chromatography to yield the N-Boc-β-homopipecolic acid methyl ester.

This protocol provides a viable and complementary alternative to the Arndt-Eistert procedure, particularly for larger-scale synthesis where the hazards of diazomethane are prohibitive.[7]

Cycloaddition Strategies: Forging Constrained Rings

Cycloaddition reactions are powerful tools for creating conformationally restricted cyclic β-amino acid precursors, such as β-lactams and cyclopropane derivatives.

The Kinugasa Reaction: Copper-Catalyzed Path to β-Lactams

The Kinugasa reaction is an efficient method for synthesizing β-lactams from the reaction of a nitrone and a copper(I) acetylide.[8][9] The resulting β-lactam ring serves as a versatile precursor to various β-amino acids through subsequent hydrolysis. Recent advancements have focused on asymmetric variants and expanding the reaction scope.[9][10]

Mechanism Overview: Kinugasa Reaction

Nitrone Nitrone Cycloaddition [3+2] Cycloaddition Nitrone->Cycloaddition CuAcetylide Copper(I) Acetylide CuAcetylide->Cycloaddition Intermediate Copper Isoxazolidine Intermediate Cycloaddition->Intermediate Rearrangement Rearrangement Cascade Intermediate->Rearrangement Product β-Lactam Rearrangement->Product cluster_0 Path A: C-N Cleavage cluster_1 Path B: C-C Cleavage Aziridine Aziridine-2-carboxylate ReagentA SmI₂, N-Activating Group (e.g., Tosyl) Aziridine->ReagentA ReagentB SmI₂, N-Non-activating Group Aziridine->ReagentB ProductA β-Amino Ester ReagentA->ProductA ProductB α-Amino Ester (Side Product) ReagentB->ProductB

Sources

A Senior Application Scientist's Guide to Validating β-Peptide Conformation with Circular Dichroism

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of β-peptides is paramount. These synthetic oligomers, with their unnatural β-amino acid backbones, offer tantalizing possibilities for creating proteolytically stable therapeutics and novel biomaterials. However, their potential is intrinsically linked to their conformation. This guide provides an in-depth, experience-driven comparison of Circular Dichroism (CD) spectroscopy as a primary tool for validating β-peptide secondary structure, benchmarking it against other common structural biology techniques. We will move beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach.

Section 1: The Principle—Why CD is a First-Line Tool for β-Peptide Structure

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in absorption of left- and right-handed circularly polarized light by chiral molecules.[1] In the context of peptides, the primary source of chirality and the key chromophore for secondary structure analysis is the amide bond of the polypeptide backbone.[1]

In the far-UV region of the spectrum (typically 185-250 nm), the repeating, ordered arrangement of these amide bonds in secondary structures like helices and sheets creates distinct CD signatures.[2][3] For instance, the well-known α-helix in proteins produces characteristic negative bands around 222 nm and 208 nm, and a strong positive band around 193 nm.[4][5] Similarly, β-sheets show a negative band near 218 nm and a positive one around 195 nm.[4][5][6]

β-peptides, while distinct from their α-peptide counterparts, also form stable, well-defined secondary structures (e.g., 10/12-helices, 14-helices, sheets) that give rise to unique and predictable CD spectra. This sensitivity makes CD an exceptionally powerful tool for:

  • Rapid Conformation Screening: Quickly determine if a newly synthesized β-peptide is folded or disordered.

  • Stability Studies: Monitor conformational changes in response to temperature, pH, or solvent variations.[7]

  • Binding Analysis: Detect structural changes upon interaction with a target molecule.

Compared to other high-resolution techniques, CD is remarkably cost-effective and rapid, making it the ideal first step in any structural validation workflow.[8]

Section 2: An Expert's Workflow for Acquiring High-Fidelity CD Spectra

Garbage in, garbage out. This axiom is especially true for CD spectroscopy. The quality of your spectrum is entirely dependent on meticulous sample preparation and a logically sound experimental setup. The following workflow is designed to be self-validating, with built-in checks to ensure data integrity.

CD_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Acquisition cluster_proc Phase 3: Analysis SamplePrep Sample Preparation (Purity >95%) Concentration Accurate Concentration (Quantitative Method) SamplePrep->Concentration BufferPrep Buffer Selection (No high UV absorbance) BufferPrep->Concentration InstrumentSetup Instrument Setup (N2 Purge, Calibration) Concentration->InstrumentSetup BlankScan 1. Scan Buffer Blank InstrumentSetup->BlankScan SampleScan 2. Scan Peptide Sample (Average 3-5 scans) BlankScan->SampleScan Validation 3. Check HT Voltage (<700V) SampleScan->Validation Processing Data Processing (Blank Subtraction, Smoothing) Validation->Processing Conversion Conversion to MRE (Mean Residue Ellipticity) Processing->Conversion Interpretation Structural Interpretation (Qualitative & Quantitative) Conversion->Interpretation

Caption: A self-validating workflow for β-peptide CD analysis.
Detailed Experimental Protocol

1. Critical Sample & Buffer Preparation:

  • Peptide Purity: Your sample must be >95% pure, as verified by HPLC and mass spectrometry. Impurities can contribute to the CD signal and distort results.[4]

  • Accurate Concentration: This is the most critical source of error. Do not use colorimetric assays like Bradford or Lowry.[4] Use quantitative amino acid analysis or a precisely determined extinction coefficient for a chromophore (e.g., Trp, Tyr) in the sequence for the most accurate results.[4] A typical concentration range is 0.1-1 mg/mL.[9]

  • Causality—Choosing the Right Buffer: The buffer itself must be transparent in the far-UV region.

    • Avoid: High concentrations of chloride ions, imidazole, and other compounds that have high absorbance below 200 nm. These will create high noise and high dynode voltage (HT), obscuring your peptide's signal.

    • Recommended: Phosphate buffers (e.g., 10-20 mM sodium phosphate), borate, or pure water are excellent choices. Always filter the final solution through a 0.22 µm filter to remove scattering particles.[9]

2. Instrument Setup & Data Acquisition:

  • Nitrogen Purge: The xenon lamp optics and sample chamber must be purged with high-purity nitrogen gas for at least 5-10 minutes before powering on the lamp.[9] This is crucial to remove oxygen, which absorbs strongly below 200 nm.

  • Wavelength Scan: For secondary structure, scan from at least 260 nm down to 185 nm or 190 nm.[3][9]

  • Acquisition Parameters:

    • Pathlength: Use a 0.1 cm or 0.05 cm pathlength quartz cuvette for far-UV measurements.[9]

    • Scan Speed: 20-50 nm/min.

    • Bandwidth: 1.0 nm.

    • Integration Time (D.I.T.): 1-2 seconds.

  • Self-Validation Check:

    • First, collect a spectrum of your buffer.

    • Next, collect 3-5 replicate scans of your peptide sample. These scans should overlay perfectly.[4] If they drift, it indicates a problem like aggregation, precipitation, or thermal instability.

    • Crucially, monitor the High Tension (HT) or dynode voltage. The HT voltage should remain below ~700V across the entire wavelength range. An HT value approaching the instrument's limit indicates that not enough light is reaching the detector, and the resulting data is unreliable.

3. Data Processing:

  • Blank Subtraction: Average the replicate sample scans and subtract the buffer blank spectrum.

  • Smoothing: Apply a gentle smoothing algorithm (e.g., Savitzky-Golay) if the data is noisy, but be careful not to over-smooth and distort the peak shapes.[4]

  • Conversion to Molar Units: Convert the raw ellipticity (θ) in millidegrees to Mean Residue Ellipticity ([θ]) in deg·cm²·dmol⁻¹ using the following equation. This normalization is essential for comparing different peptides.

    • [θ] = (θ * MRW) / (10 * c * l)

    • Where: θ is the observed ellipticity in millidegrees, MRW is the mean residue weight (molecular weight / number of residues), c is the concentration in g/L, and l is the pathlength in cm.

Section 3: Interpreting β-Peptide CD Spectra

Unlike α-peptides, the reference spectra for β-peptides are less standardized, but well-defined patterns have emerged from numerous studies.

CD_Spectra cluster_structures cluster_spectra Helix 14-Helix HelixSpec Strong Negative Band (~215-220 nm) Strong Positive Band (~195-200 nm) Helix->HelixSpec Sheet β-Sheet SheetSpec Single Negative Band (~215-220 nm) Single Positive Band (~195-200 nm) Sheet->SheetSpec Disordered Disordered / Random Coil DisorderedSpec Strong Negative Band (~198 nm) Low ellipticity > 210 nm Disordered->DisorderedSpec

Caption: Relationship between β-peptide structure and CD signal.
Data Summary: Characteristic CD Signals for Peptide Structures

The following table summarizes the generally accepted CD signals for common secondary structures. Note that the exact peak positions for β-peptides can vary based on sequence and solvent.

Secondary StructurePositive Maximum (nm)Negative Maximum/Minima (nm)Key Features
α-Helix (Reference)~193~208, ~222Two distinct negative minima are the hallmark of helical content.[4][5]
β-Sheet ~195~218A single, broad negative minimum and a positive maximum.[4][6]
β-Turn (Type I)~205~225, ~185Can be complex; often resembles distorted sheet or helical spectra.[10]
β-Turn (Type II)~190, ~225~205Distinct from Type I, highlighting CD's sensitivity to turn geometry.[10][11]
Disordered/Random Coil <200 (weak)~195 - 200Characterized by a strong negative band below 200 nm and very low ellipticity above 210 nm.[4][12]

For β-peptides specifically, a 14-helix often presents a spectrum similar to an α-helix but with the minima and maxima shifted and with different relative intensities. A strong negative band around 215-220 nm is a common indicator of a folded β-peptide structure.

Section 4: Comparative Analysis—CD in the Structural Biology Toolbox

While CD is an outstanding initial validation tool, it provides low-resolution, global structural information.[13] For atomic-level detail, it must be complemented by other techniques.[7][14]

FeatureCircular Dichroism (CD) Nuclear Magnetic Resonance (NMR) X-ray Crystallography
Resolution Low (Secondary Structure Content)High (Atomic Coordinates)High (Atomic Coordinates)
Sample State Solution (near-physiological)[3]Solution (near-physiological)[15]Solid (Crystal)
Primary Information Global secondary structure, conformational changes[16]3D structure, dynamics, intermolecular interactions[13]Static 3D structure in a crystal lattice[17][18]
Sample Concentration Low (µM to low mM)[4]High (High µM to mM)[13]N/A (Requires well-ordered crystals)
Experimental Time Fast (minutes to hours)[5]Slow (days to weeks)Slow (days to months, crystallization is a major bottleneck)[19]
Key Advantage High-throughput, sensitive to environmental changes[8][13]Provides atomic detail and dynamics in solution[13]The "gold standard" for high-resolution static structures[17]
Key Limitation Does not provide atomic-level detail[5]Size limitations (~30-40 kDa), complex data analysis[13]Crystal packing can influence conformation; not all peptides crystallize.

Expert Insight: A common discrepancy arises between CD and NMR when analyzing peptides that are partially structured or exist in equilibrium.[20] NMR might detect transient, localized helical populations that CD, which averages the signal over the entire molecule and ensemble, reports as largely disordered.[20] This is not a contradiction but a reflection of the different timescales and phenomena these techniques measure. A robust structural study leverages both: CD provides the initial evidence of folding and allows for rapid screening of optimal conditions (pH, temperature) for the more time-intensive NMR experiments.[15]

Conclusion

Circular Dichroism is an indispensable, high-throughput technique for the initial validation and characterization of β-peptide conformation. Its strength lies in its ability to rapidly confirm folding, estimate secondary structure content, and monitor conformational stability in a solution state that closely mimics physiological conditions. While it does not provide the atomic resolution of NMR or X-ray crystallography, CD is the foundational experiment upon which further high-resolution studies should be built. By following a meticulous, self-validating protocol, researchers can generate high-fidelity data that provides trustworthy and actionable insights into the structure of these promising molecules.

References

  • Conformational analysis of small peptides by circular dichroism. (n.d.). Digital Commons @ Southern University and A&M College. [Link]

  • Sreerama, N., & Woody, R. W. (n.d.). Structural composition of βI- and βII-proteins. Protein Science. [Link]

  • Greenfield, N. J. (n.d.). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols. [Link]

  • Circular dichroism (CD). (n.d.). University of Wisconsin-Madison. [Link]

  • Beyond α-Helix and β-Sheet: The Expanding Role of Circular Dichroism. (n.d.). Applied Photophysics. [Link]

  • Circular Dichroism Spectroscopy and its Application for Determination of Secondary Structure of Optically Active Species. (2024). Chemistry LibreTexts. [Link]

  • How to Analyze Protein Structure Using Circular Dichroism Spectroscopy. (n.d.). LinkedIn. [Link]

  • Viguera, A. R., & Serrano, L. (1995). Conformational analysis of peptides corresponding to beta-hairpins and a beta-sheet that represent the entire sequence of the alpha-spectrin SH3 domain. Journal of Molecular Biology, 251(1), 132–145. [Link]

  • Ladokhin, A. S., Jayasinghe, S., & White, S. H. (n.d.). CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. Biophysical Journal. [Link]

  • Bush, C. A., Sarkar, S. K., & Kopple, K. D. (1978). Circular dichroism of beta turns in peptides and proteins. Biochemistry, 17(23), 4951–4954. [Link]

  • CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You? (n.d.). MtoZ Biolabs. [Link]

  • Harris, K. D. M., Kariuki, B. M., & E-mail, K. D. M. H. (2001). Structure determination of a peptide beta-turn from powder X-ray diffraction data. Chemical Communications, (18), 1734–1735. [Link]

  • Circular Dichroism of Peptides. (n.d.). Moodle@Units. [Link]

  • Kirschner, D. A., Inouye, H., Duffy, L. K., Sinclair, A., Lind, M., & Selkoe, D. J. (n.d.). Conformational transition of amyloid β-peptide. Proceedings of the National Academy of Sciences. [Link]

  • Wishart, D. S., Sykes, B. D., & Richards, F. M. (1994). comparison of estimated secondary structures in peptides by nuclear magnetic resonance and circular dichroism. Peptides, 15(1), 155–163. [Link]

  • O'Brien, E. P., & Booth, J. (2019). Circular dichroism for secondary structure determination of proteins with unfolded domains using a self-organising map algorithm SOMSpec. Analyst, 144(17), 5128–5134. [Link]

  • peptide nmr. (n.d.). University of Zurich. [Link]

  • Bhat, T. N., Tollefson, M. V., & Suddath, F. L. (1988). Comparative X-ray crystallographic evidence for a beta-bend conformation as the active structure for peptide T in T4 receptor recognition. Proteins, 4(1), 11–17. [Link]

  • X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. (2009). etd@IISc. [Link]

  • Hinck, A. P., Archer, S. J., Qian, S. W., Roberts, A. B., Sporn, M. B., Weatherbee, J. A., & Piez, K. A. (n.d.). Three-Dimensional Structure in Solution and Comparison with the X-ray Structure of Transforming Growth Factor β1. Biochemistry. [Link]

Sources

A Senior Application Scientist's Guide to the Biological Activity of β-Amino Acid-Containing Peptides vs. Natural α-Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and biomaterials, peptides derived from natural α-amino acids represent a class of molecules with high potency and specificity. However, their therapeutic potential is often hampered by poor metabolic stability, primarily due to rapid degradation by proteases. This guide delves into a powerful strategy to overcome this limitation: the incorporation of β-amino acids. Peptides containing these modified building blocks, known as β-peptides or α,β-peptides, are a class of "foldamers"—unnatural oligomers that adopt stable, well-defined secondary structures.[1]

A β-amino acid differs from a natural α-amino acid by the presence of an additional carbon atom in its backbone.[2][3] This seemingly minor alteration fundamentally changes the peptide's structural and, consequently, its biological properties. This guide provides a comparative analysis of peptides with and without β-amino acids, focusing on proteolytic stability, receptor binding, and antimicrobial activity, supported by experimental data and detailed protocols for researchers in the field.

Part 1: The Structural Foundation: Why an Extra Carbon Matters

The defining feature of a β-peptide is its longer backbone, which allows for different folding patterns compared to α-peptides.[3] While α-peptides famously form α-helices and β-sheets, β-peptides can fold into a variety of unique and highly stable helical structures, such as the 14-helix (defined by 14-membered hydrogen-bonded rings) and the 10/12-helix.[4][5] Remarkably, β-peptides can form these stable secondary structures with as few as four to six residues, a feat that often requires much longer sequences for α-peptides.[6][7] This inherent conformational stability is a cornerstone of their biological function and resistance to degradation.

G cluster_alpha α-Peptide Backbone (α-Helix) cluster_beta β-Peptide Backbone (14-Helix) a_n N a_ca a_n->a_ca a_c C' a_ca->a_c a_n2 N a_c->a_n2 Peptide Bond a_ca2 a_n2->a_ca2 a_c2 C' a_ca2->a_c2 label_a Backbone: -[NH-CH(R)-CO]- b_n N b_cb b_n->b_cb b_ca b_c C' b_ca->b_c b_cb->b_ca b_n2 N b_c->b_n2 Peptide Bond b_cb2 b_n2->b_cb2 b_ca2 b_c2 C' b_ca2->b_c2 b_cb2->b_ca2 label_b Backbone: -[NH-CH(R)-CH2-CO]- (β³ shown)

Caption: Comparison of α- and β-amino acid peptide backbones.

Part 2: The Cornerstone Advantage: Resistance to Proteolytic Degradation

One of the most significant advantages of incorporating β-amino acids is the dramatic increase in resistance to enzymatic degradation.[8] Natural proteases have evolved to recognize and cleave the specific backbone conformation of α-peptides. The altered stereochemistry and additional backbone torsion angles of β-peptides make them poor substrates for these enzymes.[6][9]

This stability is not subtle. Studies have shown that while α-peptides are often completely degraded within minutes in the presence of proteases like pronase or pepsin, equivalent β-peptides remain entirely intact for 48 hours or longer under the same conditions.[9][10][11] This profound stability is a critical prerequisite for developing peptide-based therapeutics with viable in vivo half-lives.[3][6]

Table 1: Comparative Proteolytic Stability of an α-Peptide vs. a β-Peptide

Peptide Type Protease Cocktail (Pronase, Chymotrypsin, Pepsin) Incubation Time % Peptide Remaining
α-Peptide Present 15 minutes < 1%
α-Peptide Present 24 hours 0%
β-Peptide Present 15 minutes 100%
β-Peptide Present 48 hours > 99%

Data are representative based on findings reported in literature.[10]

Experimental Protocol: In Vitro Protease Stability Assay

This protocol provides a robust method for comparing the stability of α- and β-peptides. The causality behind this design is to expose the peptides to a "worst-case scenario" using a broad-spectrum protease cocktail to simulate aggressive in vivo degradation environments.

Workflow Diagram: Protease Stability Assay

G prep 1. Prepare Peptide Solutions (α-peptide, β-peptide, Controls) 1 mg/mL in Assay Buffer reaction 3. Initiate Reaction Mix Peptide + Protease (10:1 w/w) Incubate at 37°C prep->reaction enzyme 2. Prepare Protease Solution (e.g., Pronase at 0.5 mg/mL) enzyme->reaction sampling 4. Time-Point Sampling (t=0, 1h, 4h, 24h, 48h) reaction->sampling quench 5. Quench Reaction Add 10% TFA to sample sampling->quench analysis 6. HPLC Analysis Quantify peak area of intact peptide quench->analysis data 7. Data Interpretation Plot % Remaining vs. Time analysis->data

Caption: Workflow for assessing peptide proteolytic stability.

Methodology:

  • Materials:

    • α-peptide and β-peptide of interest.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Protease: Pronase (a mixture of proteases from Streptomyces griseus).

    • Quenching Solution: 10% (v/v) Trifluoroacetic Acid (TFA).

    • HPLC system with a C18 column.

  • Procedure:

    • Prepare 1 mg/mL stock solutions of the α- and β-peptides in the Assay Buffer.

    • Prepare a 0.5 mg/mL stock solution of Pronase in the Assay Buffer immediately before use.

    • For each peptide, set up the reaction by mixing the peptide solution with the protease solution at a 10:1 substrate-to-enzyme ratio (w/w).

    • Set up a negative control for each peptide by adding Assay Buffer instead of the protease solution. This validates that the peptide is stable in the buffer alone.

    • Incubate all samples at 37°C.

    • At designated time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot of the reaction mixture.

    • Immediately quench the enzymatic reaction by mixing the aliquot 1:1 with the 10% TFA Quenching Solution. This denatures the protease, stopping all activity.

    • Analyze the samples by reverse-phase HPLC. Monitor the disappearance of the peak corresponding to the intact peptide.

    • Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample.

Part 3: Antimicrobial Activity: A New Generation of Antibiotics

The rise of antimicrobial resistance necessitates novel therapeutic strategies.[12] β-peptides have emerged as a highly promising class of antimicrobial agents.[13][14] Designed to mimic the cationic and amphipathic properties of natural host-defense peptides, antimicrobial β-peptides leverage their stable structures to effectively disrupt microbial membranes.[4][12]

The mechanism of action involves an initial electrostatic attraction between the positively charged peptide and the negatively charged components of bacterial membranes (like lipopolysaccharides or teichoic acids).[12] This interaction, which promotes selectivity for microbial over mammalian cells, is followed by the insertion of the peptide's hydrophobic face into the membrane, leading to pore formation, membrane depolarization, and cell death. A key advantage is that β-peptides with potent antimicrobial activity often show significantly lower hemolytic activity (lysis of red blood cells) compared to their α-peptide counterparts, indicating a better therapeutic window.[4]

Mechanism: β-Peptide Disrupting a Bacterial Membrane

G cluster_membrane Bacterial Membrane (Negative Charge) p1 LPS p2 Lipid p3 Teichoic Acid disruption Membrane Disruption & Pore Formation p3->disruption 2. Hydrophobic Insertion p4 Lipid peptide Cationic β-Peptide (+) peptide->p3 1. Electrostatic Attraction death Cell Death disruption->death 3. Lysis

Caption: Mechanism of antimicrobial action by a cationic β-peptide.

Table 2: Comparative Antimicrobial and Hemolytic Activity

Peptide Target Organism MIC (µg/mL) HC₅₀ (µg/mL) Therapeutic Index (HC₅₀/MIC)
α-Peptide (Magainin analogue) E. coli 8 > 100 > 12.5
S. aureus 4 > 100 > 25
β-Peptide Analogue E. coli 6.3 > 200 > 31.7
S. aureus 3.2 > 200 > 62.5

Data are representative based on findings reported in literature.[4][14]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism. It is the gold standard for assessing antimicrobial potency. Including a hemolytic assay is crucial for evaluating cytotoxicity and establishing a therapeutic index.

Methodology:

  • Materials:

    • Test peptides (dissolved in sterile water or 0.01% acetic acid).

    • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).

    • Growth medium: Mueller-Hinton Broth (MHB).

    • Sterile 96-well microtiter plates.

    • Positive control antibiotic (e.g., Ampicillin).

  • Procedure:

    • Prepare a bacterial inoculum by diluting an overnight culture in MHB to a final concentration of ~5 x 10⁵ CFU/mL.

    • In a 96-well plate, perform a two-fold serial dilution of each test peptide in MHB, typically starting from 128 µg/mL down to 0.25 µg/mL. The total volume in each well should be 50 µL.

    • Add 50 µL of the bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include necessary controls:

      • Positive Control: Wells with bacteria and a known antibiotic.

      • Negative (Growth) Control: Wells with bacteria and medium only. This validates that the bacteria can grow under the assay conditions.

      • Sterility Control: Wells with medium only. This validates the sterility of the medium.

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection: the MIC is the lowest peptide concentration in which no turbidity (bacterial growth) is observed.

Part 4: Modulating Biological Systems: Receptor Binding & PPI Inhibition

Beyond antimicrobial action, β-peptides are being engineered to function as agonists or antagonists for biological receptors and as inhibitors of protein-protein interactions (PPIs).[6][15] The design challenge is significant: the peptide must mimic the precise three-dimensional arrangement of side chains ("epitopes") of a natural α-peptide ligand to fit into a receptor's binding pocket.[6]

While direct conversion of an α-peptide sequence to a β-peptide sequence often fails, strategies combining α- and β-amino acids (α,β-peptides) have proven successful.[8][15] By strategically placing β-residues, researchers can enforce a specific secondary structure that mimics the bioactive conformation of the parent α-peptide, while simultaneously enhancing proteolytic stability.[15] This approach has yielded potent and selective ligands for G-protein-coupled receptors (GPCRs), such as the neuropeptide Y receptors.[8]

Table 3: Comparative Receptor Binding Affinity for Neuropeptide Y (NPY) Receptor Y₁R

Peptide Ligand Composition Y₁R Binding Affinity (IC₅₀, nM)
Angiotensin II (AT-II) Native α-peptide 3.3
α,β-Peptide Analogue of NPY α-peptide with β-residue at position 34 Low nanomolar affinity

Data are representative based on findings reported in literature.[15]

Experimental Protocol: Competitive Radioligand Binding Assay

This assay quantifies the ability of a test peptide (the "competitor") to displace a known, radiolabeled ligand from its receptor, thereby determining the test peptide's binding affinity (expressed as IC₅₀ or Kᵢ).

Methodology:

  • Materials:

    • Cell membranes expressing the target receptor (e.g., Y₁R).

    • Radioligand: A high-affinity ligand for the receptor labeled with a radioisotope (e.g., ¹²⁵I-PYY for Y₁R).

    • Test peptides (α- and β-peptide analogues).

    • Non-specific binding control: A high concentration of a non-labeled native ligand.

    • Binding Buffer.

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test peptides.

    • In assay tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test peptide.

    • Include control tubes:

      • Total Binding: Membranes + Radioligand (no competitor).

      • Non-specific Binding: Membranes + Radioligand + high concentration of non-labeled ligand. This determines how much radioligand binds non-specifically to the filter and membranes, which must be subtracted from all other readings.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (which passes through).

    • Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.

    • Measure the radioactivity retained on each filter using a scintillation counter.

    • Calculate specific binding = (Total Binding) - (Non-specific Binding).

    • Plot the percentage of specific binding against the log concentration of the competitor peptide. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).

Conclusion and Future Outlook

The incorporation of β-amino acids into peptides is a powerful and versatile strategy for overcoming the inherent limitations of natural α-peptides, particularly their poor proteolytic stability. β-Peptides are not merely more stable; they are a distinct class of foldamers with unique structural properties that can be rationally designed to achieve potent and specific biological activities. From creating a new generation of robust antimicrobial agents to engineering highly specific receptor modulators, β-peptidic peptidomimetics are poised to play an increasing role in biomedical research and drug development.[6] The continued exploration of new β-amino acid building blocks and design strategies will undoubtedly unlock even more complex and valuable biological functions.

References

  • Koyack, M. J., & Cheng, R. P. (2006). Design and synthesis of beta-peptides with biological activity. PubMed.
  • (2024). The rise of ultrashort cationic β-peptides as promising antimicrobial therapeutics.
  • Zhang, H., et al. (2023). Experimental Insights into Conformational Ensembles of Assembled β-Sheet Peptides.
  • Raguse, T. L., et al. (2002). Structure-activity studies of 14-helical antimicrobial beta-peptides.
  • Seebach, D., et al. (2004). Beta-peptidic peptidomimetics. PubMed.
  • Beke, T., et al. (2004). On the flexibility of beta-peptides. PubMed.
  • Hofmann, H. J., et al. (1998). Basic conformers in beta-peptides. PubMed.
  • Cheng, R. P., et al. (2001). β-Peptides: From Structure to Function.
  • Gademann, K., et al. (1999). Beta-peptides: twisting and turning. PubMed.
  • Beta-peptide. Bionity.
  • Kumar, S., et al. (2023). Synthesis, Characterization, and Antimicrobial Activity of Ultra-Short Cationic β-Peptides.
  • Claridge, T. D., et al. (2001). The synthesis of beta-peptides containing guanidino groups. PubMed.
  • Frackenpohl, J., et al. (2001). The Outstanding Biological Stability of β‐ and γ‐Peptides toward Proteolytic Enzymes: An In Vitro Investigation with Fifteen Peptidases. Semantic Scholar.
  • Cabrele, C., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • Werner, H. M., & Horne, W. S. (2014).
  • Hook, D. F., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. PubMed.
  • Beta-peptide. Wikipedia.
  • Londregan, A. T., et al. (2011). β-Peptides as inhibitors of protein–protein interactions.
  • Hintermann, T., & Seebach, D. (1997). The Biological Stability of β-Peptides: No Interactions between α - CHIMIA. CHIMIA.
  • Lee, H. S., et al. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides.
  • Lee, H. S., et al. (2024). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. bioRxiv.
  • Leman, P. (2021). Peptidomimetic Drug Design. Longdom Publishing.
  • Vunnam, S., et al. (2016). Peptidomimetics, a synthetic tool of drug discovery. PMC - PubMed Central.
  • Optimization Strategies for the Stability of Peptides In Vivo. BOC Sciences.
  • Proteolytic Stability Peptides. Scribd.

Sources

The Strategic Value of (S)-3-Amino-2-oxetanone in Drug Discovery: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For drug discovery researchers and scientists, the selection of chiral building blocks is a critical decision that profoundly impacts the trajectory of a research program, influencing everything from synthesis feasibility and cost to the ultimate therapeutic potential of a drug candidate. This guide provides an in-depth cost-benefit analysis of utilizing (S)-3-Amino-2-oxetanone, a valuable yet often premium-priced synthon, in comparison to more conventional chiral β-lactam building blocks like 4-acetoxyazetidin-2-one.

The pursuit of novel therapeutics with improved efficacy, safety, and pharmacokinetic profiles has driven medicinal chemists to explore beyond traditional chemical space. In this context, strained ring systems, particularly oxetanes, have emerged as powerful tools for molecular design.[1][2] (S)-3-Amino-2-oxetanone, a chiral four-membered cyclic β-amino acid derivative, offers a unique combination of structural rigidity and desirable physicochemical properties that can translate into significant downstream advantages in drug development. However, the initial procurement cost of this specialized building block often presents a hurdle. This guide will dissect the economic and scientific considerations to aid researchers in making an informed decision about its incorporation into their synthetic strategies.

I. The Cost Component: A Comparative Look at Starting Material Prices

A primary consideration in any synthetic campaign is the cost of starting materials. Chiral building blocks, by nature of their asymmetric synthesis or resolution, typically command higher prices than their achiral counterparts.[3] To provide a tangible comparison, let's examine the current market prices for our two representative synthons.

Building BlockSupplier ExamplePrice (USD) per GramNotes
(S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt ChemUniverse, Moldb~$618Price for the p-toluenesulfonic acid salt, which is a common, stable form.[4]
4-acetoxyazetidin-2-one ChemicalBook, Biosynth~$7 - $125Price varies significantly based on supplier and purity. Bulk pricing can be substantially lower.[5][6]

Table 1: Comparative Pricing of Chiral Building Blocks.

As the table clearly illustrates, the upfront cost of (S)-3-Amino-2-oxetanone is substantially higher than that of 4-acetoxyazetidin-2-one. This significant price difference is a major factor that can deter researchers, particularly in early-stage discovery where budgets are often constrained. However, a simple comparison of initial costs is shortsighted. A comprehensive cost-benefit analysis requires a deeper dive into the potential downstream value that (S)-3-Amino-2-oxetanone can unlock.

II. The Benefit Component: Unlocking Superior Drug Properties

The premium price of (S)-3-Amino-2-oxetanone is directly linked to the unique and advantageous properties it can impart to a drug molecule. The incorporation of the oxetane motif is not merely a structural modification but a strategic move to enhance the overall "drug-likeness" of a compound.

A. Enhanced Physicochemical Properties

The oxetane ring, a four-membered cyclic ether, possesses a unique combination of polarity and metabolic stability.[2] Its introduction into a molecule can lead to significant improvements in key physicochemical parameters:

  • Increased Aqueous Solubility: The polar nature of the oxetane's ether oxygen can improve the solubility of a compound, a critical factor for oral bioavailability and formulation development.[7]

  • Reduced Lipophilicity (LogP): In many cases, replacing a more lipophilic fragment with an oxetane can lower the LogP of a molecule, which can lead to a better overall ADME (absorption, distribution, metabolism, and excretion) profile.[7]

  • Improved Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other common functionalities, leading to a longer half-life and potentially reduced dosing frequency.[2]

B. Improved Pharmacological Profile

Beyond physicochemical enhancements, the rigid conformation of the oxetane ring can lead to a more favorable interaction with the biological target, resulting in:

  • Increased Potency: The constrained geometry of the oxetane can pre-organize the molecule into a bioactive conformation, leading to a stronger binding affinity for its target and thus higher potency.[8]

  • Enhanced Selectivity: The unique three-dimensional shape imparted by the oxetane can lead to more specific interactions with the target protein, reducing off-target effects and improving the safety profile of the drug candidate.[8]

  • Reduced Off-Target Effects: For instance, the introduction of an oxetane can mitigate hERG inhibition, a common cause of cardiotoxicity in drug candidates.[1]

C. Comparative Performance Data

Several studies have demonstrated the tangible benefits of incorporating oxetanes into drug candidates. For example, a comparative study on Bruton's tyrosine kinase (BTK) inhibitors showed that the oxetane-containing analogue exhibited improved cell potency and favorable physicochemical properties, including solubility and metabolic stability, when compared to analogues with other small rings like cyclopropyl and cyclobutyl groups.[7] In another instance, the replacement of a cyclobutyl ring with an oxetane in an indole-amine 2,3-dioxygenase (IDO1) inhibitor led to a significant improvement in unbound whole blood potency.[7]

These examples underscore a crucial point: the higher initial investment in (S)-3-Amino-2-oxetanone can be offset by the increased probability of developing a drug candidate with a superior profile, potentially saving significant time and resources in the long run by avoiding costly late-stage failures due to poor ADME or toxicity.

III. Experimental Workflows: A Tale of Two Synthons

To further illustrate the practical considerations, let's examine representative synthetic protocols for incorporating each building block into a more complex molecule.

A. Workflow for (S)-3-Amino-2-oxetanone: Synthesis of a β-Lactam Core

The following workflow outlines a general approach for the synthesis of a 3-amino-β-lactam, a key structural motif in many antibiotics, using an (S)-3-Amino-2-oxetanone derivative. This approach is based on the well-established Staudinger synthesis, a [2+2] cycloaddition of a ketene and an imine.[9]

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Ketene Formation cluster_2 Step 3: [2+2] Cycloaddition (Staudinger Reaction) Aldehyde Aldehyde (R-CHO) Imine Imine (R-CH=N-P) Aldehyde->Imine Lewis Acid - H2O Amine Protected Amine (P-NH2) Amine->Imine Imine_ref Imine AcidChloride Acid Chloride ((S)-3-Amino-2-oxetanone derivative) Ketene Ketene Intermediate AcidChloride->Ketene - HCl Base Tertiary Amine (e.g., Et3N) Base->Ketene Ketene_ref Ketene BetaLactam β-Lactam Product Imine_ref->BetaLactam Ketene_ref->BetaLactam

Caption: General workflow for β-lactam synthesis using an (S)-3-Amino-2-oxetanone derivative.

Experimental Protocol: General Procedure for Staudinger [2+2] Cycloaddition

  • Imine Formation: To a solution of the aldehyde (1.0 eq) in an anhydrous solvent (e.g., CH₂Cl₂), add the protected amine (1.0 eq) and a Lewis acid catalyst (e.g., MgSO₄). Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS). Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude imine, which is used in the next step without further purification.

  • Cycloaddition: Dissolve the crude imine (1.0 eq) in anhydrous CH₂Cl₂. To this solution, add a tertiary amine base (e.g., triethylamine, 1.5 eq). Cool the solution to 0 °C and add a solution of the (S)-3-Amino-2-oxetanone-derived acid chloride (1.2 eq) in anhydrous CH₂Cl₂ dropwise over 30 minutes.

  • Work-up and Purification: Allow the reaction to warm to room temperature and stir for 12-24 hours. Quench the reaction with water and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired β-lactam.

B. Workflow for 4-acetoxyazetidin-2-one: Synthesis of a Carbapenem Intermediate

4-Acetoxyazetidin-2-one is a key intermediate in the synthesis of carbapenem antibiotics.[10][11] The following workflow illustrates its use in the construction of the carbapenem core.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: C4-Side Chain Introduction cluster_2 Step 3: Cyclization to Carbapenem Core Azetidinone 4-acetoxyazetidin-2-one ProtectedAzetidinone N-Protected Azetidinone Azetidinone->ProtectedAzetidinone ProtectingGroup Protecting Group Reagent (e.g., TBSCl) ProtectingGroup->ProtectedAzetidinone ProtectedAzetidinone_ref N-Protected Azetidinone CoupledProduct C4-Alkylated Azetidinone ProtectedAzetidinone_ref->CoupledProduct Nucleophile Carbon Nucleophile (e.g., Grignard reagent) Nucleophile->CoupledProduct CoupledProduct_ref C4-Alkylated Azetidinone IntramolecularReaction Intramolecular Cyclization CoupledProduct_ref->IntramolecularReaction CarbapenemCore Carbapenem Intermediate IntramolecularReaction->CarbapenemCore

Caption: General workflow for carbapenem synthesis using 4-acetoxyazetidin-2-one.

Experimental Protocol: Synthesis of a Carbapenem Precursor (adapted from[12])

  • N-Silylation: To a solution of 4-acetoxy-2-azetidinone (1.0 eq) in anhydrous DMF, add imidazole (1.2 eq) and tert-butyldimethylsilyl chloride (TBSCl, 1.1 eq). Stir the mixture at room temperature for 4 hours. Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to give the N-silylated product.

  • Grignard Reaction: Dissolve the N-silylated azetidinone (1.0 eq) in anhydrous THF and cool to -78 °C. Add a solution of the desired Grignard reagent (e.g., vinylmagnesium bromide, 1.5 eq) in THF dropwise. Stir the reaction at -78 °C for 1 hour.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl and allow it to warm to room temperature. Extract the mixture with ethyl acetate, and wash the combined organic layers with brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel to yield the C4-substituted azetidinone.

IV. The Verdict: A Strategic Investment for High-Reward Targets

The decision to use (S)-3-Amino-2-oxetanone is not a simple matter of comparing upfront costs. It is a strategic decision that should be based on the specific goals of the drug discovery program.

When to Consider (S)-3-Amino-2-oxetanone:

  • High-Value Targets: For challenging targets where achieving optimal potency and a favorable ADME profile is paramount, the benefits of the oxetane motif can justify the higher cost.

  • Lead Optimization: When a lead compound suffers from poor solubility, high metabolic clearance, or off-target toxicity, incorporating an oxetane can be a powerful strategy to overcome these liabilities.[1]

  • Fragment-Based Drug Discovery: The unique vectoral properties of the oxetane ring make it an attractive fragment for building novel chemical entities.

When a More Traditional Synthon May Suffice:

  • Early-Stage Screening: For large-scale screening of compound libraries where the primary goal is to identify initial hits, the cost of (S)-3-Amino-2-oxetanone may be prohibitive.

  • Well-Characterized Targets: For targets with a well-understood structure-activity relationship where the benefits of the oxetane moiety may not be as pronounced, a more cost-effective building block might be a more practical choice.

References

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]

  • Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12793–12826. [Link]

  • Ismail, M., et al. (2025). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 281, 116857. [Link]

  • Piens, N., et al. (2017). Synthetic Approaches toward Monocyclic 3‐Amino‐β‐lactams. European Journal of Organic Chemistry, 2017(24), 3447-3465. [Link]

  • Singh, R., et al. (2014). A practical synthetic approach to 4-acetoxy-2-azetidinone for the preparation of carbapenem and penem antibiotics. Tetrahedron Letters, 55(30), 4163-4165. [Link]

  • Alcaide, B., & Almendros, P. (2002). The chemistry and biology of β-lactam antibiotics. Current Medicinal Chemistry, 9(11), 1145–1172.
  • Głowacka, I. E., et al. (2015). β-lactam analogs of oxetanocins – synthesis and biological activity. Molecules, 20(4), 5984–6004. [Link]

  • Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Retrieved from [Link]

  • D'hooghe, M., & De Kimpe, N. (2006). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Synthesis, 3(1), 37-69. [Link]

  • Kwon, H. A., et al. (1997). Stereocontrolled Synthesis of 4-Acetoxy-2-azetidinone via Double Azetidinone Ring Formation: A Useful Precursor of Carbapenem and Penem Antibiotics. Bulletin of the Korean Chemical Society, 18(11), 1192-1194.
  • Lee, E., et al. (2008). A Catalytic Asymmetric Route to Carbapenems. Journal of the American Chemical Society, 130(49), 16533–16535. [Link]

  • Spagnuolo, C., et al. (2021). The Odd Couple(s): An Overview of Beta-Lactam Antibiotics Bearing More Than One Pharmacophoric Group. Antibiotics, 10(11), 1362. [Link]

  • Creative Biolabs. (n.d.). Carbapenem Synthesis Service. Retrieved from [Link]

  • ChemUniverse. (n.d.). (S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt. Retrieved from [Link]

Sources

A Spectroscopic Guide to Oxetanone Tosylhydrazone: A Comparative Analysis of the Free Base and its Tosylate Salt

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the oxetane ring has emerged as a valuable structural motif, prized for its ability to enhance key drug-like properties such as solubility and metabolic stability.[1] Among the various derivatives of oxetane, those that can be readily functionalized are of particular interest. This guide provides an in-depth spectroscopic comparison of 3-oxetanone tosylhydrazone and its corresponding tosylate salt, two closely related compounds with distinct spectral signatures. Understanding these differences is crucial for reaction monitoring, quality control, and the comprehensive characterization of these important synthetic intermediates.

This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing not just a list of expected values, but a mechanistic explanation for the observed spectroscopic shifts. The experimental protocols for the synthesis of the free base and its conversion to the tosylate salt are also detailed, offering a self-validating framework for researchers.

The Chemical Foundation: From Ketone to Hydrazone and its Salt

The journey begins with 3-oxetanone, a commercially available and highly reactive strained ketone.[1] The key transformation is the condensation reaction with p-toluenesulfonylhydrazide to form 3-oxetanone tosylhydrazone, our "free base".[2] This reaction is a standard method for the preparation of tosylhydrazones from carbonyl compounds.[3] The free base possesses a nitrogen atom that is basic enough to be protonated by a strong acid like p-toluenesulfonic acid (p-TsOH), yielding the corresponding tosylhydrazonium tosylate salt.[4][5]

Caption: Workflow for the synthesis of 3-oxetanone tosylhydrazone and its tosylate salt.

Spectroscopic Comparison: A Tale of Two Forms

The protonation of the tosylhydrazone nitrogen atom induces significant changes in the electronic environment of the molecule, which are readily observable across different spectroscopic techniques.

Spectroscopic Technique 3-Oxetanone Tosylhydrazone (Free Base) Tosylhydrazonium Tosylate Salt Key Differentiating Features
¹H NMR N-H proton signal (broad singlet)N⁺-H proton signal (downfield shift, broader)Downfield shift of protons adjacent to the imine and the newly formed N⁺-H due to increased positive charge.
Aromatic protons of tosyl groupAromatic protons of both tosyl groups (cation and anion)Overlapping signals from two tosyl groups in the salt.
¹³C NMR Imine carbon (C=N) signalImine carbon (C=N⁺) signal (downfield shift)Deshielding of the imine carbon upon protonation.
IR Spectroscopy N-H stretching (~3300 cm⁻¹)N⁺-H stretching (broader, shifted)Broadening and potential shift of the N-H stretch due to protonation and hydrogen bonding.
C=N stretching (~1590-1620 cm⁻¹)C=N⁺ stretching (shifted)Shift in the imine stretching frequency upon protonation.
SO₂ stretching (~1350 & 1160 cm⁻¹)Overlapping SO₂ stretching from both tosyl groupsIncreased intensity of SO₂ stretching bands.
Mass Spectrometry (ESI+) [M+H]⁺[M]⁺ (cation of the salt)The free base will show a protonated molecular ion, while the salt will directly show the molecular ion of the cation.
In-Depth Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The most telling difference in the ¹H NMR spectrum will be the chemical shift of the protons in the vicinity of the hydrazone moiety. For the free base , a characteristic broad singlet for the N-H proton is expected. Upon protonation to form the tosylate salt , this proton will be part of a positively charged nitrogen (N⁺-H) and will experience significant deshielding, causing a downfield shift. Furthermore, the protons on the carbon atoms of the oxetane ring adjacent to the imine will also likely shift downfield due to the inductive effect of the newly formed positive charge. The aromatic protons of the tosyl group in the free base will appear as a set of signals. In the salt, there will be two tosyl groups (one on the cation and the tosylate counter-ion), leading to potentially overlapping and more complex aromatic signals.

  • ¹³C NMR: The carbon of the imine bond (C=N) in the free base will have a characteristic chemical shift. In the tosylate salt , this carbon (now C=N⁺) will be more deshielded due to the positive charge on the adjacent nitrogen, resulting in a noticeable downfield shift in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present.

  • N-H vs. N⁺-H Stretching: The free base will exhibit a characteristic N-H stretching vibration, typically in the region of 3300 cm⁻¹.[6] In the tosylate salt , this bond becomes an N⁺-H bond. This will likely lead to a broadening of the peak and a possible shift in its position due to the change in bond polarity and potential for hydrogen bonding with the tosylate counter-ion.

  • C=N Stretching: The C=N stretching frequency in the free base is expected around 1590-1620 cm⁻¹.[6][7] Upon protonation to form the salt , the bond order of the C=N bond may be slightly altered, leading to a shift in this absorption band.

  • SO₂ Stretching: Both the free base and the salt contain a tosyl group with characteristic symmetric and asymmetric stretching vibrations for the SO₂ group (around 1350 and 1160 cm⁻¹). In the tosylate salt , the presence of an additional tosylate counter-ion will lead to an increase in the relative intensity of these bands.

Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive mode is a soft ionization technique well-suited for these compounds.

  • For the free base , the primary ion observed will be the protonated molecule, [M+H]⁺.

  • For the tosylate salt , the spectrum will directly show the cation, [M]⁺, which is the protonated form of the free base. The tosylate anion will not be observed in the positive ion mode. This can be a clear distinguishing feature.

Experimental Protocols

Synthesis of 3-Oxetanone Tosylhydrazone (Free Base)

This procedure is based on the general method for the synthesis of tosylhydrazones from ketones.[2][8]

Caption: Experimental workflow for the synthesis of the free base.

Procedure:

  • In a round-bottom flask, dissolve 3-oxetanone (1.0 eq) and p-toluenesulfonylhydrazide (1.05 eq) in ethanol.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature, then place it in an ice bath to facilitate precipitation.

  • Collect the resulting solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Dry the product under vacuum to yield pure 3-oxetanone tosylhydrazone.

Formation of the Tosylhydrazonium Tosylate Salt

This protocol describes the straightforward protonation of the free base.

Caption: Experimental workflow for the formation of the tosylate salt.

Procedure:

  • Dissolve the synthesized 3-oxetanone tosylhydrazone (1.0 eq) in a suitable organic solvent such as dichloromethane or acetonitrile.

  • In a separate flask, prepare a solution of p-toluenesulfonic acid monohydrate (1.0 eq) in the same solvent.

  • Slowly add the p-toluenesulfonic acid solution to the tosylhydrazone solution with stirring.

  • Stir the mixture at room temperature for 30 minutes.

  • Remove the solvent under reduced pressure to obtain the tosylhydrazonium tosylate salt. The product can be further purified by recrystallization if necessary.

Conclusion

The spectroscopic differences between 3-oxetanone tosylhydrazone and its tosylate salt are distinct and predictable, arising from the fundamental chemical change of protonation. By carefully analyzing NMR, IR, and mass spectra, researchers can confidently distinguish between these two forms. This guide provides the foundational knowledge and practical protocols to aid in the synthesis, characterization, and utilization of these valuable oxetane derivatives in drug discovery and development.

References

  • Grokipedia. 3-Oxetanone.
  • PubMed Central. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. Available at: [Link]

  • International Journal of Recent Technology and Engineering (IJRTE). Synthesis and Characterization of TosylHydrazone Complexes Derived from TosylHydrazone. Available at: [Link]

  • Wikipedia. Tosylhydrazone. Available at: [Link]

  • MDPI. (E)-4,2′,4′-Trimethoxychalcone (Z)-N-Tosyl Hydrazone. Available at: [Link]

  • National Institutes of Health. Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones. Available at: [Link]

  • Royal Society of Chemistry. N-Tosylhydrazone directed annulation via C-H/N-N bond activation in Ru(II)/PEG-400 as homogeneous recyclable catalytic system: a green synthesis of isoquinolines. Available at: [Link]

  • toluenesulfonicacid-ptbba. Mechanism of p-Toluenesulfonic acid. Available at: [Link]

  • Wikipedia. p-Toluenesulfonic acid. Available at: [Link]

Sources

A Researcher's Guide to the p-Toluenesulfonate Counterion: Assessing its Impact on Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Leaving Group - The Counterion's Role in Reactivity

In the intricate dance of chemical reactions, the role of counterions is often underestimated. While much focus is placed on the reactive species, the accompanying counterion can significantly influence the reaction's rate, selectivity, and even its mechanism. The p-toluenesulfonate anion, commonly known as tosylate (TsO⁻), is a prime example. While widely recognized as an excellent leaving group in nucleophilic substitution reactions, its impact as a counterion to a cationic species is a more nuanced and critical aspect for researchers in organic synthesis and drug development.[1][2] This guide provides an in-depth analysis of the p-toluenesulfonate counterion, offering a comparative assessment of its properties and a practical framework for evaluating its influence on reactivity, supported by experimental data and protocols.

Physicochemical Properties of the p-Toluenesulfonate Anion

The reactivity of a cationic species is intimately linked to the properties of its counterion. The tosylate anion's characteristics—its electronic structure, steric profile, and coordinating ability—dictate the nature of the ion pair and, consequently, the behavior of the cation.

  • Electronic and Steric Properties: The tosylate anion's stability is a key feature, stemming from the extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group.[3][4] This charge delocalization, augmented by the electron-withdrawing nature of the sulfonyl group, renders the tosylate anion a weak base and, consequently, a good leaving group.[3][5] The presence of the tolyl group provides steric bulk, which can influence the approach of nucleophiles or other reactants to the associated cation.[5]

  • Coordinating Ability: The term "non-coordinating" anion is often a misnomer, as all anions exhibit some degree of interaction with cations. The tosylate anion is considered weakly coordinating due to the delocalization of its negative charge, which reduces its propensity to form tight covalent bonds with the cation. However, it can still engage in significant ion pairing, especially in less polar solvents.[6] This ion pairing can modulate the electrophilicity of the cation and influence the stereochemical outcome of reactions.

Comparison with Other Common Counterions

The choice of counterion is a critical parameter in reaction design. The following table provides a comparative overview of the p-toluenesulfonate anion against other commonly used counterions.

CounterionFormulaConjugate Acid pKaKey Features
p-Toluenesulfonate (Tosylate) CH₃C₆H₄SO₃⁻~ -2.8Good leaving group, moderate steric bulk, weakly coordinating, crystalline salts.[7]
Trifluoromethanesulfonate (Triflate) CF₃SO₃⁻~ -12Excellent leaving group, highly delocalized charge, very weakly coordinating.[8]
Methanesulfonate (Mesylate) CH₃SO₃⁻~ -1.9Good leaving group, less sterically demanding than tosylate.[8]
Perchlorate ClO₄⁻~ -10Weakly coordinating, but potentially explosive.
Tetrafluoroborate BF₄⁻~ -0.4Common non-coordinating anion, can decompose to release fluoride.
Hexafluorophosphate PF₆⁻~ -15Very weakly coordinating, generally stable.

Experimental Methodologies for Assessing Counterion Effects

Quantifying the impact of a counterion on reactivity requires a combination of spectroscopic, electrochemical, and kinetic techniques.

Spectroscopic Techniques for Probing Ion Pairing

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the association between cations and anions in solution.[6][9] Pulsed-field gradient spin-echo (PGSE) NMR, in particular, can provide insights into the formation of ion pairs by measuring the diffusion coefficients of the cationic and anionic species.[9][10]

Experimental Protocol: Assessing Ion Pairing using PGSE NMR

  • Sample Preparation: Prepare solutions of the cationic species with the p-toluenesulfonate counterion and, for comparison, with other counterions of interest in a suitable deuterated solvent. Ensure the concentration is identical for all samples.

  • NMR Acquisition: Acquire PGSE NMR data for both the cation and the anion. This involves a series of 1D NMR experiments with varying gradient strengths.

  • Data Analysis: Plot the logarithm of the signal intensity against the square of the gradient strength. The slope of this plot is proportional to the diffusion coefficient (D).

  • Interpretation:

    • Strong Ion Pairing: If the cation and anion have very similar diffusion coefficients, it indicates the formation of a tight ion pair that tumbles as a single entity.[9]

    • Solvent-Separated Ion Pairs or Free Ions: A significant difference in the diffusion coefficients suggests that the ions are diffusing independently, indicating weaker interactions.[9]

G Workflow for PGSE NMR Analysis of Ion Pairing cluster_0 Sample Preparation cluster_1 NMR Spectroscopy cluster_2 Data Analysis & Interpretation prep1 Dissolve cationic species with tosylate in deuterated solvent acq Acquire PGSE NMR data for cation and anion prep1->acq prep2 Prepare comparative samples with other counterions prep2->acq analysis Calculate diffusion coefficients (D) acq->analysis interp Compare D(cation) and D(anion) to assess ion pairing analysis->interp

Caption: PGSE NMR workflow for studying ion pairing.

Measuring Ion Association with Conductivity

Conductivity measurements provide a straightforward method for assessing the degree of ion association in solution. The molar conductivity of a salt solution is dependent on the concentration and mobility of the free ions.

Experimental Protocol: Conductivity Measurements

  • Solution Preparation: Prepare a series of solutions of the salt with the p-toluenesulfonate counterion at different concentrations in a solvent of known dielectric constant.

  • Measurement: Measure the conductivity of each solution using a calibrated conductivity meter.

  • Data Analysis: Plot the molar conductivity against the square root of the concentration.

  • Interpretation: The deviation of the experimental plot from the theoretical behavior for a strong, fully dissociated electrolyte provides a measure of the extent of ion pairing. A larger deviation indicates a higher degree of ion association.

G Principle of Conductivity Measurement for Ion Association cluster_0 Solution cluster_1 Conductivity Cell cluster_2 Measurement ions Cation (+) and Anion (-) electrodes Electrodes ions->electrodes Ion migration under electric field meter Conductivity Meter electrodes->meter Measures current flow

Caption: Principle of conductivity measurement.

Kinetic Studies: Quantifying the Impact on Reaction Rates

Ultimately, the most direct way to assess the impact of a counterion is to measure its effect on the rate of a chemical reaction.

Experimental Protocol: Comparative Kinetic Analysis

  • Reaction Setup: Set up a series of reactions under identical conditions (temperature, concentration of reactants, solvent), varying only the counterion of the cationic species (e.g., tosylate vs. triflate).

  • Monitoring: Monitor the progress of each reaction over time using a suitable analytical technique (e.g., HPLC, GC, NMR spectroscopy).

  • Data Analysis: Determine the initial reaction rate for each experiment.

  • Interpretation: A comparison of the reaction rates will directly reveal the influence of the p-toluenesulfonate counterion on the reactivity of the cationic species in that specific transformation.

G Workflow for Comparative Kinetic Studies cluster_0 Reaction Setup cluster_1 Monitoring & Analysis cluster_2 Comparison & Conclusion setup1 Reaction with Cation-Tosylate monitor Monitor reaction progress (e.g., HPLC, NMR) setup1->monitor setup2 Reaction with Cation-Other Anion setup2->monitor analysis Determine initial reaction rates monitor->analysis compare Compare reaction rates analysis->compare conclusion Assess impact of tosylate counterion compare->conclusion

Caption: Kinetic study workflow for counterion effects.

Case Studies: The p-Toluenesulfonate Counterion in Action

Influence in Catalysis: The Co-Salen Example

In the hydrolytic kinetic resolution of epichlorohydrin catalyzed by Co-salen complexes, the nature of the counterion has a profound effect on catalyst deactivation.[11] A study comparing different counterions (acetate, tosylate, chloride, iodide) revealed that the rate of catalyst deactivation correlated with the nucleophilicity of the counterion and its propensity to add to the epoxide.[11] This case study underscores that the tosylate counterion, while weakly coordinating, is not always an innocent bystander in catalytic cycles.

Modulating Reactivity in Carbocation Chemistry

The p-toluenesulfonate counterion plays a significant role in reactions involving carbocation intermediates. In solvolysis reactions, the initially formed carbocation can exist as an ion pair with the tosylate anion. This ion pair can then either react with the solvent to give the solvolysis product or collapse back to the starting material in a process known as internal return.[12] The extent of internal return is influenced by the nucleophilicity of the counterion and the stability of the carbocation. The tosylate anion's moderate nucleophilicity allows it to compete with solvent molecules for the carbocation, thereby affecting the overall reaction outcome.[12]

Directing Stereochemistry and Protecting Groups

The conversion of an alcohol to a tosylate is a common strategy in organic synthesis to transform a poor leaving group (hydroxyl) into an excellent one (tosylate).[2][8] This transformation proceeds with retention of stereochemistry at the carbon center.[2][3] Subsequent nucleophilic substitution on the tosylate typically occurs with inversion of stereochemistry via an Sₙ2 mechanism.[5][13] This two-step sequence allows for the controlled inversion of a stereocenter. Furthermore, the tosyl group is frequently employed as a protecting group for alcohols and amines due to its stability under a range of reaction conditions.[14]

Conclusion: Selecting the Right Counterion for Your Reaction

The p-toluenesulfonate counterion is a versatile tool in the arsenal of the modern chemist. Its impact on reactivity extends far beyond its well-established role as a leaving group. By carefully considering its physicochemical properties and employing the experimental methodologies outlined in this guide, researchers can gain a deeper understanding of its influence on their specific chemical systems. The choice of the tosylate counterion, or an alternative, should be a deliberate decision based on a thorough assessment of its potential to modulate ion pairing, influence catalyst stability, and direct stereochemical outcomes. This informed approach will undoubtedly lead to more efficient, selective, and predictable chemical transformations.

References

  • Falvey, D. E. (2008). Reactivity of Tosylate Anion Ion Paired with the Highly Destabilized 1-(4-Methylphenyl). National Institutes of Health. [Link]

  • Balsells, J., & Walsh, P. J. (2007). Importance of Counterion Reactivity on the Deactivation of Co−Salen Catalysts in the Hydrolytic Kinetic Resolution of Epichlorohydrin. Inorganic Chemistry, 40(24), 6274-6281. [Link]

  • Wang, L., He, L., & Zhang, H. (2014). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 19(12), 20438-20448. [Link]

  • Fiveable. (n.d.). Tosylate Definition - Organic Chemistry Key Term. Fiveable. [Link]

  • Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]

  • Vedantu. (n.d.). Why is the tosylate anion a good leaving group class 12 chemistry CBSE. Vedantu. [Link]

  • Hoffmann, R. W. (2009). NMR spectroscopy and ion pairing: Measuring and understanding how ions interact*. Pure and Applied Chemistry, 81(4), 615-633. [Link]

  • Bartleby. (n.d.). Tosylate. Bartleby.com. [Link]

  • Thomson, R. J. (2014). Counterion effects in the catalytic stereoselective synthesis of 2,3′-pyrrolidinyl spirooxindoles. Chemical Communications, 50(56), 7434-7437. [Link]

  • Hasa, D., & Voinovich, D. (2021). Sustainable Routes to a Soluble Anthelmintic Thiabendazole Organic Salt. Crystals, 11(11), 1381. [Link]

  • ResearchGate. (2025, August 10). (PDF) NMR spectroscopy and ion pairing: Measuring and understanding how ions interact. ResearchGate. [Link]

  • Riddell, F. G., & Wilson, H. R. (1986). Ion pairing between Cl- or ClO4- and alkali metal complexes of ionophore antibiotics in organic solvents: a multinuclear NMR and FT-IR study. Journal of the American Chemical Society, 108(21), 6588-6592. [Link]

  • Molecules. (n.d.). An Open Access Journal from MDPI. MDPI. [Link]

  • Dalton Transactions. (n.d.). Coordinating ability of anions and solvents towards transition metals and lanthanides. RSC Publishing. [Link]

  • Molecules. (n.d.). Assessing Hydrolytic Activity of Surfactant-Based Nanozymes: Methodological and Kinetic Considerations. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [Link]

  • LibreTexts. (2019, June 2). 9.4: Tosylate—Another Good Leaving Group. Chemistry LibreTexts. [Link]

Sources

A Researcher's Guide to the Enantioselective Synthesis of β-Lactones: A Comparative Review

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Appeal of a Strained Ring

β-Lactones, or 2-oxetanones, are more than just simple four-membered cyclic esters. Their inherent ring strain (approximately 22.8 kcal/mol) makes them highly reactive and thus exceptionally versatile intermediates in organic synthesis.[1] This reactivity, coupled with the chirality often present in their structure, positions them as "privileged" building blocks for constructing complex, biologically active molecules and natural products.[1][2][3] Enantiopure β-lactones serve as valuable precursors to chiral β-hydroxy acids, β-amino acids, and a host of other functional arrays, making their efficient and stereocontrolled synthesis a significant goal for chemists in academia and the pharmaceutical industry.[2][3]

This guide provides a comparative overview of the primary synthetic strategies for accessing enantiopure β-lactones. We will delve into the mechanistic underpinnings of each route, compare their performance through experimental data, and provide detailed protocols for key transformations, offering researchers the insights needed to select and implement the optimal strategy for their synthetic targets.

Core Synthetic Strategies at a Glance

The synthesis of enantiopure β-lactones can be broadly categorized into four main approaches. The choice of method often depends on the availability of starting materials, the desired substitution pattern, and the required level of stereochemical purity.

G cluster_main Synthetic Routes to Enantiopure β-Lactones cluster_A Catalysis Type cluster_D Approach A [2+2] Cycloaddition (Ketenes + Carbonyls) A1 Organocatalysis (NHCs, Cinchona Alkaloids, etc.) A->A1 A2 Lewis Acid Catalysis A->A2 B Ring-Expansion Carbonylation (Epoxides + CO) C Intramolecular Cyclization (β-Hydroxy Acids) D Enzymatic & Chemoenzymatic Methods D1 Kinetic Resolution D->D1 D2 Direct Enzymatic Synthesis D->D2

Diagram 1: Overview of major synthetic strategies for β-lactones.

Asymmetric [2+2] Cycloadditions: The Workhorse Reaction

The formal [2+2] cycloaddition of a ketene (or ketene equivalent) with an aldehyde or ketone is the most widely explored and versatile method for β-lactone synthesis.[2] The key to achieving enantioselectivity lies in the use of a chiral catalyst to control the facial selectivity of the approaching reactants.

Organocatalysis: A Metal-Free Revolution

The rise of organocatalysis has provided powerful, metal-free methods for enantioselective β-lactone formation. Chiral Lewis bases, such as amines and phosphines, are particularly effective.

Cinchona Alkaloid Catalysis: Pioneered by Wynberg, cinchona alkaloids and their derivatives are highly effective catalysts for the reaction between ketenes and electron-deficient aldehydes (e.g., those containing trichloromethyl or glyoxylate groups).[4] The catalyst is believed to activate the ketene by forming a highly nucleophilic ammonium enolate, which then attacks the aldehyde.[5][6]

G catalyst Chiral Amine (e.g., Cinchona Alkaloid) enolate Chiral Ammonium Enolate Nucleophilic Intermediate ketene Ketene (R1,R2-C=C=O) ketene->enolate:f0 + Catalyst aldehyde Aldehyde (R3-CHO) enolate:f1->aldehyde Asymmetric Attack adduct Tetrahedral Intermediate aldehyde->adduct lactone β-Lactone adduct->lactone Ring Closure lactone->catalyst Catalyst Turnover

Diagram 2: General catalytic cycle for Cinchona alkaloid-catalyzed cycloaddition.

N-Heterocyclic Carbene (NHC) Catalysis: Chiral NHCs are exceptional catalysts for the cycloaddition of disubstituted ketenes with a broad range of aldehydes.[7] The NHC attacks the ketene to generate a zwitterionic triazolium enolate, which serves as a potent nucleophile. This approach allows for the construction of β-lactones with challenging quaternary-tertiary stereocenters in high yield and enantioselectivity.[7][8]

Isothiourea Catalysis: More recently, chiral isothioureas like HyperBTM have emerged as powerful catalysts. They operate by generating a chiral ammonium enolate from a bench-stable anhydride precursor, avoiding the need to handle unstable ketenes directly. This method has proven particularly effective for synthesizing perfluoroalkyl-substituted β-lactones, which are of growing interest in medicinal chemistry.[9][10]

Table 1: Comparison of Organocatalytic [2+2] Cycloaddition Methods

Catalyst Type Typical Substrates Key Advantages Typical Yields Typical ee/er Reference(s)
Cinchona Alkaloids Ketenes + Electron-deficient aldehydes Well-established, high ee for specific substrates 60-95% 90-99% ee [4][5]
N-Heterocyclic Carbenes Disubstituted ketenes + 2-Oxoaldehydes Broad scope, creates quaternary centers 80-99% 90-99% ee [7][8]

| Isothioureas | Anhydrides + Perfluoroalkyl ketones | Avoids ketene handling, unique substrates | 70-95% | >99:1 er |[9][10] |

Representative Protocol: Cinchona Alkaloid-Catalyzed Synthesis of a cis-β-Lactone [4]

  • To a stirred solution of ethyl glyoxylate (0.5 mmol) and the cinchona alkaloid catalyst (e.g., O-benzoylquinine, 0.05 mmol) in anhydrous toluene (5 mL) at -78 °C is added Hünig's base (0.6 mmol).

  • A solution of the desired acid chloride (e.g., propionyl chloride, 0.55 mmol) in anhydrous toluene (2 mL) is added dropwise over 30 minutes.

  • The reaction is stirred at -78 °C for 4-6 hours until TLC analysis indicates consumption of the aldehyde.

  • The reaction is quenched with saturated aqueous NH₄Cl solution (5 mL) and allowed to warm to room temperature.

  • The mixture is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the enantiopure β-lactone.

Ring-Expansion Carbonylation of Epoxides

An elegant and atom-economical route to β-lactones is the ring-expansion carbonylation (REC) of epoxides using carbon monoxide (CO).[1] This method leverages readily available and often chiral epoxides. The reaction is typically catalyzed by bimetallic complexes with the general formula [Lewis acid]⁺[Co(CO)₄]⁻.[1][11]

Mechanism and Catalyst Design: The currently accepted mechanism involves the activation of the epoxide by the Lewis acidic cation (e.g., an Al(salen) complex), making it susceptible to nucleophilic attack by the cobaltate anion [Co(CO)₄]⁻. This ring-opens the epoxide to form an acyl-cobalt intermediate. Subsequent CO insertion and ring-closing extrusion releases the β-lactone and regenerates the catalyst. A key advantage is that the carbonylation of chiral epoxides often proceeds with high retention of stereochemistry.[11]

G catalyst [LA]⁺[Co(CO)₄]⁻ epoxide Epoxide activated Activated Epoxide {[LA]--O} epoxide->activated + [LA]⁺ ring_open Ring-Opened Intermediate (Acyl-Cobalt Species) activated->ring_open + [Co(CO)₄]⁻ lactone β-Lactone ring_open->lactone CO Insertion & Ring Closure lactone->catalyst Catalyst Regeneration CO CO

Diagram 3: Simplified mechanism for Ring-Expansion Carbonylation (REC).

Table 2: Selected Examples of Epoxide Carbonylation

Epoxide Catalyst System Pressure (CO) Yield Stereochemistry Reference
Propylene Oxide [(salph)Al]⁺[Co(CO)₄]⁻ 880 psi >95% Retention [11]
1-Butene Oxide [(salph)Al]⁺[Co(CO)₄]⁻ 880 psi >95% Retention [11]
(R)-Propylene Oxide [(salph)Al]⁺[Co(CO)₄]⁻ 880 psi >95% (R)-β-butyrolactone [11]

| Epichlorohydrin | [(salph)Al]⁺[Co(CO)₄]⁻ | 880 psi | >95% | Retention |[11] |

Representative Protocol: Carbonylation of Propylene Oxide [11]

  • A high-pressure reactor is charged with the catalyst [(salph)Al(THF)₂][Co(CO)₄] (0.1 mmol, 1 mol%) and anhydrous solvent (e.g., THF).

  • The reactor is sealed, purged with CO, and then pressurized to the desired pressure (e.g., 880 psi).

  • Propylene oxide (10 mmol) is introduced into the reactor.

  • The reaction mixture is heated to 50 °C and stirred for the required time (typically 2-4 hours).

  • After cooling to room temperature, the reactor is carefully depressurized.

  • The solvent is removed in vacuo, and the crude product is purified by distillation to yield β-butyrolactone.

Enzymatic and Chemoenzymatic Strategies

Biocatalysis offers a powerful and environmentally benign approach to chiral β-lactones, often proceeding under mild conditions with exquisite selectivity.

Kinetic Resolution: One common strategy is the enzymatic kinetic resolution of racemic mixtures. For instance, a lipase can be used to selectively acylate one enantiomer of a racemic β-hydroxy acid derivative, allowing for the separation of the acylated product from the unreacted enantiomer.[12] The resolved hydroxy acid can then be cyclized to the enantiopure β-lactone. This approach can also be applied in reverse, with a lipase selectively hydrolyzing one enantiomer of a racemic β-lactone.[13]

Direct Enzymatic Synthesis: A more direct and efficient approach involves the use of enzymes that can directly synthesize the β-lactone ring. Recently, β-lactone synthetases have been identified and characterized. These enzymes can take racemic β-hydroxy acid substrates and convert them into a single enantiomer of the corresponding β-lactone, functioning as a "deracemizing" catalyst.[14] A five-enzyme biocatalytic pathway has been developed that can synthesize peptide β-lactones at room temperature from simple aldehyde precursors, showcasing the potential for creating libraries of novel drug candidates.[15]

G cluster_KR Kinetic Resolution cluster_DE Direct Enzymatic Synthesis racemate Racemic Precursor (R/S)-β-Hydroxy Ester lipase Lipase + Acyl Donor racemate->lipase S_acylated (S)-Acylated Ester lipase->S_acylated Fast Reaction R_unreacted (R)-Hydroxy Ester lipase->R_unreacted Slow Reaction sep Separation sep->R_unreacted S_acylated->sep R_unreacted->sep R_lactone (R)-β-Lactone R_unreacted->R_lactone Cyclization rac_acid Racemic Substrate (R/S)-β-Hydroxy Acid synthetase β-Lactone Synthetase rac_acid->synthetase S_lactone Single Enantiomer (S)-β-Lactone synthetase->S_lactone

Diagram 4: Comparison of enzymatic kinetic resolution and direct synthesis workflows.

Table 3: Overview of Enzymatic Approaches

Strategy Enzyme Type Typical Substrate Outcome Key Advantages Reference(s)
Kinetic Resolution Lipase (e.g., CAL-B) Racemic β-hydroxy esters or lactones One enantiomer resolved from the other High ee, commercially available enzymes [12][13]
Direct Synthesis β-Lactone Synthetase Racemic β-hydroxy acids Deracemization to a single enantiomer 100% theoretical yield, high ee [14]

| Biosynthetic Pathway | Multi-enzyme cascade | Aldehyde precursors | Peptide β-lactones | High yield, room temp, aqueous media |[15][16] |

Conclusion and Outlook

The synthesis of enantiopure β-lactones has matured significantly, with a diverse toolbox of methods now available to the synthetic chemist.

  • Asymmetric [2+2] cycloadditions , particularly those employing organocatalysts like NHCs and isothioureas, offer the broadest substrate scope and are often the go-to method for constructing highly substituted systems.

  • Ring-expansion carbonylation is an exceptionally elegant and atom-efficient strategy when a chiral epoxide is readily available, providing direct access to the β-lactone with excellent stereochemical fidelity.

  • Enzymatic methods represent the cutting edge of sustainable and selective synthesis. While substrate scope can be a limitation, the unparalleled selectivity and mild reaction conditions of enzymes make them an increasingly attractive option, especially for industrial-scale applications and the synthesis of complex bioactive molecules.

The choice of synthetic route will ultimately be guided by the specific target molecule, the availability of starting materials, and the desired scale of the reaction. As catalyst design continues to advance and new enzymatic pathways are discovered, the ability to access these valuable chiral building blocks will only become more efficient and versatile, further empowering research and development in chemistry and drug discovery.

References

  • Catalytic, Enantioselective Syntheses of β-Lactones—Versatile Synthetic Building Blocks in Organic Chemistry. (2025). ResearchGate. [Link]

  • Organocatalytic Synthesis of β-Alkylaspartates via β-Lactone Ring Opening. (n.d.). ACS Publications. [Link]

  • Formal Cycloaddition of Disubstituted Ketenes with 2-Oxoaldehydes Catalyzed by Chiral N-Heterocyclic Carbenes. (2008). Organic Chemistry Portal. [Link]

  • Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions. (2017). PMC - NIH. [Link]

  • Catalytic Asymmetric Synthesis of β-Lactones and Application to the Total Synthesis of (–)-Pironetin. (2007). D-Scholarship@Pitt. [Link]

  • Asymmetric synthesis of highly substituted β-lactones through oxidative carbene catalysis with LiCl as cooperative Lewis acid. (2024). ResearchGate. [Link]

  • Advances in the chemistry of β-lactam and its medicinal applications. (n.d.). PMC. [Link]

  • Catalytic Asymmetric Synthesis of β-Lactones and Application to the Total Synthesis of (-)-Pironetin. (2011). D-Scholarship@Pitt - University of Pittsburgh. [Link]

  • Lactone synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Asymmetric synthesis of highly substituted β-lactones through oxidative carbene catalysis with LiCl as cooperative Lewis acid. (2014). Semantic Scholar. [Link]

  • Synthesis of disubstituted beta-hydroxy acids for the enzymatic synthesis of chiral beta-lactones. (2024). American Chemical Society. [Link]

  • Synthesis of beta-lactones: a highly active and selective catalyst for epoxide carbonylation. (2002). PubMed. [Link]

  • Asymmetric Synthesis of Highly Substituted Beta-Lactones by Nucleophile-Catalyzed [2+2] Cycloadditions of Disubstituted Ketenes With Aldehydes. (2004). PubMed. [Link]

  • Enzymatic Assembly of Diverse Lactone Structures: An Intramolecular C–H Functionalization Strategy. (n.d.). NIH. [Link]

  • Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. (2019). MDPI. [Link]

  • LOW COST, VERSATILE ENZYMATIC SYNTHESIS OF BETA-LACTONE PEPTIDES FOR ANTIBIOTIC OR SERINE HYDROLASE INHIBITOR DRUG DISCOVERY. (n.d.). Washington University Office of Technology Management. [Link]

  • Method for synthesizing β-lactones and alkenes. (1991).
  • A practical and efficient method for the synthesis of .beta.-lactones. (n.d.). ACS Publications. [Link]

  • Advances in Catalyst Design for β-Lactone Formation via Ring-Expansion Carbonylation. (2025). MDPI. [Link]

  • b-LACTONES: INTERMEDIATES FOR NATURAL PRODUCT TOTAL SYNTHESIS AND NEW TRANSFORMATIONS. (2004). LOCKSS. [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams. (n.d.). PMC - PubMed Central. [Link]

  • Catalytic enantioselective synthesis of perfluoroalkyl-substituted β-lactones via a concerted asynchronous [2+2] cycloaddition: A synthetic and computational study. (2019). Royal Society of Chemistry. [Link]

  • Catalytic enantioselective synthesis of perfluoroalkyl-substituted β-lactones via a concerted asynchronous [2 + 2] cycloaddition: a synthetic and computational study. (2019). RSC Publishing. [Link]

  • Synthesis of α-Ethylidene β-lactones via lactonization/1,3-H- transposition of α-vinyl-β-hydroxy acids. (n.d.). ChemRxiv. [Link]

  • Preparation of β-Lactones. (n.d.). MacSphere. [Link]

  • The secret life of β-lactone peptides. (2024). BioXconomy. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of (S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt. As a crucial chiral intermediate in the synthesis of β-lactam antibiotics, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment.[1] This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to ensure a culture of safety and reproducibility in your laboratory operations.

Hazard Identification and Risk Assessment: A Tale of Two Moieties

(S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt is a compound that derives its hazard profile from its two constituent parts: the corrosive, irritating organic acid and the strained, reactive heterocyclic ketone. Understanding these dual risks is paramount to safe handling.

The primary immediate hazard is the p-toluenesulfonic acid (PTSA) component, a strong acid that is corrosive and can cause severe skin burns and eye damage.[2] The (S)-3-amino-2-oxetanone moiety, while less characterized, belongs to the oxetane class of compounds known for their ring strain, implying potential reactivity.[3] The related compound, 3-oxetanone, is classified as a flammable irritant.[4] Therefore, the salt must be treated as a corrosive and irritating solid that can release harmful dust.

ComponentHazard ClassificationPrimary Risks & Rationale
p-Toluenesulfonic acid Corrosive, Skin/Eye Irritant, Respiratory Irritant[2]The sulfonic acid group is strongly acidic, readily causing chemical burns upon contact with skin, eyes, or the respiratory tract if inhaled as dust.[2]
(S)-3-Amino-2-oxetanone Irritant (by analogy), Potential ReactivityThe four-membered oxetane ring is highly strained, making it susceptible to reactions.[3] The dust can be irritating if inhaled.
Combined Salt Corrosive, Skin/Eye/Respiratory IrritantThe overall hazard profile is dominated by the PTSA component. The compound is a solid, and dust generation is a primary route of exposure.[5]

Pre-Disposal Safety Protocols: Engineering a Safe Workspace

Before any disposal procedure begins, the workspace must be prepared to mitigate risks. This preparation is a non-negotiable aspect of laboratory safety and is mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[6][7]

  • Engineering Controls : All handling and disposal operations, including weighing, transferring, and neutralization, must be conducted within a certified chemical fume hood to prevent the inhalation of dust and fumes.[2]

  • Personal Protective Equipment (PPE) : A complete ensemble of PPE is required to prevent contact.

    • Eye/Face Protection : Wear chemical safety goggles and a face shield.[5]

    • Skin Protection : Wear appropriate chemical-resistant gloves (nitrile is often suitable for incidental contact, but consult your institution's glove selection guide for extended handling) and a lab coat.[2]

    • Respiratory Protection : For spill situations with significant dust generation, a NIOSH-approved respirator may be necessary.[8]

  • Emergency Readiness : Ensure that a safety shower and eyewash station are unobstructed and readily accessible.[9] Have a spill kit equipped for solid acid spills nearby.

Disposal Procedures: A Multi-Path Approach

The correct disposal procedure depends on the quantity and nature of the waste. The following decision workflow provides a logical path for managing different scenarios.

G Start Identify Waste: (S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt Decision1 What is the nature of the waste? Start->Decision1 Spill Accidental Spill or Leak Decision1->Spill Spill Routine Routine Experimental Waste (e.g., residual, contaminated items) Decision1->Routine Routine Bulk Unused or Expired Product (Original Container) Decision1->Bulk Bulk Proc_Spill Follow Spill Cleanup Protocol (Section 3.3) Spill->Proc_Spill Proc_Routine Follow Small Quantity Disposal Protocol (Section 3.1) Routine->Proc_Routine Proc_Bulk Follow Bulk Disposal Protocol (Section 3.2) Bulk->Proc_Bulk End Place in Labeled Hazardous Waste Container for Pickup Proc_Spill->End Proc_Routine->End Proc_Bulk->End

Caption: Disposal Decision Workflow

Protocol for Small Quantities & Contaminated Labware

This protocol is intended for residual amounts of the chemical post-experiment and for decontaminating items like spatulas or weigh boats. The core principle is neutralization of the acidic component.[1]

G cluster_prep Preparation cluster_neutralize Neutralization cluster_dispose Disposal Prep1 1. Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) Prep2 2. Work Inside a Chemical Fume Hood Prep1->Prep2 Neut1 3. Place waste solid in a large beaker (e.g., 1L for <5g waste) Prep2->Neut1 Neut2 4. Slowly add cold water with stirring to dissolve Neut1->Neut2 Neut3 5. Prepare a saturated solution of Sodium Bicarbonate (NaHCO₃) Neut2->Neut3 Neut4 6. Add NaHCO₃ solution SLOWLY and in portions. Expect effervescence (CO₂ gas). Neut3->Neut4 Neut5 7. Continue adding base until effervescence ceases. Neut4->Neut5 Neut6 8. Check pH with test strips. Target pH is 6-8. Neut5->Neut6 Disp1 9. Transfer neutralized solution to a designated aqueous hazardous waste container. Neut6->Disp1 Disp2 10. Rinse original container 3 times; add rinsate to waste. Disp1->Disp2

Caption: Step-by-Step Neutralization Protocol

Causality: Neutralizing the acidic waste with sodium bicarbonate, a weak base, converts the corrosive p-toluenesulfonic acid into its much less hazardous sodium salt. This process must be done slowly due to the exothermic reaction and the release of carbon dioxide gas, which can cause splashing if the base is added too quickly.

Protocol for Bulk Disposal (Unused Product)

Disposing of an entire container of unused or expired product requires direct handoff to a certified waste management provider.

  • Do Not Open : Keep the container sealed in its original packaging.

  • Labeling : Ensure the manufacturer's label is intact and legible.[6][10] If it is not, create a hazardous waste label that includes the full chemical name: "(S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt" and any associated hazard warnings.

  • Segregation : Store the container in a designated, secure hazardous waste accumulation area, separated from incompatible materials like strong bases and oxidizers.[5][11]

  • Arrange Pickup : Contact your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup. The material will likely be disposed of via controlled incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[5][12]

Protocol for Spill & Leak Cleanup

In the event of an accidental release, immediate and decisive action is required.

  • Evacuate & Alert : Alert personnel in the immediate area and evacuate if the spill is large or if there is significant dust in the air.

  • Don PPE : Before re-entering, don the appropriate PPE, including respiratory protection if needed.[2]

  • Control Dust : If safe to do so, gently moisten the spilled powder with a fine water mist to prevent it from becoming airborne.[5] Do not use a strong stream of water.

  • Contain & Collect :

    • Carefully sweep the moistened material into a suitable, dry, plastic container using non-sparking tools.[5][9]

    • Avoid any actions that could generate more dust.[2]

  • Decontaminate : Clean the spill area thoroughly. The collected material is now hazardous waste.

  • Package & Label : Seal the container with the spill cleanup material. Label it clearly as "Spill Debris: (S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt" and affix a hazardous waste tag.

  • Dispose : Manage the sealed container as described in the Bulk Disposal protocol (Section 3.2).

Waste Management, Compliance, and Documentation

Proper disposal extends beyond the benchtop. Adherence to federal and local regulations is mandatory.

  • Hazardous Waste Determination : Under the EPA's Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for determining if it is hazardous.[13][14] Due to its corrosive nature (D002 characteristic), this material is classified as hazardous waste.

  • Container Management : All hazardous waste must be collected in containers that are closed except when adding or removing waste, are in good condition, and are compatible with the waste.[5]

  • Labeling : Every hazardous waste container must be clearly labeled with the words "Hazardous Waste" and a description of the contents.[15]

  • Documentation : For off-site disposal, a Uniform Hazardous Waste Manifest must be completed to track the waste from "cradle-to-grave," ensuring it reaches a certified TSDF.[16] Retain all disposal records as required by your institution and the EPA.

By integrating these scientifically grounded procedures and regulatory requirements into your laboratory's standard operating procedures, you build a framework of safety and trust. This ensures that the valuable work of drug development does not come at the cost of personal safety or environmental integrity.

References

  • Material Safety for P-Toluenesulfonic Acid. Capital Resin Corporation. (2021-05-13). Available at: [Link]

  • Hazardous Waste. US EPA. Available at: [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US EPA. (2025-05-30). Available at: [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications (Chemical Reviews). (2016-09-15). Available at: [Link]

  • Proper Handling of Hazardous Waste Guide. US EPA. Available at: [Link]

  • 3-Oxetanone. Grokipedia. Available at: [Link]

  • The Laboratory Standard. Vanderbilt University Office of Clinical and Research Safety. Available at: [Link]

  • OSHA Laboratory Standard. Compliancy Group. (2023-09-18). Available at: [Link]

  • Specifications of (R)-3-Amino-2-oxetanone p-toluenesulfonic acid salt. Capot Chemical. Available at: [Link]

  • The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? Safety Partners, LLC. (2021-05-27). Available at: [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. (2016-12-05). Available at: [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone (YouTube). (2025-01-06). Available at: [Link]

Sources

A Strategic Guide to Personal Protective Equipment for Handling (S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower researchers to achieve their objectives safely and efficiently. The compound (S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt is a valuable chiral intermediate, particularly in the synthesis of β-lactam antibiotics[1]. However, its dual-component nature—a reactive β-lactone ring and a corrosive acid salt—necessitates a comprehensive and non-negotiable safety protocol. This guide moves beyond a simple checklist to provide a procedural and logistical framework for handling this compound, ensuring both personal safety and experimental integrity.

Hazard Analysis: A Tale of Two Moieties

Understanding the "why" behind a safety protocol is the bedrock of its effectiveness. The risk profile of this compound is not monolithic; it stems from the distinct properties of its constituent parts and its physical form.

  • The p-Toluenesulfonic Acid (PTSA) Salt: This component renders the compound a strong acid and is the primary driver of its corrosive nature.[2] Direct contact can cause severe skin and eye irritation or burns.[3][4] As a powder, it poses a significant respiratory hazard, capable of irritating the nose, throat, and lungs upon inhalation.[2][4][5]

  • The (S)-3-Amino-2-oxetanone Core: This moiety contains a β-lactam ring. Compounds in the β-lactam class are recognized as potential sensitizers.[6][7] Inhalation or skin contact can lead to allergic reactions in susceptible individuals. The U.S. Food and Drug Administration (FDA) emphasizes stringent controls to prevent cross-contamination with β-lactam compounds due to their potential to cause severe allergic reactions.[6]

  • Physical Form: The compound is a crystalline, off-white powder.[1][8] This physical state presents a significant risk of aerosolization during handling, such as weighing or transfer, making containment and respiratory protection critical.[2][9]

Hazard ComponentPrimary RiskRoutes of ExposureConsequence
p-Toluenesulfonic Acid Corrosivity / IrritationSkin/Eye Contact, InhalationChemical burns, respiratory tract damage[3][4][5]
β-Lactam Structure SensitizationSkin Contact, InhalationAllergic reactions[6][7]
Solid Powder Form AerosolizationInhalationRespiratory irritation and potential sensitization[9][10]

The Core PPE Ensemble: Your First Line of Defense

For any procedure involving this compound, a baseline level of PPE is mandatory. This ensemble is designed to provide a comprehensive barrier against the identified hazards.

  • Hand Protection: Wear two pairs of powder-free nitrile or neoprene gloves.[11] The practice of double-gloving is crucial; it provides a safeguard against undetected micro-punctures and allows for the safe removal of the outer, potentially contaminated, glove without exposing the skin.

  • Body Protection: A disposable, fluid-resistant gown with tight-fitting cuffs is preferred over a standard lab coat.[11] This ensures a more complete barrier against dust and potential splashes. The gown should be changed immediately if contamination occurs.

  • Eye and Face Protection: Chemical safety goggles that provide a full seal around the eyes are required at all times.[1] When weighing the powder or handling solutions with a risk of splashing, a full-face shield must be worn over the safety goggles for maximum protection.[2]

Task-Specific Operational Plans

Different laboratory procedures carry varying levels of risk. The following protocols detail the minimum PPE and engineering controls required for common tasks.

Protocol 1: Weighing and Solution Preparation

This procedure presents the highest risk of aerosolization. All steps must be conducted within a certified chemical fume hood to contain the fine powder.[3][9]

  • Preparation: Before introducing the chemical, decontaminate the fume hood work surface. Assemble all necessary equipment (spatulas, weigh boats, solvent, glassware) within the hood to minimize movement.

  • Don PPE: Don the core PPE ensemble (disposable gown, double nitrile gloves, safety goggles, and face shield).

  • Handling: Carefully open the container inside the fume hood. Use a dedicated spatula to transfer the powder to a weigh boat. Avoid any actions that could generate dust, such as dropping or rapid movements.

  • Dissolution: Add the powder to the solvent in a flask or beaker within the fume hood. Cap the container immediately after addition.

  • Cleanup: Gently wipe down the spatula and work surface with a damp cloth to collect any residual dust before removing equipment from the hood. Dispose of the cloth and any contaminated disposables (e.g., weigh boat, outer gloves) in a sealed, labeled hazardous waste bag.

Protocol 2: Spill Response

Effective spill management hinges on immediate and correct action.

  • Minor Spill (Solid Powder <1g):

    • Ensure the core PPE ensemble is worn.

    • Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.

    • Carefully wipe up the material, working from the outside in.

    • Place the contaminated towels and gloves in a sealed bag for hazardous waste disposal.[5]

    • Wash the area with soap and water.

  • Major Spill:

    • Evacuate the immediate area and alert colleagues.

    • Move upwind from the spill location.[5]

    • Alert the designated emergency response team for your facility.

    • Do not attempt to clean up a major spill without specialized training and equipment, including a full-body protective suit and appropriate respiratory protection.[5]

Procedural Workflow: PPE Donning and Doffing

The sequence of donning and doffing PPE is as critical as the equipment itself to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Disposable Gown Don2 2. Inner Gloves Don1->Don2 Tuck cuffs under gloves Don3 3. Safety Goggles Don2->Don3 Don4 4. Face Shield Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Disposable Gown Doff2->Doff3 Peel away from body Doff4 4. Safety Goggles Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5

Caption: PPE Donning and Doffing Workflow Diagram.

Disposal and Decontamination Plan

Proper disposal is essential to protect support staff and the environment.

  • Solid Waste: All contaminated disposable items, including gloves, gowns, weigh boats, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container for incineration.[12]

  • Chemical Waste: Unused compound and reaction mixtures should be collected as hazardous chemical waste. Acidic waste should be neutralized with a mild base, such as sodium bicarbonate, before final disposal, in accordance with local environmental regulations.[1]

  • Glassware: Contaminated laboratory glassware should be triple-rinsed with an appropriate solvent. The first two rinses should be collected as hazardous waste. Broken contaminated glassware must be disposed of in a designated, rigid, puncture-proof sharps container.[13][14]

Emergency Procedures for Exposure

In the event of an exposure, immediate and decisive action is critical.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[3] Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air immediately.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

By implementing this comprehensive safety framework, you can confidently handle (S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt, mitigating risks and ensuring a safe laboratory environment for yourself and your colleagues.

References

  • Capital Resin Corporation. (2021-05-13). Material Safety for P-Toluenesulfonic Acid. [Link]

  • Alberta College of Pharmacy. (2019-10-30). Personal protective equipment in your pharmacy. [Link]

  • New Jersey Department of Health. p-TOLUENE SULFONIC ACID HAZARD SUMMARY. [Link]

  • PubChem. p-Toluenesulfonic acid. [Link]

  • Occupational Safety and Health Administration (OSHA). Permissible Exposure Limits – OSHA Annotated Table Z-1. [Link]

  • Chemos GmbH & Co.KG. (2024-09-18). Safety Data Sheet: 3-Oxetanone. [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

  • U.S. Food and Drug Administration (FDA). (2022-06-02). Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination. [Link]

  • Oakwood Products, Inc. (2013-10-02). 3-Oxetanone SAFETY DATA SHEET. [Link]

  • Capot Chemical. Specifications of (R)-3-Amino-2-oxetanone p-toluenesulfonic acid salt. [Link]

  • University of New South Wales (UNSW). Laboratory Hazardous Waste Disposal Guideline – HS321. [Link]

  • UMass Lowell. SOP BIO-001 LAB GLASSWARE USE AND DISPOSAL. [Link]

  • Tulane University. (2023-06-27). FACT SHEET: Hazardous Waste Disposal. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt
Reactant of Route 2
(S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.